GSK 690 Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-[2-(4-methylphenyl)-5-[[(3R)-pyrrolidin-3-yl]methoxy]pyridin-3-yl]benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O.ClH/c1-17-2-6-21(7-3-17)24-23(20-8-4-18(13-25)5-9-20)12-22(15-27-24)28-16-19-10-11-26-14-19;/h2-9,12,15,19,26H,10-11,14,16H2,1H3;1H/t19-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTSJYXXWZFXNJ-FSRHSHDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=N2)OCC3CCNC3)C4=CC=C(C=C4)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=N2)OC[C@@H]3CCNC3)C4=CC=C(C=C4)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GSK690693 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK690693 hydrochloride is a potent, ATP-competitive, pan-Akt inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines and preclinical models. This technical guide provides an in-depth overview of the core mechanism of action of GSK690693, detailing its inhibitory effects on the PI3K/Akt signaling pathway and downstream cellular processes. This document includes a compilation of quantitative data on its inhibitory activity, detailed protocols for key experimental assays, and visualizations of the signaling pathway and experimental workflows to support further research and development.
Core Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
GSK690693 exerts its biological effects primarily through the potent and selective inhibition of all three isoforms of the serine/threonine kinase Akt (also known as Protein Kinase B): Akt1, Akt2, and Akt3.[1][2] As an ATP-competitive inhibitor, GSK690693 binds to the ATP-binding pocket of the Akt kinase domain, preventing the phosphorylation of its downstream substrates.[2][3]
The PI3K/Akt pathway is a critical signaling cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in human cancers, making Akt a key therapeutic target.[4][5] By inhibiting Akt, GSK690693 effectively blocks these pro-survival signals, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[3][4]
Downstream Effects of Akt Inhibition by GSK690693
The inhibition of Akt by GSK690693 leads to a cascade of downstream effects, primarily through the reduced phosphorylation of key Akt substrates. These include:
-
Glycogen Synthase Kinase 3 (GSK3): Inhibition of Akt leads to the dephosphorylation and activation of GSK3. Active GSK3 can phosphorylate and promote the degradation of proteins involved in cell cycle progression, such as cyclin D1.
-
Forkhead Box Protein O (FOXO): In the presence of active Akt, FOXO transcription factors are phosphorylated and sequestered in the cytoplasm. Inhibition of Akt by GSK690693 allows for the dephosphorylation and nuclear translocation of FOXO proteins, where they can induce the expression of genes involved in apoptosis and cell cycle arrest.[6]
-
Proline-Rich Akt Substrate of 40 kDa (PRAS40): PRAS40 is an inhibitory component of the mTORC1 complex. Phosphorylation by Akt relieves this inhibition. GSK690693-mediated inhibition of Akt leads to decreased phosphorylation of PRAS40, thereby inhibiting mTORC1 signaling, which is crucial for cell growth and proliferation.[2][6]
-
Bcl-2-associated death promoter (BAD): Phosphorylation by Akt inactivates the pro-apoptotic protein BAD. By inhibiting Akt, GSK690693 promotes the dephosphorylation of BAD, allowing it to induce apoptosis.
These molecular events collectively contribute to the anti-tumor activity of GSK690693.
Quantitative Data
In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of GSK690693 against the three Akt isoforms in cell-free kinase assays.
| Target | IC50 (nM) | Reference(s) |
| Akt1 | 2 | [1][2] |
| Akt2 | 13 | [1][2] |
| Akt3 | 9 | [1][2] |
Cellular Anti-proliferative Activity
The anti-proliferative activity of GSK690693 has been evaluated in a wide range of human cancer cell lines. The following table presents the IC50 values for a selection of these cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| T47D | Breast Cancer | 72 | [6] |
| ZR-75-1 | Breast Cancer | 79 | [6] |
| BT474 | Breast Cancer | 86 | [6] |
| HCC1954 | Breast Cancer | 119 | [6] |
| MDA-MB-453 | Breast Cancer | 975 | [6] |
| LNCaP | Prostate Cancer | 147 | [6] |
| SKOV-3 | Ovarian Cancer | >800 (less sensitive) | |
| COG-LL-317 | T-cell ALL | 6.5 | [5] |
Signaling Pathway Visualization
The following diagram illustrates the PI3K/Akt signaling pathway and highlights the point of inhibition by GSK690693.
Experimental Protocols
In Vitro Akt Kinase Inhibition Assay
This protocol outlines the methodology to determine the in vitro inhibitory activity of GSK690693 against purified Akt enzymes.
Materials:
-
Purified, activated full-length human Akt1, Akt2, and Akt3 enzymes
-
GSK690693 hydrochloride
-
ATP, [γ-³³P]ATP
-
Peptide substrate (e.g., Biotin-aminohexanoicacid-ARKR-ERAYSFGHHA-amide)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.5, 10 mM MgCl₂, 50 mM KCl, 1 mM DTT, 1 mM CHAPS)
-
EDTA
-
Leadseeker beads
-
Microplate reader (e.g., Viewlux Imager)
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Dilute the activated Akt enzymes to a final concentration of 5-15 nM in kinase reaction buffer.
-
Prepare serial dilutions of GSK690693 in DMSO, and then further dilute in kinase reaction buffer to the desired final concentrations.
-
-
Pre-incubation:
-
In a 96-well plate, add the diluted Akt enzyme and the GSK690693 dilutions.
-
Incubate at room temperature for 30 minutes to allow for inhibitor binding.
-
-
Kinase Reaction Initiation:
-
Initiate the kinase reaction by adding a mixture of the peptide substrate (final concentration 1 µM) and ATP (final concentration 2 µM, including 0.15 µCi/µL [γ-³³P]ATP).
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 45 minutes.
-
-
Reaction Termination:
-
Terminate the reaction by adding EDTA to a final concentration of 75 mM and Leadseeker beads (2 mg/mL).
-
-
Signal Detection:
-
Seal the plate and allow the beads to settle for at least 5 hours.
-
Quantitate the amount of phosphorylated substrate by measuring the radioactivity using a suitable microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each GSK690693 concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Cellular Proliferation (MTT) Assay for IC50 Determination
This protocol describes the use of the MTT assay to determine the IC50 of GSK690693 in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
GSK690693 hydrochloride
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of GSK690693 in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Remove the medium from the wells and add 100 µL of the GSK690693 dilutions. Include vehicle control wells (medium with the same concentration of DMSO).
-
Incubate for 72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each GSK690693 concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis of Akt Pathway Protein Phosphorylation
This protocol details the procedure for analyzing the phosphorylation status of Akt and its downstream targets in cells treated with GSK690693.
Materials:
-
Cancer cell lines
-
GSK690693 hydrochloride
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-phospho-PRAS40 (Thr246), anti-total-PRAS40, anti-phospho-FOXO1/3a (Thr24/32), anti-total-FOXO1/3a)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of GSK690693 or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
GSK690693 hydrochloride is a well-characterized pan-Akt inhibitor with a clear mechanism of action centered on the disruption of the PI3K/Akt signaling pathway. Its ability to induce apoptosis and inhibit proliferation in a wide range of cancer models underscores the therapeutic potential of targeting this critical oncogenic pathway. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working with GSK690693 and other Akt inhibitors, facilitating further investigation into their therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
The Core Target of GSK690693 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular target and mechanism of action of GSK690693 Hydrochloride, a potent and selective ATP-competitive inhibitor. The information is curated for professionals in the fields of oncology, cell biology, and drug discovery to facilitate further research and development.
Primary Molecular Target: Pan-Akt Kinase Inhibition
GSK690693 Hydrochloride is a potent, ATP-competitive pan-Akt inhibitor that targets all three isoforms of the serine/threonine kinase Akt (also known as Protein Kinase B): Akt1, Akt2, and Akt3.[1][2][3][4] This inhibition is central to its mechanism of action and is achieved at low nanomolar concentrations. The binding of GSK690693 to the ATP-binding site of Akt prevents the phosphorylation of its downstream substrates, thereby disrupting the PI3K/Akt signaling pathway.[2][4] Dysregulation of this pathway is a common occurrence in various human cancers, making it a critical target for therapeutic intervention.[5][6][7]
The primary function of the Akt signaling pathway is to promote cell survival, growth, proliferation, and metabolism in response to extracellular signals.[8][9][10][11] By inhibiting Akt, GSK690693 effectively blocks these downstream effects, leading to the induction of apoptosis and inhibition of tumor cell proliferation.[4][12]
Quantitative Data: Inhibitory Activity
The inhibitory potency of GSK690693 has been quantified against its primary targets and a panel of other kinases. This data is crucial for understanding its selectivity and potential off-target effects.
In Vitro Kinase Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values of GSK690693 against the three Akt isoforms.
| Target | IC50 (nM) | Apparent Ki* (nM) |
| Akt1 | 2[1][2][3] | 1[2] |
| Akt2 | 13[1][2][3] | 4[2] |
| Akt3 | 9[1][2][3] | 12[2] |
Selectivity Profile Against Other Kinases
While highly potent against Akt isoforms, GSK690693 also exhibits inhibitory activity against other kinases, particularly within the AGC and CAMK families.
| Kinase Family | Kinase | IC50 (nM) |
| AGC | PKA | 24[3] |
| PrkX | 5[3] | |
| PKC isozymes | 2-21[3] | |
| CAMK | AMPK | 50[3] |
| DAPK3 | 81[3] | |
| STE | PAK4 | 10[3] |
| PAK5 | 52[3] | |
| PAK6 | 6[3] |
Cellular Activity: Inhibition of Tumor Cell Proliferation
GSK690693 has demonstrated potent anti-proliferative activity across a range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| T47D | Breast Carcinoma | 72[3] |
| ZR-75-1 | Breast Carcinoma | 79[3] |
| BT474 | Breast Carcinoma | 86[3] |
| HCC1954 | Breast Carcinoma | 119[3] |
| LNCaP | Prostate Carcinoma | 147[3] |
| MDA-MB-453 | Breast Carcinoma | 975[3] |
Signaling Pathway Analysis
GSK690693 exerts its effects by inhibiting the PI3K/Akt signaling pathway. The following diagram illustrates the canonical pathway and the point of intervention by GSK690693.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of GSK690693.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. The following sections outline the key experimental protocols used to characterize GSK690693.
In Vitro Kinase Assay
This protocol is designed to determine the in vitro inhibitory activity of GSK690693 against purified Akt kinases.
Objective: To measure the IC50 value of GSK690693 against Akt1, Akt2, and Akt3.
Materials:
-
His-tagged full-length Akt1, Akt2, or Akt3 (expressed and purified from baculovirus).
-
PDK1 and MK2 for Akt activation.
-
GSK690693 dissolved in DMSO.
-
Peptide substrate (e.g., Biotin-aminohexanoicacid-ARKR-ERAYSFGHHA-amide).
-
[γ-33P]ATP.
-
Kinase reaction buffer (e.g., 25 mM MOPS pH 7.5, 10 mM MgCl2, 1 mM DTT, 1 mM CHAPS, 50 mM KCl).
-
Leadseeker beads in PBS containing EDTA.
Procedure:
-
Activate the purified Akt enzymes by incubating with PDK1 to phosphorylate Threonine 308 and MK2 to phosphorylate Serine 473.
-
Incubate the activated Akt enzymes (5-15 nM) with varying concentrations of GSK690693 at room temperature for 30 minutes.
-
Initiate the kinase reaction by adding the peptide substrate (1 µM) and ATP (2 µM) containing [γ-33P]ATP (0.15 µCi/µL).
-
Allow the reaction to proceed for 45 minutes at room temperature.
-
Terminate the reaction by adding Leadseeker beads in PBS with 75 mM EDTA.
-
Allow the beads to settle for at least 5 hours.
-
Quantify the product formation using a Viewlux Imager.
-
Calculate IC50 values by fitting the data to a dose-response curve.[3]
Caption: Workflow for the in vitro kinase assay to determine IC50 values.
Cell Proliferation Assay
This protocol is used to assess the anti-proliferative effects of GSK690693 on cancer cell lines.
Objective: To determine the IC50 of GSK690693 for inhibiting the proliferation of various tumor cell lines.
Materials:
-
Human tumor cell lines (e.g., BT474, LNCaP).
-
Appropriate cell culture medium and supplements.
-
96- or 384-well plates.
-
GSK690693 dissolved in DMSO.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Luminometer.
Procedure:
-
Plate cells in 96- or 384-well plates at a density that allows for logarithmic growth over a 3-day period and incubate overnight.
-
Treat the cells with a range of GSK690693 concentrations (e.g., 1.5 nM to 30 µM) and incubate for 72 hours.
-
Measure cell proliferation using the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Analyze the data using a suitable curve-fitting software to determine the IC50 values.[3]
Caption: Workflow for the cell proliferation assay.
Western Blot Analysis of Akt Substrate Phosphorylation
This protocol is used to confirm the inhibition of Akt signaling within cells by measuring the phosphorylation status of its downstream substrates.
Objective: To assess the dose-dependent inhibition of Akt substrate phosphorylation by GSK690693.
Materials:
-
Tumor cells (e.g., BT474).
-
GSK690693.
-
Cell lysis buffer.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting apparatus.
-
Primary antibodies against phosphorylated and total Akt substrates (e.g., p-GSK3β, p-PRAS40, p-p70S6K, p-Akt).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with varying concentrations of GSK690693 for a specified time (e.g., 1-6 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of GSK690693 on substrate phosphorylation.[2][7]
Conclusion
GSK690693 Hydrochloride is a well-characterized, potent pan-Akt inhibitor that effectively targets the PI3K/Akt signaling pathway. Its ability to induce apoptosis and inhibit proliferation in a variety of cancer cell lines underscores its potential as a therapeutic agent. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the role of Akt signaling in disease and for the development of novel targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 9. bosterbio.com [bosterbio.com]
- 10. cusabio.com [cusabio.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. GSK690693 | CAS 937174-76-0 | AKT kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
The Discovery and Development of GSK690693 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK690693 hydrochloride is a potent, ATP-competitive, and selective pan-Akt kinase inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic activity in a range of preclinical cancer models. Developed by GlaxoSmithKline, this small molecule inhibitor targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), a critical node in the PI3K/Akt/mTOR signaling pathway frequently dysregulated in human cancers. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and preclinical evaluation of GSK690693, presenting key data in a structured format and detailing the experimental protocols employed in its characterization.
Introduction: Targeting the PI3K/Akt Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a pivotal intracellular pathway that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Constitutive activation of this pathway is a common feature in many human cancers, often driven by mutations in key components such as PIK3CA, loss of the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases.[3] Akt, also known as protein kinase B (PKB), is a central effector in this pathway, and its hyperactivation promotes tumorigenesis by phosphorylating a diverse array of downstream substrates.[1][3] This has established Akt as a compelling therapeutic target for cancer drug development.[3] GSK690693 emerged from efforts to identify potent and selective inhibitors of Akt kinase activity.[4]
Discovery and Chemical Properties
GSK690693 was identified through lead optimization studies of an aminofurazan chemical series at GlaxoSmithKline.[4][5] It is a small molecule inhibitor with the chemical formula C₂₁H₂₇N₇O₃ and a molecular weight of 425.49 g/mol .[6]
Chemical Structure:
-
Systematic Name: 4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-butyn-2-ol[2]
-
CAS Number: 937174-76-0[2]
Mechanism of Action
GSK690693 functions as an ATP-competitive inhibitor of all three Akt isoforms.[4][5] X-ray co-crystal structures of GSK690693 in complex with the kinase domain of Akt2 have confirmed that the inhibitor binds to the ATP-binding pocket of the enzyme.[4][7] By occupying this site, GSK690693 prevents the binding of ATP, thereby blocking the kinase activity of Akt and inhibiting the phosphorylation of its downstream substrates.[4][5] This leads to the inhibition of downstream signaling pathways, ultimately resulting in the induction of apoptosis and suppression of cell proliferation in cancer cells with activated Akt signaling.[4][8]
In Vitro Activity
The in vitro potency and selectivity of GSK690693 have been extensively characterized through a variety of biochemical and cellular assays.
Kinase Inhibition Profile
GSK690693 is a low nanomolar inhibitor of the Akt isoforms.[5] Its selectivity has been assessed against a broad panel of kinases, revealing a primary activity against the AGC kinase family, which includes PKA and PKC isozymes, in addition to Akt.[5]
Table 1: In Vitro Kinase Inhibitory Activity of GSK690693
| Kinase Target | IC₅₀ (nM) |
| Akt1 | 2[5][9] |
| Akt2 | 13[5][9] |
| Akt3 | 9[5][9] |
| PKA | 24[10] |
| PrkX | 5[10] |
| PKCα | 21[10] |
| PKCβII | 16[10] |
| PKCγ | 2[10] |
| AMPK | 50[10] |
| DAPK3 | 81[10] |
| PAK4 | 10[10] |
| PAK5 | 52[10] |
| PAK6 | 6[10] |
Cellular Activity
In cellular assays, GSK690693 effectively inhibits the phosphorylation of downstream Akt substrates, such as GSK3β, and demonstrates potent anti-proliferative effects in various cancer cell lines.
Table 2: Cellular Activity of GSK690693
| Cell Line | Cancer Type | Cellular IC₅₀ (pGSK3β ELISA, nM) | Proliferation GI₅₀ (nM) |
| BT474 | Breast Carcinoma | 43 | 86[11] |
| LNCaP | Prostate Carcinoma | 150 | 147[11] |
| SK-OV-3 | Ovarian Carcinoma | Not Reported | Not Reported |
| T47D | Breast Carcinoma | Not Reported | 72[11] |
| ZR-75-1 | Breast Carcinoma | Not Reported | 79[11] |
| HCC1954 | Breast Carcinoma | Not Reported | 119[11] |
| MDA-MB-453 | Breast Carcinoma | Not Reported | 975[11] |
Preclinical In Vivo Studies
The anti-tumor efficacy of GSK690693 has been evaluated in various human tumor xenograft models in mice.
Pharmacodynamics and Anti-Tumor Activity
A single administration of GSK690693 to mice bearing BT474 human breast carcinoma xenografts resulted in a dose- and time-dependent inhibition of GSK3β phosphorylation.[10] Chronic daily administration of GSK690693 led to significant tumor growth inhibition in multiple xenograft models, including those derived from ovarian, prostate, and breast cancers.[4]
Clinical Development
Based on its promising preclinical profile, GSK690693 advanced into Phase I clinical trials in patients with advanced solid tumors and lymphomas.[11] These trials aimed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound.[11] While demonstrating on-target activity, as evidenced by changes in blood glucose levels and phosphorylation of downstream targets in peripheral blood mononuclear cells, the single-agent anti-tumor activity was modest.[3][11]
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the IC₅₀ of GSK690693 against purified Akt kinases.
Materials:
-
Recombinant human His-tagged full-length Akt1, Akt2, and Akt3 enzymes.
-
PDK1 and MK2 for Akt activation.
-
GSK690693.
-
ATP, [γ-³³P]ATP.
-
Peptide substrate (e.g., Biotin-aminohexanoicacid-ARKR-ERAYSFGHHA-amide).
-
Assay Buffer: 25 mM MOPS (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 1 mM CHAPS, 50 mM KCl.
-
Leadseeker beads.
-
PBS with EDTA.
Procedure:
-
Activate His-tagged full-length Akt1, 2, or 3 by incubation with purified PDK1 (to phosphorylate Thr³⁰⁸) and MK2 (to phosphorylate Ser⁴⁷³).[10]
-
Incubate the activated Akt enzymes (5-15 nM) with varying concentrations of GSK690693 at room temperature for 30 minutes.[11]
-
Initiate the kinase reaction by adding the substrate mixture containing 2 µM ATP, 0.15 µCi/µL [γ-³³P]ATP, and 1 µM peptide substrate.[11]
-
Incubate the reaction at room temperature for 45 minutes.[11]
-
Terminate the reaction by adding Leadseeker beads in PBS containing 75 mM EDTA.[11]
-
Allow the beads to settle for at least 5 hours.[11]
-
Quantify product formation using a Viewlux Imager.[11]
-
Calculate IC₅₀ values by fitting the data to a standard dose-response curve.
Cellular Proliferation (MTT) Assay
Objective: To determine the effect of GSK690693 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest.
-
Culture medium with 10% fetal bovine serum.
-
GSK690693.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
96-well plates.
Procedure:
-
Plate cells in 96-well plates at a density that allows for logarithmic growth over 72 hours and incubate overnight.[10]
-
Treat the cells with a range of GSK690693 concentrations (e.g., 1.5 nM to 30 µM) and incubate for 72 hours.[10][11]
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Add solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the GI₅₀ values.
In Vivo Human Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of GSK690693 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice).
-
Human tumor cells (e.g., BT474).
-
GSK690693.
-
Vehicle (e.g., 5% dextrose, pH 4.0 or 4% DMSO/40% hydroxypropyl-β-cyclodextrin in water, pH 6.0).[5][10]
Procedure:
-
Implant human tumor cells subcutaneously into the flank of the mice.[13]
-
Allow tumors to reach a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer GSK690693 intraperitoneally (i.p.) once daily at desired doses (e.g., 10, 20, 30 mg/kg).[10]
-
Administer vehicle to the control group.
-
Measure tumor volume twice weekly using calipers with the formula: Tumor Volume (mm³) = (length × width²)/2.[10]
-
Continue treatment for a specified period (e.g., 21 days).[4]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
-
Calculate the percentage of tumor growth inhibition.
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway
The following diagram illustrates the central role of Akt in the PI3K signaling pathway and the point of inhibition by GSK690693.
Caption: PI3K/Akt signaling pathway and the inhibitory action of GSK690693.
Experimental Workflow for In Vitro Evaluation
The following diagram outlines the typical workflow for the in vitro characterization of GSK690693.
Caption: Workflow for in vitro characterization of GSK690693.
Conclusion
GSK690693 is a well-characterized, potent, and selective pan-Akt inhibitor that has played a significant role in validating Akt as a therapeutic target in oncology. Its development has provided valuable insights into the therapeutic potential and challenges of targeting the PI3K/Akt pathway. The comprehensive preclinical data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and scientists working in the field of cancer drug discovery and development. While single-agent efficacy in unselected patient populations has been limited, the understanding gained from the study of GSK690693 continues to inform the development of next-generation Akt inhibitors and combination strategies. the development of next-generation Akt inhibitors and combination strategies.
References
- 1. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 2. cusabio.com [cusabio.com]
- 3. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. images.novusbio.com [images.novusbio.com]
- 5. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
GSK 690 Hydrochloride: A Technical Guide to a Reversible LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GSK 690 Hydrochloride, a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document details the inhibitor's biochemical and cellular activity, explores the signaling pathways modulated by LSD1, and offers detailed protocols for key experimental assays.
Executive Summary
This compound is a (4-cyanophenyl)glycine derivative that acts as a reversible, mechanism-based inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), leading to gene repression. Its overexpression is implicated in various cancers, making it a significant therapeutic target. GSK 690 demonstrates potent enzymatic inhibition and has been shown to affect cancer cell proliferation and gene expression.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a reference for its potency, binding affinity, and cellular activity.
Table 1: Biochemical Activity of GSK 690
| Parameter | Value | Notes | Reference |
| IC50 | 37 nM | Biochemical assay measuring inhibition of LSD1 enzymatic activity. | [1] |
| Kd | 9 nM | Dissociation constant, indicating high binding affinity to LSD1. | [1] |
Table 2: Cellular Activity of GSK 690
| Cell Line | Assay Type | Concentration | Effect | Reference |
| THP-1 | Clonogenic Assay | 10 µM | ~70% inhibition of relative clonogenic activity. | [3] |
| MV4-11 | Clonogenic Assay | 10 µM | ~80% inhibition of relative clonogenic activity. | [3] |
| THP-1 | Gene Expression | Not specified | Increased expression of CD86. | [3] |
| RD | Apoptosis Assay | 1 µM | Induces caspase-dependent cell death (in combination with JNJ-26481585). | [1][4][5] |
| RH30 | Apoptosis Assay | 10 µM | Induces caspase-dependent cell death (in combination with JNJ-26481585). | [1][4][5] |
Table 3: Selectivity Profile of GSK 690
| Target | IC50 | Selectivity vs. LSD1 | Reference |
| MAO-A | >200 µM | >5400-fold | [3] |
| MAO-B | Not specified | Not specified |
Signaling Pathways Modulated by LSD1
LSD1 is a critical epigenetic regulator with a primary role in gene silencing through the demethylation of H3K4me1 and H3K4me2, which are marks of active transcription. It functions as a core component of several transcriptional repressor complexes, including the CoREST and NuRD complexes. However, LSD1 can also act as a transcriptional co-activator by demethylating the repressive H3K9me1/2 marks, often in association with nuclear receptors like the androgen receptor.
Inhibition of LSD1 by compounds such as GSK 690 leads to an increase in global H3K4me2 levels, reactivating the expression of silenced tumor suppressor genes and differentiation-promoting genes.[6][7]
Beyond its direct role in histone modification, LSD1 is integrated into broader cellular signaling networks. It has been shown to influence key oncogenic pathways, including:
-
PI3K/AKT/mTOR Pathway: LSD1 can activate the PI3K/AKT pathway by transcriptionally regulating the expression of the PI3K regulatory subunit, p85.[8] It has also been identified as a negative regulator of autophagy through the mTOR signaling pathway.[9]
-
TGF-β Signaling: The LSD1/NuRD complex is known to regulate the TGF-β signaling pathway. Ablation of LSD1 can lead to the upregulation of TGF-β family members.[10]
-
Non-Histone Substrates: LSD1's activity is not limited to histones. It can also demethylate non-histone proteins such as the tumor suppressor p53 and the DNA methyltransferase 1 (DNMT1), thereby modulating their activity and stability.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize LSD1 inhibitors like GSK 690.
Biochemical LSD1 Demethylase Activity Assay (Peroxidase-Coupled)
This assay measures the hydrogen peroxide (H₂O₂) produced during the FAD-dependent demethylation reaction catalyzed by LSD1. The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, allowing for continuous spectrophotometric monitoring of enzyme activity.[9]
Materials:
-
Purified recombinant human LSD1 enzyme
-
Histone H3 (1-21) peptide with mono- or di-methylated K4 (H3K4me1/2) as substrate
-
Horseradish Peroxidase (HRP)
-
Chromogenic substrate (e.g., Amplex Red)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT
-
This compound (or other test inhibitors) dissolved in DMSO
-
96-well microplate and spectrophotometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of GSK 690 in Assay Buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Reaction Setup: In each well of a 96-well plate, add the following in order:
-
50 µL of a reaction mixture containing Assay Buffer, HRP, and Amplex Red.
-
25 µL of the H3 peptide substrate solution.
-
5 µL of the GSK 690 dilution or vehicle control (DMSO).
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the demethylase reaction by adding 20 µL of the diluted LSD1 enzyme solution to each well.
-
Measurement: Immediately begin monitoring the increase in fluorescence (for Amplex Red: excitation ~540 nm, emission ~590 nm) or absorbance (for other substrates) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
Cellular Assay: Western Blot for H3K4me2 Levels
This protocol assesses the in-cell activity of an LSD1 inhibitor by measuring the accumulation of its substrate, H3K4me2.
Materials:
-
Cancer cell line of interest (e.g., THP-1, MV4-11)
-
Complete cell culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-H3K4me2, anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent and imaging system
Procedure:
-
Cell Treatment: Seed cells in culture plates and allow them to adhere or reach a desired density. Treat the cells with various concentrations of GSK 690 (e.g., 0.1 to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 48-72 hours).
-
Cell Lysis: Harvest the cells and lyse them using ice-cold RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against H3K4me2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection reagent.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading of histone proteins.
-
Data Analysis: Quantify the band intensities for H3K4me2 and normalize them to the total H3 bands to determine the relative increase in H3K4me2 levels upon treatment.
Clonogenic Survival Assay
This in vitro assay assesses the long-term effect of a cytotoxic or cytostatic agent on the ability of single cells to survive and proliferate to form a colony.[11][12]
Materials:
-
Adherent cancer cell line
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Fixation solution (e.g., 6% glutaraldehyde)
-
Staining solution (e.g., 0.5% crystal violet)
Procedure:
-
Cell Seeding: Harvest a single-cell suspension and count the cells. Seed a low, precise number of cells (e.g., 200-1000 cells per well, depending on the cell line's plating efficiency) into 6-well plates. Allow cells to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of GSK 690 for a defined period (this can be continuous or for a shorter duration, followed by replacement with fresh media).
-
Incubation: Incubate the plates for 1-3 weeks at 37°C, 5% CO₂, allowing sufficient time for colonies to form (a colony is typically defined as ≥50 cells).
-
Fixing and Staining:
-
Carefully remove the medium from the wells.
-
Wash the wells gently with PBS.
-
Add the fixation solution and incubate for 15-30 minutes.
-
Remove the fixative and add the crystal violet staining solution. Incubate for 20-30 minutes.
-
-
Colony Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of visible colonies in each well.
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) for the control group.
-
Surviving Fraction (SF): (Number of colonies counted after treatment) / (Number of cells seeded x PE).
-
Plot the surviving fraction against the drug concentration.
-
Conclusion
This compound is a valuable chemical probe for studying the biological roles of LSD1. Its high potency and reversible mechanism of action make it a useful tool for dissecting the complex signaling networks regulated by this key epigenetic modifier. The data and protocols presented in this guide offer a robust framework for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of LSD1 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Probe GSK-LSD1 | Chemical Probes Portal [chemicalprobes.org]
- 3. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Lysine-Specific Demethylase-1 (LSD1/KDM1A) Promotes the Adipogenic Differentiation of hESCs Through H3K4 Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 9. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
GSK690693 Hydrochloride: A Technical Guide for Researchers
An In-depth Technical Guide on the Chemical Structure, Properties, and Mechanism of Action of the Pan-Akt Inhibitor GSK690693 Hydrochloride.
This technical guide provides a comprehensive overview of GSK690693 hydrochloride, a potent, ATP-competitive pan-Akt kinase inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound. This document details its chemical structure and properties, mechanism of action, effects on signaling pathways, and provides established experimental protocols.
Chemical Structure and Properties
GSK690693 hydrochloride is an aminofurazan-derived compound that acts as a potent inhibitor of all three Akt kinase isoforms (Akt1, Akt2, and Akt3).[1] Its chemical and physical properties are summarized in the tables below.
Chemical Structure
The chemical structure of GSK690693 is provided below in DOT language, representing its two-dimensional arrangement.
Caption: 2D chemical structure of GSK690693.
Chemical Identifiers
| Identifier Type | Value |
| IUPAC Name | 4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-piperidinylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-butyn-2-ol[2] |
| SMILES | CCN1C2=C(C(=NC=C2OCC3CCCNC3)C#CC(C)(C)O)N=C1C4=NON=C4N[3] |
| InChI | InChI=1S/C21H27N7O3/c1-4-28-18-15(30-12-13-6-5-9-23-10-13)11-24-14(7-8-21(2,3)29)16(18)25-20(28)17-19(22)27-31-26-17/h11,13,23,29H,4-6,9-10,12H2,1-3H3,(H2,22,27)/t13-/m0/s1[2] |
| CAS Number | 937174-76-0[3] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₂₇N₇O₃[4] |
| Molecular Weight | 425.48 g/mol [3][5] |
| Appearance | White to beige solid[2] |
| Solubility | Soluble to 50 mM in DMSO.[2] Insoluble in water and ethanol.[6] |
| Storage | Store at -20°C as a solid.[2] Stock solutions in solvent can be stored at -80°C for up to one year.[3] |
Mechanism of Action and Signaling Pathway
GSK690693 is a potent, ATP-competitive, pan-Akt inhibitor, targeting Akt1, Akt2, and Akt3 with high affinity.[5][7] By binding to the ATP-binding pocket of the Akt kinase domain, it prevents the phosphorylation of downstream substrates, thereby inhibiting the PI3K/Akt signaling pathway.[1][6] This pathway is critical for regulating numerous cellular processes, including cell survival, proliferation, metabolism, and apoptosis.[1][7] Dysregulation of the PI3K/Akt pathway is a common feature in many human cancers.[8]
The inhibitory action of GSK690693 on the Akt signaling cascade is depicted in the following diagram.
Caption: Inhibition of the PI3K/Akt signaling pathway by GSK690693.
Inhibition of Akt by GSK690693 leads to a reduction in the phosphorylation of its downstream substrates, such as GSK3β, PRAS40, and the FOXO family of transcription factors.[3] This results in the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[6][8]
Kinase Selectivity Profile
While highly potent against Akt isoforms, GSK690693 also exhibits inhibitory activity against other kinases, particularly within the AGC kinase family. A summary of its inhibitory concentrations (IC₅₀) against various kinases is provided below.
| Kinase Target | IC₅₀ (nM) | Kinase Family |
| Akt1 | 2 | AGC |
| Akt2 | 13 | AGC |
| Akt3 | 9 | AGC |
| PKA | 24 | AGC |
| PrkX | 5 | AGC |
| PKC isozymes | 2-21 | AGC |
| AMPK | 50 | CAMK |
| DAPK3 | 81 | CAMK |
| PAK4 | 10 | STE |
| PAK5 | 52 | STE |
| PAK6 | 6 | STE |
Data compiled from multiple sources.[3][9]
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments commonly performed with GSK690693.
In Vitro Kinase Assay
This protocol outlines a method to determine the inhibitory activity of GSK690693 against purified Akt enzymes.
Workflow Diagram:
Caption: General workflow for an in vitro kinase assay with GSK690693.
Methodology:
-
Enzyme Preparation: His-tagged full-length Akt1, 2, or 3 are expressed and purified from baculovirus.[3] Activation is achieved by phosphorylation with purified PDK1 (at Thr308) and MK2 (at Ser473).[3]
-
Inhibitor Incubation: Activated Akt enzymes (5-15 nM) are pre-incubated with various concentrations of GSK690693 at room temperature for 30 minutes to assess time-dependent inhibition.[3]
-
Kinase Reaction: The reaction is initiated by adding the substrate mixture. The final reaction contains:
-
Reaction Incubation: The reactions are incubated at room temperature for 45 minutes.[3]
-
Termination and Detection: The reaction is terminated by the addition of Leadseeker beads in PBS containing EDTA.[3] The plates are sealed, and the beads are allowed to settle for at least 5 hours.[3] Product formation (phosphorylated substrate) is quantified using a Viewlux Imager.[3]
Cell Viability and Proliferation Assays
These protocols describe methods to evaluate the effect of GSK690693 on the viability and proliferation of cancer cell lines.
Workflow Diagram:
Caption: General workflow for cell viability assays.
A. CellTiter-Glo® Luminescent Cell Viability Assay:
-
Cell Plating: Plate cells in 96- or 384-well plates at a density that allows for logarithmic growth over the course of the assay.[3] Incubate overnight.[3]
-
Compound Treatment: Treat cells with a range of GSK690693 concentrations (e.g., 1.5 nM to 30 µM) and incubate for 72 hours.[3]
-
Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Signal Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Analyze the data to determine the IC₅₀ value, which represents the concentration of GSK690693 that inhibits cell proliferation by 50%.[3]
B. MTT Assay:
-
Cell Plating and Treatment: Follow steps 1 and 2 as described for the CellTiter-Glo assay, with a typical incubation time of 72 hours post-treatment.[11]
-
MTT Addition: Add MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2 hours at 37°C.[11]
-
Solubilization: Add a detergent solution to solubilize the formazan (B1609692) crystals and incubate for 4 hours at 37°C.[11]
-
Signal Measurement: Measure the absorbance at 595 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability compared to untreated controls to determine the IC₅₀.[11]
Western Blot Analysis
This protocol is used to detect changes in the phosphorylation status of Akt and its downstream targets in response to GSK690693 treatment.
Methodology:
-
Cell Treatment: Treat cells with either DMSO (vehicle control) or a specified concentration of GSK690693 (e.g., 10 µM) for a designated time (e.g., 8 to 24 hours).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay, such as the Bradford or BCA assay.[11]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[11]
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% nonfat milk in Tris-buffered saline) to prevent non-specific antibody binding.[11] Incubate the membrane with primary antibodies specific for total and phosphorylated forms of Akt and its downstream targets (e.g., p-GSK3β, p-FOXO1/3).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
GSK690693 hydrochloride is a well-characterized, potent pan-Akt inhibitor that serves as an invaluable tool for studying the roles of the PI3K/Akt signaling pathway in normal physiology and disease, particularly in cancer. Its ability to induce apoptosis and inhibit proliferation in a wide range of tumor cell lines underscores its therapeutic potential. The experimental protocols provided in this guide offer a solid foundation for researchers to investigate the cellular and molecular effects of GSK690693 in various preclinical models. investigate the cellular and molecular effects of GSK690693 in various preclinical models.
References
- 1. Facebook [cancer.gov]
- 2. GSK690693 | CAS 937174-76-0 | AKT kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 3. selleckchem.com [selleckchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. GSK 690693 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 8. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
GSK690693 Hydrochloride: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK690693 hydrochloride is a potent, ATP-competitive, small-molecule inhibitor of the three isoforms of the serine/threonine kinase Akt (also known as protein kinase B or PKB).[1][2] The Akt signaling pathway is a critical regulator of numerous cellular processes, including cell proliferation, survival, metabolism, and angiogenesis.[1][3] Dysregulation of this pathway, often through activating mutations in upstream components like PI3K or loss of the tumor suppressor PTEN, is a frequent event in a wide range of human cancers.[1][4] This has positioned Akt as a highly attractive therapeutic target for cancer drug development.[1][5] This technical guide provides a comprehensive overview of GSK690693 hydrochloride, including its physicochemical properties, mechanism of action, in vitro and in vivo activity, and detailed experimental protocols.
Physicochemical Properties
GSK690693 hydrochloride is an aminofurazan-derived compound.[3] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 937174-76-0 | [6][7] |
| Molecular Formula | C₂₁H₂₇N₇O₃ | [6][7] |
| Molecular Weight | 425.5 g/mol | [6][7] |
| Purity | >98% (HPLC) | [6] |
| Solubility | Soluble in DMSO to 20 mM | [7] |
| Appearance | Pale Yellow Solid | [8] |
| Storage | 2-8°C Refrigerator | [8] |
Mechanism of Action
GSK690693 acts as a pan-Akt inhibitor, targeting all three isoforms (Akt1, Akt2, and Akt3) by competing with ATP for the kinase domain.[9][10] Inhibition of Akt prevents the phosphorylation of its numerous downstream substrates, thereby blocking the pro-survival and pro-proliferative signals of the PI3K/Akt/mTOR pathway.[3][10] This ultimately leads to the inhibition of tumor cell proliferation and the induction of apoptosis.[3][7]
Signaling Pathway
The PI3K/Akt signaling pathway is a key regulator of cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits Akt to the cell membrane where it is activated by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival and proliferation. GSK690693 inhibits Akt, thereby blocking these downstream effects.
Caption: The PI3K/Akt signaling pathway and the inhibitory action of GSK690693.
In Vitro Activity
GSK690693 is a potent inhibitor of all three Akt isoforms with low nanomolar IC₅₀ values. It also demonstrates inhibitory activity against other kinases, particularly within the AGC kinase family.
Kinase Inhibition Profile
| Kinase | IC₅₀ (nM) | Kinase Family | Reference |
| Akt1 | 2 | AGC | [9][10][11] |
| Akt2 | 13 | AGC | [9][10][11] |
| Akt3 | 9 | AGC | [9][10][11] |
| PKA | 24 | AGC | [11] |
| PrkX | 5 | AGC | [11] |
| PKC isozymes | 2-21 | AGC | [11] |
| AMPK | 50 | CAMK | [11] |
| DAPK3 | 81 | CAMK | [11] |
| PAK4 | 10 | STE | [11] |
| PAK5 | 52 | STE | [11] |
| PAK6 | 6 | STE | [11] |
Cellular Activity
GSK690693 has been shown to inhibit the proliferation of a wide range of human tumor cell lines and induce apoptosis.[4][11] The anti-proliferative effect is selective for malignant cells, with less impact on normal cells.[4]
| Cell Line | Cancer Type | IC₅₀ (nM) for Proliferation Inhibition | Reference |
| BT474 | Breast Carcinoma | 43 - 150 (for GSK3β phosphorylation) | [10][11] |
| LNCaP | Prostate Cancer | >100 (for apoptosis induction) | [11] |
| Acute Lymphoblastic Leukemia (ALL) cell lines | Leukemia | EC₅₀ < 1000 (for 55% of cell lines) | [4] |
In Vivo Activity
The anti-tumor efficacy of GSK690693 has been demonstrated in various preclinical xenograft models.[10][12] Administration of GSK690693 leads to the inhibition of Akt substrate phosphorylation in tumors and a reduction in tumor growth.[10][12]
| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| Mice with BT474 xenografts | Human Breast Carcinoma | Single administration | Dose- and time-dependent inhibition of GSK3β phosphorylation | [11] |
| Lck-MyrAkt2 transgenic mice | Lymphoma | 30 mg/kg/day (intraperitoneal) | Delayed tumor progression, increased apoptosis | [5][12] |
| Pten+/- knockout mice | Endometrial tumors | N/A | Efficacy in delaying tumor progression | [5] |
| Pediatric Preclinical Testing Program (PPTP) solid tumor xenografts | Various pediatric solid tumors | 30 mg/kg daily for 5 days for 6 weeks | Modest antitumor activity as a single agent | [1] |
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines the methodology to determine the IC₅₀ of GSK690693 against Akt isoforms.
Caption: Workflow for the in vitro kinase assay to determine GSK690693 potency.
Detailed Steps:
-
His-tagged full-length Akt1, 2, or 3 are expressed and purified from baculovirus.[11]
-
Activation is carried out with purified PDK1 to phosphorylate Thr308 and purified MK2 to phosphorylate Ser473.[11]
-
Activated Akt enzymes are incubated with various concentrations of GSK690693 at room temperature for 30 minutes.[11]
-
The kinase reaction is initiated by the addition of a substrate mix containing 5 nM to 15 nM Akt enzyme, 2 µM ATP, 0.15 µCi/µL [γ-³³P]ATP, 1 µM peptide substrate, 10 mM MgCl₂, 25 mM MOPS (pH 7.5), 1 mM DTT, 1 mM CHAPS, and 50 mM KCl.[11]
-
The reaction is incubated for 45 minutes at room temperature.[11]
-
The reaction is terminated by the addition of Leadseeker beads in PBS containing EDTA.[11]
-
After allowing the beads to settle for at least 5 hours, product formation is quantified using a Viewlux Imager.[11]
Cell Proliferation Assay
This protocol describes the methodology to assess the anti-proliferative effects of GSK690693 on tumor cell lines.
Detailed Steps:
-
Tumor cells (e.g., T47D, ZR-75-1, BT474) are plated in 96- or 384-well plates at a density that allows for logarithmic growth over a 3-day period.[11]
-
The cells are incubated overnight to allow for attachment.[11]
-
Cells are then treated with a range of GSK690693 concentrations (e.g., 1.5 nM to 30 µM) and incubated for 72 hours.[11]
-
Cell proliferation is measured using the CellTiter-Glo® Luminescent Cell Viability Assay.[11]
-
Data is analyzed using curve-fitting software to determine the IC₅₀ values.[11]
Safety and Handling
GSK690693 hydrochloride is toxic if swallowed.[6] Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling this compound.[6] Avoid breathing dust and prevent contact with skin and eyes.[6] In case of ingestion, a poison center or physician should be contacted immediately.[6]
Conclusion
GSK690693 hydrochloride is a well-characterized, potent pan-Akt inhibitor with significant anti-proliferative and pro-apoptotic activity in a variety of cancer models. Its ability to effectively block the PI3K/Akt signaling pathway makes it a valuable tool for cancer research and a potential candidate for therapeutic development. This technical guide provides essential information for researchers and drug development professionals working with this compound. Further investigation into its clinical efficacy, both as a single agent and in combination with other therapies, is ongoing.[13]
References
- 1. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial testing (stage 1) of the Akt inhibitor GSK690693 by the pediatric preclinical testing program | Semantic Scholar [semanticscholar.org]
- 3. Facebook [cancer.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. GSK690693 delays tumor onset and progression in genetically defined mouse models expressing activated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSK690693 | CAS 937174-76-0 | AKT kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 7. GSK-690693 hydrochloride, ATP-competitive pan-Akt kinase inhibitor (CAS 937174-76-0) | Abcam [abcam.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
GSK 690 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on GSK 690 Hydrochloride, a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document details its molecular characteristics, mechanism of action, and its impact on key signaling pathways. Furthermore, it offers detailed experimental protocols for researchers investigating its therapeutic potential.
Core Compound Data
This compound is a potent and selective small molecule inhibitor of LSD1, an enzyme critically involved in transcriptional regulation through histone demethylation.
| Property | Value | Reference |
| Molecular Weight | 405.92 g/mol | |
| Chemical Formula | C₂₄H₂₄ClN₃O | |
| CAS Number | 2436760-79-9 | |
| Mechanism of Action | Reversible inhibitor of LSD1 (KDM1A) |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by reversibly inhibiting the enzymatic activity of LSD1. LSD1 is a flavin-dependent demethylase that removes methyl groups from mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription, and mono- and di-methylated lysine 9 of histone H3 (H3K9me1/2), a mark generally associated with transcriptional repression. By inhibiting LSD1, this compound leads to an accumulation of H3K4me2 at target gene promoters, altering gene expression.
Research indicates that the effects of this compound are mediated through the modulation of several key signaling pathways, including the PI3K/Akt/mTOR and Notch pathways. Inhibition of LSD1 by this compound can lead to the suppression of oncogenic pathways and the activation of tumor suppressor genes.
LSD1-Mediated Signaling Pathway
Caption: this compound inhibits LSD1, leading to altered histone methylation and modulation of downstream signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., small cell lung cancer cell lines NCI-H69, NCI-H1417)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 µM to 10 µM. Remove the old medium and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot Analysis for PI3K/Akt/mTOR Pathway
This protocol is to assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 0.3 µM) for a specified time (e.g., 10 days).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is to determine the effect of this compound on the binding of LSD1 to specific gene promoters.
Materials:
-
This compound
-
Cell line of interest
-
Formaldehyde (B43269) (37%)
-
Glycine
-
Cell lysis buffer
-
Sonication buffer
-
ChIP dilution buffer
-
Anti-LSD1 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR reagents and instrument
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin with an anti-LSD1 antibody or control IgG overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the DNA using a DNA purification kit.
-
Downstream Analysis: Analyze the purified DNA by qPCR or ChIP-seq to identify the genomic regions where LSD1 binding is altered by this compound treatment.
Experimental Workflow for Investigating this compound
Caption: A logical workflow for characterizing the cellular and molecular effects of this compound.
GSK690693 Hydrochloride: A Technical Guide to its Role in Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK690693 hydrochloride is a potent and selective ATP-competitive pan-Akt kinase inhibitor. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various cancers, often driven by genetic mutations or epigenetic alterations.[1] While GSK690693 has been extensively studied for its anti-tumor properties through the direct inhibition of Akt and its downstream effectors, emerging evidence highlights the profound influence of the PI3K/Akt pathway on the epigenetic landscape. This technical guide provides an in-depth exploration of the role of GSK690693 in epigenetic research, detailing its mechanism of action, effects on key epigenetic regulators, and relevant experimental protocols.
Mechanism of Action: Bridging Cell Signaling and Epigenetics
GSK690693 exerts its primary effect by inhibiting all three isoforms of the Akt kinase (Akt1, Akt2, and Akt3).[2] This inhibition prevents the phosphorylation and subsequent activation of a multitude of downstream targets. Among these targets are key enzymes that directly modulate the epigenetic machinery, including DNA methyltransferases (DNMTs) and histone-modifying enzymes. By suppressing Akt activity, GSK690693 can indirectly influence DNA methylation patterns and histone modifications, thereby altering gene expression profiles that contribute to cellular phenotypes.
The PI3K/Akt pathway is known to regulate epigenetic modifiers, suggesting that its inhibition could be a strategic approach in cancer therapy.[3] For instance, Akt can phosphorylate and regulate the activity of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2).[3][4]
Quantitative Data
The following tables summarize the inhibitory activity of GSK690693 against Akt isoforms and other kinases, as well as its anti-proliferative effects in various cancer cell lines.
Table 1: Inhibitory Activity of GSK690693 against Akt and Other Kinases
| Target | IC50 (nM) |
| Akt1 | 2 |
| Akt2 | 13 |
| Akt3 | 9 |
| PKA | 24 |
| PrkX | 5 |
| PKC isozymes | 2-21 |
| AMPK | 50 |
| DAPK3 | 81 |
Data sourced from MedchemExpress and Selleck Chemicals.[2][5]
Table 2: Anti-proliferative Activity of GSK690693 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| T47D | Breast Cancer | 72 |
| ZR-75-1 | Breast Cancer | 79 |
| BT474 | Breast Cancer | 86 |
| HCC1954 | Breast Cancer | 119 |
| MDA-MB-453 | Breast Cancer | 975 |
| LNCaP | Prostate Cancer | 147 |
Data sourced from Selleck Chemicals.[5]
Signaling Pathways and Epigenetic Regulation
The inhibition of Akt by GSK690693 initiates a cascade of events that can lead to significant changes in the epigenetic landscape. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
Caption: GSK690693 inhibits Akt, impacting key epigenetic regulators.
This diagram illustrates how GSK690693, by inhibiting Akt, can influence the activity of DNMT1, EZH2, and KDM5A, thereby modulating DNA methylation and histone modifications that are critical for gene expression regulation.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of GSK690693 in epigenetic research.
Western Blot Analysis for Phosphorylated Proteins
This protocol is used to assess the inhibition of Akt activity by measuring the phosphorylation status of its downstream targets.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with GSK690693 at various concentrations (e.g., 0.1 to 10 µM) for a specified duration (e.g., 2 to 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated Akt (Ser473), phosphorylated GSK3β (Ser9), phosphorylated FOXO1 (Thr24), or other relevant targets overnight at 4°C. Also, probe for total Akt, GSK3β, and FOXO1 as loading controls.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Workflow for Western Blot Analysis.
Cell Viability Assay (MTT Assay)
This assay measures the effect of GSK690693 on cell proliferation and viability.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.[3]
-
Drug Treatment: Treat the cells with a serial dilution of GSK690693 for 72 hours.[3]
-
MTT Addition: Add MTT solution (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) to each well and incubate for 2 hours at 37°C.[3]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.[3]
-
Absorbance Reading: Measure the absorbance at 595 nm using a microplate reader.[3]
Caption: MTT Cell Viability Assay Workflow.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol can be adapted to investigate the effect of GSK690693 on the binding of epigenetic modifiers or transcription factors to specific gene promoters.
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to the target protein (e.g., EZH2, H3K27me3, or a transcription factor). Include a non-specific IgG as a negative control.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
Analysis: Analyze the purified DNA by qPCR using primers specific to the target gene promoters.
Caption: Chromatin Immunoprecipitation (ChIP) Assay Workflow.
Conclusion
GSK690693 hydrochloride is a valuable tool for investigating the intricate connections between the PI3K/Akt signaling pathway and epigenetic regulation. Its ability to potently inhibit Akt provides a means to dissect the downstream consequences on DNA methylation and histone modifications. While direct, comprehensive studies on the epigenetic effects of GSK690693 are still emerging, the established links between Akt and key epigenetic enzymes provide a strong rationale for its use in this area of research. The protocols and pathway diagrams provided in this guide offer a framework for researchers to design and execute experiments aimed at further elucidating the role of Akt signaling in shaping the epigenome and its implications for disease and therapy.
References
- 1. A methylation-phosphorylation switch controls EZH2 stability and hematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Akt-mediated phosphorylation of EZH2 suppresses methylation of lysine 27 in histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of AKT induces EZH2-mediated β-catenin trimethylation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A methylation and phosphorylation switch between an adjacent lysine and serine determines human DNMT1 stability - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GSK-690693 Hydrochloride in Gene Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-690693 hydrochloride is a potent, ATP-competitive, small-molecule inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2][3] As a central node in the PI3K/Akt signaling pathway, Akt regulates a multitude of cellular processes critical for survival, growth, proliferation, and metabolism.[4][5] Its dysregulation is a common feature in various cancers, making it a prime therapeutic target.[6] GSK-690693 exerts its biological effects by inhibiting the phosphorylation of numerous downstream Akt substrates, which directly and indirectly alters the activity of transcription factors and other key regulators of gene expression. This guide provides an in-depth technical overview of GSK-690693's mechanism of action, its impact on gene regulation, and the experimental methodologies used to characterize its effects.
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
GSK-690693 is an aminofurazan-derived compound that functions as a pan-Akt kinase inhibitor by competing with ATP for the kinase binding pocket.[1][7] This prevents the phosphorylation and subsequent activation of Akt, thereby blocking its downstream signaling cascade.[2] The PI3K/Akt pathway is typically activated by growth factors, which leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and the recruitment of Akt to the plasma membrane for activation.[5] Once active, Akt moves to the cytoplasm and nucleus to phosphorylate a wide array of substrates.[4]
By inhibiting Akt, GSK-690693 blocks the phosphorylation of key downstream effectors, including but not limited to:
-
Glycogen Synthase Kinase 3 (GSK3α/β): Inhibition of Akt leads to the activation of GSK3β, which in turn can phosphorylate and target transcription factors like MYC for degradation.[2][8]
-
Forkhead Box O (FOXO) Transcription Factors (e.g., FOXO1, FOXO3A): Akt-mediated phosphorylation sequesters FOXO proteins in the cytoplasm, inhibiting their transcriptional activity.[5][9] GSK-690693 treatment allows FOXO proteins to translocate to the nucleus, where they can activate the expression of genes involved in cell cycle arrest and apoptosis.[3][9][10]
-
Mammalian Target of Rapamycin (mTOR): Akt can activate mTORC1, a key regulator of protein synthesis. Inhibition of Akt by GSK-690693 can thus lead to decreased protein synthesis.[8]
-
Pro-apoptotic proteins (e.g., BAD): Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD. GSK-690693 can reverse this effect, promoting apoptosis.[8]
-
PRAS40 (Akt1s1): As a direct substrate of Akt, the phosphorylation status of PRAS40 is a reliable biomarker for Akt activity in cellular assays.[2][8]
The collective impact of inhibiting these downstream effectors is a shift in the cellular gene expression program, typically leading to cell cycle arrest, inhibition of proliferation, and induction of apoptosis.[9][11]
Signaling Pathway Diagram
Caption: PI3K/Akt signaling and the inhibitory action of GSK-690693.
Quantitative Data Summary
GSK-690693 has been extensively characterized in various assays. The following tables summarize its inhibitory potency and cellular activity.
Table 1: In Vitro Kinase Inhibitory Activity of GSK-690693
| Target Kinase | IC₅₀ (nM) | Kinase Family | Reference |
| Akt1 | 2 | AGC | [2][3][10] |
| Akt2 | 13 | AGC | [2][3][10] |
| Akt3 | 9 | AGC | [2][3][10] |
| PKA | 24 | AGC | [10] |
| PrkX | 5 | AGC | [10] |
| PKC isozymes | 2-21 | AGC | [10] |
| AMPK | 50 | CAMK | [10] |
| DAPK3 | 81 | CAMK | [10] |
| PAK4 | 10 | STE | [10] |
| PAK5 | 52 | STE | [10] |
| PAK6 | 6 | STE | [10] |
Table 2: Cellular Activity of GSK-690693
| Assay Type | Cell Line(s) | Endpoint | IC₅₀ Range (nM) | Reference |
| Inhibition of GSK3β Phosphorylation | Various Tumor Cells | p-GSK3β (Ser9) Levels | 43 - 150 | [2][3][10] |
| Anti-proliferative Activity | T47D | Cell Viability | 72 | [10] |
| Anti-proliferative Activity | ZR-75-1 | Cell Viability | 79 | [10] |
| Anti-proliferative Activity | BT474 | Cell Viability | 86 | [10] |
| Anti-proliferative Activity | HCC1954 | Cell Viability | 119 | [10] |
| Anti-proliferative Activity | LNCaP | Cell Viability | 147 | [10] |
| Anti-proliferative Activity | MDA-MB-453 | Cell Viability | 975 | [10] |
| Anti-proliferative Activity | PPTP Panel (various) | Cell Viability | 6.5 - >10,000 | [12] |
Impact on Gene Regulation
The primary role of GSK-690693 in gene regulation is indirect, mediated by its control over the phosphorylation state and subcellular localization of key transcription factors and regulatory proteins.
-
FOXO-Mediated Gene Transcription: By preventing Akt-mediated phosphorylation, GSK-690693 promotes the nuclear localization of FOXO transcription factors (FOXO1A and FOXO3A).[8][9] In the nucleus, FOXO proteins bind to the promoters of target genes, activating the expression of proteins involved in cell cycle arrest (e.g., p21/CIP1, p27/Kip1), and apoptosis (e.g., Bim, Fas ligand).[5][9] Studies have shown that treatment with GSK-690693 leads to a dose-dependent increase in the nuclear accumulation of FOXO3A.[3][10]
-
MYC-Mediated Gene Transcription: GSK-690693 treatment leads to decreased MYC transcriptional activity.[9][13] This is achieved through at least two mechanisms. First, by activating GSK3β, which phosphorylates MYC at threonine 58, targeting it for proteasomal degradation.[8] Second, by inhibiting the mTORC1 pathway, which can reduce the translation of MYC protein.[8] The downregulation of MYC, a potent oncogenic transcription factor, leads to reduced expression of genes required for cell proliferation and growth.[14]
-
Cell Cycle Regulation: Causal network modeling has demonstrated that GSK-690693 induces cell cycle arrest primarily through the activation of the retinoblastoma protein (RB1).[9][13] This is a consequence of increased expression of cell cycle inhibitors (like CDKN1A) and decreased activity of pro-proliferative transcription factors like MYC.[9]
Experimental Protocols
In Vitro Kinase Assay (for IC₅₀ Determination)
This protocol outlines a method to determine the concentration of GSK-690693 required to inhibit 50% of Akt kinase activity.
-
Enzyme Preparation: Use purified, active, His-tagged full-length human Akt1, Akt2, or Akt3.[7][10]
-
Compound Preparation: Dissolve GSK-690693 in DMSO to create a 10 mM stock solution.[11] Perform serial dilutions to achieve a range of desired concentrations.
-
Pre-incubation: Incubate the activated Akt enzymes (5-15 nM) with various concentrations of GSK-690693 at room temperature for 30 minutes.[7][10]
-
Reaction Initiation: Initiate the kinase reaction by adding a substrate mix. The final reaction should contain: 2 µM ATP, 0.15 µCi/µL [γ-³³P]ATP, 1 µM peptide substrate, 10 mM MgCl₂, 25 mM MOPS (pH 7.5), and other stabilizing agents.[7]
-
Incubation: Allow the reaction to proceed at room temperature for 45 minutes.[10]
-
Termination and Detection: Terminate the reaction using EDTA and quantify the incorporation of ³³P into the peptide substrate using a scintillation counter or imager.[10]
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the GSK-690693 concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.[2]
Cellular Proliferation Assay (CellTiter-Glo®)
This protocol measures the effect of GSK-690693 on the proliferation of tumor cell lines.
-
Cell Plating: Plate cells (e.g., BT474, LNCaP) in 96- or 384-well plates at a density that permits logarithmic growth over 72 hours and allow them to adhere overnight.[10][15]
-
Compound Treatment: Treat the cells with a range of GSK-690693 concentrations (e.g., 1.5 nM to 30 µM) for 72 hours.[10][15] Include a DMSO-only vehicle control.
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cell number).[15]
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot cell viability against drug concentration to determine the IC₅₀.[15]
Western Blot Analysis for Phospho-Protein Levels
This protocol is used to verify the inhibition of Akt signaling within cells by measuring the phosphorylation status of its downstream substrates.
Caption: A typical experimental workflow for Western blot analysis.
-
Cell Treatment: Culture tumor cells (e.g., BT474) and treat with various concentrations of GSK-690693 (e.g., 1 nM to 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 5-8 hours).[2][11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[2][11]
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature and load equal amounts of total protein (e.g., 10 µg) onto a polyacrylamide gel. Separate the proteins by size via electrophoresis.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-GSK3β, anti-phospho-PRAS40). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[2]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imager.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or total protein levels) to determine the relative change in protein phosphorylation.[11]
Conclusion
GSK-690693 hydrochloride is a well-characterized, potent inhibitor of the Akt signaling pathway. Its primary role in gene regulation stems from its ability to block Akt-mediated phosphorylation of key downstream effectors. This action unleashes the transcriptional activity of tumor-suppressive factors like FOXO proteins while simultaneously promoting the degradation of oncogenic transcription factors such as MYC. The net result is a powerful anti-proliferative and pro-apoptotic effect in cancer cells with dysregulated Akt signaling. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating Akt signaling and the therapeutic potential of its inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 6. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. selleckchem.com [selleckchem.com]
- 11. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Global identification of genes and pathways regulated by Akt during activation of T helper cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleck.co.jp [selleck.co.jp]
GSK690693 Hydrochloride: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK690693 hydrochloride is a potent and selective, ATP-competitive, small-molecule inhibitor of the three isoforms of the serine/threonine kinase Akt (also known as protein kinase B or PKB).[1][2] The dysregulation of the PI3K/Akt signaling pathway is a frequent event in a wide array of human cancers, promoting cell survival, proliferation, and resistance to therapy.[3][4] As a pan-Akt inhibitor, GSK690693 has emerged as a critical tool in cancer research, enabling the elucidation of the downstream consequences of Akt inhibition and serving as a potential therapeutic agent. This technical guide provides an in-depth overview of GSK690693, including its mechanism of action, key experimental data, and detailed protocols for its use in a research setting.
Mechanism of Action
GSK690693 exerts its biological effects by binding to the ATP-binding pocket of Akt1, Akt2, and Akt3, thereby preventing their kinase activity.[5][6] This inhibition blocks the phosphorylation of a multitude of downstream substrates, leading to the modulation of several critical cellular processes.[7] Inhibition of Akt signaling by GSK690693 has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[7][8] The primary anti-proliferative effects are linked to the increased activity of Forkhead box O (FOXO) transcription factors (FOXO1 and FOXO3A), increased activity of the tumor suppressor retinoblastoma protein (RB1), and decreased activity of the proto-oncogene MYC.[8][9] A single administration of GSK690693 has been demonstrated to inhibit the phosphorylation of GSK3β and other Akt substrates like PRAS40 and FKHR/FKHRL1 in a dose- and time-dependent manner.[9]
Quantitative Data
The following tables summarize the key quantitative data for GSK690693 hydrochloride, providing a comparative overview of its potency and efficacy across different Akt isoforms and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of GSK690693
| Target | IC50 (nM) | Notes |
| Akt1 | 2 | Cell-free assay.[9][10] |
| Akt2 | 13 | Cell-free assay.[9][10] |
| Akt3 | 9 | Cell-free assay.[9][10] |
| PKA | 24 | GSK690693 shows less selectivity against other members of the AGC kinase family.[9] |
| PrkX | 5 | GSK690693 shows less selectivity against other members of the AGC kinase family.[9] |
| PKC isozymes | 2-21 | GSK690693 shows less selectivity against other members of the AGC kinase family.[9] |
| AMPK | 50 | Potent inhibition of the CAMK family.[9] |
| DAPK3 | 81 | Potent inhibition of the CAMK family.[9] |
| PAK4 | 10 | Potent inhibition of the STE family.[9] |
| PAK5 | 52 | Potent inhibition of the STE family.[9] |
| PAK6 | 6 | Potent inhibition of the STE family.[9] |
Table 2: In Vitro Cellular Proliferation IC50 Values for GSK690693
| Cell Line | Cancer Type | IC50 (nM) |
| T47D | Breast Carcinoma | 72 |
| ZR-75-1 | Breast Carcinoma | 79 |
| BT474 | Breast Carcinoma | 86 |
| HCC1954 | Breast Carcinoma | 119 |
| MDA-MB-453 | Breast Carcinoma | 975 |
| LNCaP | Prostate Carcinoma | 147 |
| SKOV-3 | Ovarian Carcinoma | ~3000 |
| MOVCAR5 | Murine Ovarian Carcinoma | ~3000 |
Note: IC50 values can vary depending on the assay conditions and cell line characteristics.[9][11]
Signaling Pathways and Experimental Workflows
Akt/PKB Signaling Pathway Inhibition by GSK690693
The following diagram illustrates the central role of Akt in cell signaling and the points of intervention by GSK690693.
Caption: Inhibition of the Akt signaling pathway by GSK690693.
Experimental Workflow for Assessing GSK690693 Efficacy
This diagram outlines a typical workflow for evaluating the anti-cancer effects of GSK690693 in a laboratory setting.
Caption: A typical experimental workflow for evaluating GSK690693.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the IC50 value of GSK690693 against purified Akt isoforms.
Materials:
-
His-tagged full-length Akt1, Akt2, or Akt3 (expressed and purified from baculovirus).[9]
-
Purified PDK1 and MK2 for Akt activation.[9]
-
GSK690693 hydrochloride dissolved in DMSO.[11]
-
Kinase buffer.
-
ATP.
-
Substrate peptide.
-
Microplate reader.
Protocol:
-
Activate the purified Akt enzymes by incubating with purified PDK1 (to phosphorylate Thr308) and MK2 (to phosphorylate Ser473).[9]
-
Incubate the activated Akt enzymes with various concentrations of GSK690693 at room temperature for 30 minutes.[9]
-
Initiate the kinase reaction by adding ATP and the substrate peptide.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Terminate the reaction.
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Plot the percentage of kinase inhibition against the logarithm of the GSK690693 concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.[9]
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the effect of GSK690693 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., T47D, BT474, LNCaP).[9]
-
Complete cell culture medium.
-
GSK690693 hydrochloride (stock solution in DMSO, serially diluted).[11]
-
96- or 384-well plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.[9]
-
Luminometer.
Protocol:
-
Plate the cells in 96- or 384-well plates at a density that allows for logarithmic growth during the assay period and incubate overnight.[9]
-
Treat the cells with a range of GSK690693 concentrations (e.g., 1.5 nM to 30 µM) and a vehicle control (DMSO).[9]
-
Incubate the plates for 72 hours.[9]
-
Equilibrate the plates to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents to induce cell lysis.
-
Measure the luminescent signal using a luminometer.
-
Normalize the data to the vehicle-treated control cells and calculate the percentage of cell viability.
-
Determine the IC50 value by plotting the percentage of viability against the log of the GSK690693 concentration and fitting the data to a dose-response curve.[9]
Western Blot Analysis
Objective: To assess the effect of GSK690693 on the phosphorylation of Akt and its downstream targets.
Materials:
-
Cancer cell lines.
-
GSK690693 hydrochloride.
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11]
-
Protein assay reagent (e.g., BCA or Bradford).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[11]
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β, anti-total-GSK3β, anti-phospho-PRAS40, anti-total-PRAS40).[9]
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Treat cultured cells with GSK690693 at various concentrations and for different time points.
-
Lyse the cells in lysis buffer on ice.[11]
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.[11]
-
Determine the protein concentration of each lysate.[11]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of GSK690693 in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).[10]
-
Cancer cell lines for xenograft implantation.
-
GSK690693 hydrochloride formulated for in vivo administration (e.g., in 5% dextrose, pH 4.0, or 5% w/v mannitol (B672) in saline).[1][11]
-
Calipers for tumor measurement.
Protocol:
-
Subcutaneously inject cancer cells into the flank of the mice.[10]
-
Allow the tumors to reach a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer GSK690693 (e.g., 30 mg/kg/day via intraperitoneal injection) and the vehicle control according to the desired schedule.[1][9]
-
Measure the tumor volume regularly using calipers.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-Akt, Ki-67).[11]
-
Analyze the tumor growth data to determine the efficacy of GSK690693.
Conclusion
GSK690693 hydrochloride is a valuable pharmacological tool for investigating the role of the Akt signaling pathway in cancer. Its potent and selective inhibition of all three Akt isoforms allows for a thorough interrogation of this critical pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize GSK690693 in their cancer research endeavors, from initial in vitro characterization to in vivo efficacy studies. Understanding the nuances of its mechanism of action and employing standardized experimental procedures will be crucial for advancing our knowledge of Akt-driven malignancies and developing novel therapeutic strategies.
References
- 1. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. tocris.com [tocris.com]
- 7. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
GSK690693 and its Implications for Histone Methylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GSK690693, a potent small molecule inhibitor. While the primary target of GSK690693 is the Akt kinase pathway, this document will also explore the potential indirect effects on histone methylation, a critical process in epigenetic regulation. This guide will delve into the direct mechanism of action of GSK690693, summarize key quantitative data, provide detailed experimental protocols, and visualize relevant biological pathways and workflows.
GSK690693: A Potent Pan-Akt Kinase Inhibitor
GSK690693 is a novel, ATP-competitive pan-Akt kinase inhibitor.[1][2] It demonstrates potent enzymatic and cellular activity, inhibiting all three Akt isoforms (Akt1, Akt2, and Akt3) at low nanomolar concentrations.[1][2] The primary mechanism of action of GSK690693 is the inhibition of protein phosphorylation events downstream of Akt kinases in the PI3K/Akt signaling pathway.[3] This inhibition can subsequently lead to the suppression of tumor cell proliferation and the induction of apoptosis.[3] GSK690693 has been evaluated in Phase I clinical trials for the treatment of various solid tumors and lymphomas.[4][5]
Quantitative Data: In Vitro Inhibitory Activity of GSK690693
The following tables summarize the in vitro inhibitory activity of GSK690693 against Akt isoforms and a selection of other kinases.
Table 1: Inhibitory Activity of GSK690693 against Akt Isoforms
| Target | IC50 (nM) |
| Akt1 | 2[1][2] |
| Akt2 | 13[1][2] |
| Akt3 | 9[1][2][6] |
Table 2: Inhibitory Activity of GSK690693 against Other Kinases
| Kinase Family | Kinase | IC50 (nM) |
| AGC | PKA | 24[7] |
| AGC | PrkX | 5[7] |
| AGC | PKC isoforms | 2-21[7] |
| CAMK | AMPK | 50[7] |
| CAMK | DAPK3 | 81[7] |
| STE | PAK4 | 10[7] |
| STE | PAK5 | 52[7] |
| STE | PAK6 | 6[7] |
The Akt Signaling Pathway
GSK690693 exerts its effects by inhibiting the Akt signaling pathway, a crucial regulator of cell survival, proliferation, and metabolism. The pathway is activated by various growth factors and cytokines, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a multitude of downstream substrates, modulating their activity.
Caption: The Akt Signaling Pathway and the inhibitory action of GSK690693.
Potential Indirect Effects of GSK690693 on Histone Methylation via Akt Signaling
While there is no direct evidence to suggest that GSK690693 directly targets histone methyltransferases or demethylases, the inhibition of the Akt signaling pathway may have indirect consequences on histone methylation. The Akt pathway is known to intersect with epigenetic regulatory mechanisms.
For instance, the histone methyltransferase EZH2, the catalytic subunit of the PRC2 complex, can be regulated by Akt signaling.[8] Akt-mediated phosphorylation of EZH2 can modulate its activity and substrate specificity, thereby influencing histone H3 lysine (B10760008) 27 trimethylation (H3K27me3), a mark associated with transcriptional repression.[9] By inhibiting Akt, GSK690693 could potentially alter EZH2 activity and, consequently, the landscape of H3K27me3.
Furthermore, Akt itself can be a substrate for methylation by the histone methyltransferase SETDB1, and this methylation is crucial for Akt's kinase activity and oncogenic functions.[10][11] While GSK690693 is an ATP-competitive inhibitor and does not directly target this methylation, the interplay between phosphorylation and methylation in regulating Akt activity suggests a complex regulatory network where perturbation of one modification could influence the other.
Experimental Protocols
In Vitro Akt Kinase Assay
This protocol is for determining the in vitro inhibitory activity of GSK690693 against purified Akt enzymes.
Materials:
-
Purified, activated Akt1, Akt2, or Akt3 enzyme
-
GSK690693
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP (radiolabeled [γ-³³P]ATP or for use with ADP-Glo™ assay)
-
Akt substrate peptide (e.g., Crosstide)
-
96- or 384-well plates
-
Plate reader (scintillation counter for radioactivity or luminometer for ADP-Glo™)
Procedure:
-
Prepare a serial dilution of GSK690693 in DMSO.
-
In a multi-well plate, add the kinase buffer, the Akt enzyme, and the GSK690693 dilution (or DMSO for control).
-
Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the Akt substrate peptide and ATP.
-
Incubate the reaction for a specified time (e.g., 45-60 minutes) at room temperature or 30°C.
-
Terminate the reaction (e.g., by adding EDTA or using a stop reagent).
-
Quantify the amount of phosphorylated substrate. For radioactive assays, this can be done by capturing the peptide on a filter membrane and measuring radioactivity. For the ADP-Glo™ assay, the amount of ADP produced is measured via a coupled luciferase reaction.
-
Calculate the percent inhibition for each GSK690693 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro Akt kinase assay.
Western Blot Analysis of Phosphorylated Akt Substrates
This protocol is for assessing the cellular activity of GSK690693 by measuring the phosphorylation of downstream Akt substrates.
Materials:
-
Cell line of interest (e.g., BT474 breast cancer cells)
-
Cell culture reagents
-
GSK690693
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-phospho-Akt (Ser473), anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of GSK690693 for a specified time.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: Workflow for Western Blot analysis.
Conclusion
GSK690693 is a well-characterized, potent pan-Akt inhibitor with demonstrated anti-proliferative and pro-apoptotic effects in various cancer models. Its primary mechanism of action is the direct inhibition of Akt kinase activity. While there is currently no evidence for a direct effect of GSK690693 on histone methylation, its potent inhibition of the Akt signaling pathway may lead to indirect alterations in the epigenetic landscape. Further research is warranted to explore the potential downstream effects of Akt inhibition on histone modifying enzymes and the resulting changes in histone methylation patterns. This could unveil novel mechanisms of action for GSK690693 and inform its clinical application.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Serine/threonine-protein kinase AKT3 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Histone methylation modifiers in cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Akt methylation by SETDB1 promotes Akt kinase activity and oncogenic functions - PMC [pmc.ncbi.nlm.nih.gov]
GSK690693 Hydrochloride: A Technical Guide to its Role in the PI3K/Akt/mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of GSK690693 hydrochloride, a potent, ATP-competitive pan-Akt inhibitor, and its interaction with the critical PI3K/Akt/mTOR signaling pathway. This document details the compound's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling cascade and experimental workflows.
Core Concepts: GSK690693 Hydrochloride and the PI3K/Akt/mTOR Pathway
The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial intracellular signaling cascade that governs a wide array of cellular functions, including proliferation, growth, survival, and metabolism.[1][2] Dysregulation of this pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[1][3]
GSK690693 hydrochloride is a small molecule inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[4][5][6][7][8] By binding to the ATP-binding pocket of Akt, GSK690693 effectively blocks its kinase activity, thereby preventing the phosphorylation of downstream substrates.[1][8][9] This inhibition leads to a reduction in cell proliferation and the induction of apoptosis in tumor cells where the PI3K/Akt/mTOR pathway is aberrantly activated.[6][7][8][9][10]
Quantitative Data
The following tables summarize the in vitro inhibitory activity of GSK690693 against various kinases and its anti-proliferative effects on different cancer cell lines.
Table 1: Inhibitory Activity of GSK690693 against Akt Isoforms and Other Kinases
| Kinase Target | IC50 (nM) | Kinase Family |
| Akt1 | 2 | AGC |
| Akt2 | 13 | AGC |
| Akt3 | 9 | AGC |
| PKA | 24 | AGC |
| PrkX | 5 | AGC |
| PKC isozymes | 2-21 | AGC |
| AMPK | 50 | CAMK |
| DAPK3 | 81 | CAMK |
| PAK4 | 10 | STE |
| PAK5 | 52 | STE |
| PAK6 | 6 | STE |
Data sourced from multiple studies.[4][5][6][7][8][11]
Table 2: Anti-proliferative Activity of GSK690693 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| T47D | Breast Carcinoma | 72 |
| ZR-75-1 | Breast Carcinoma | 79 |
| BT474 | Breast Carcinoma | 86 |
| HCC1954 | Breast Carcinoma | 119 |
| MDA-MB-453 | Breast Carcinoma | 975 |
| LNCaP | Prostate Carcinoma | 147 |
| Z138 | Mantle Cell Lymphoma | Not specified, but active |
Data represents the concentration required to inhibit cell proliferation by 50% after a 72-hour incubation period.[4][5][8]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway and a general workflow for assessing the cellular activity of GSK690693.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. GSK 690693 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. apexbt.com [apexbt.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for GSK690693 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK690693 hydrochloride is a potent and selective, ATP-competitive, small-molecule inhibitor of all three Akt kinase isoforms (Akt1, Akt2, and Akt3).[1][2][3] The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] Dysregulation of this pathway is a common feature in many human cancers, making it a key target for therapeutic development.[4][6] GSK690693 has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis, demonstrating its potential as an anti-cancer agent.[6][7] These application notes provide detailed protocols for the use of GSK690693 hydrochloride in cell culture experiments, including methods for assessing its effects on cell viability and Akt signaling.
Mechanism of Action
GSK690693 acts as an ATP-competitive inhibitor of the Akt kinases, preventing the phosphorylation of downstream substrates.[3] This inhibition leads to the suppression of the PI3K/Akt signaling pathway, which can result in decreased cell proliferation and increased apoptosis in cancer cells where this pathway is constitutively active.[2][8] While highly selective for Akt isoforms, GSK690693 has been observed to also inhibit other kinases at higher concentrations, including members of the AGC kinase family like PKA and PKC, as well as AMPK.[3][9]
Data Presentation
Table 1: In Vitro Inhibitory Activity of GSK690693
| Target | IC50 (nM) |
| Akt1 | 2 |
| Akt2 | 13 |
| Akt3 | 9 |
| PKA | 24 |
| PrkX | 5 |
| PKC isozymes | 2-21 |
| AMPK | 50 |
| DAPK3 | 81 |
| PAK4 | 10 |
| PAK5 | 52 |
| PAK6 | 6 |
| Data compiled from multiple sources.[1][3][9] |
Table 2: Cellular Activity of GSK690693 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 for Inhibition of GSK3β Phosphorylation (nM) | IC50 for Antiproliferative Activity (µM) |
| BT-474 | Breast | 43 - 150 | 0.05 - 0.14 |
| LNCaP | Prostate | 43 - 150 | 0.147 |
| A549 | Lung | Not Reported | 11.83 - 105.33 |
| C6 | Glioma | Not Reported | Not Reported |
| HCT-116 | Colon | Not Reported | Not Reported |
| PC-3 | Prostate | Not Reported | >1 |
| Data compiled from multiple sources.[1][3][10] |
Signaling Pathway Diagram
Caption: PI3K/Akt signaling pathway and the inhibitory action of GSK690693.
Experimental Protocols
General Experimental Workflow
Caption: General experimental workflow for studying the effects of GSK690693.
Protocol 1: Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures and studies utilizing GSK690693.[8][11][12]
Materials:
-
GSK690693 hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Appropriate cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of GSK690693 in DMSO (e.g., 10 mM).[8] Prepare serial dilutions of GSK690693 in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid toxicity.
-
Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of GSK690693. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of Akt Signaling
This protocol is based on general western blotting procedures and specific applications for analyzing the effects of GSK690693.[3][13][14]
Materials:
-
GSK690693 hydrochloride
-
Appropriate cell culture medium and plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates or larger culture dishes and grow to 70-80% confluency. Treat the cells with various concentrations of GSK690693 for the desired time (e.g., 1-8 hours).[3][15]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: After further washes with TBST, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Perform densitometric analysis of the bands and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
GSK690693 hydrochloride is a valuable tool for investigating the role of the PI3K/Akt signaling pathway in various cellular processes, particularly in the context of cancer research. The protocols provided here offer a framework for studying the effects of this inhibitor on cell viability and the phosphorylation status of key signaling molecules. Careful optimization of experimental conditions, such as cell type, drug concentration, and treatment duration, is essential for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: GSK 690693 Hydrochloride for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK 690693 Hydrochloride is a potent, ATP-competitive pan-Akt kinase inhibitor with IC50 values of 2 nM, 13 nM, and 9 nM for Akt1, Akt2, and Akt3, respectively.[1][2] It plays a crucial role in cancer research by inducing apoptosis and inhibiting cell proliferation in various tumor cell lines.[3] Understanding its mechanism of action and proper handling are vital for reliable in vitro studies. These application notes provide detailed protocols for the dissolution of GSK 690693 Hydrochloride, its mechanism of action, and its application in in vitro experiments.
Mechanism of Action
GSK 690693 functions as an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), which are key nodes in the PI3K/Akt/mTOR signaling pathway.[4][5][6] This pathway is critical for regulating cell survival, proliferation, and metabolism.[6][7] By blocking the kinase activity of Akt, GSK 690693 prevents the phosphorylation of downstream substrates, such as GSK3β, PRAS40, and the FOXO family of transcription factors.[4][8] This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells where the PI3K/Akt/mTOR pathway is often hyperactivated.[8][9]
Below is a diagram illustrating the signaling pathway affected by GSK 690693.
Quantitative Data: Solubility of GSK 690693 Hydrochloride
The following table summarizes the solubility of GSK 690693 Hydrochloride in various solvents, as reported by different suppliers. It is crucial to note that the molecular weight may vary slightly between batches due to hydration, which can affect the final molar concentration.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | 21.27 | 50 | Tocris Bioscience |
| DMSO | 21 | 49.35 | Selleck Chemicals[10] |
| DMSO | 25 | 58.75 | Selleck Chemicals[10] |
| DMSO | 40 | 94.01 | Selleck Chemicals[10] |
| DMSO | - | >10 | APExBIO[3] |
| DMSO | - | 20 | Abcam[2] |
| DMSO | 25 | ~58.7 | Cayman Chemical[11] |
| DMF | 25 | ~58.7 | Cayman Chemical[11] |
| Ethanol | - | 60 | Abcam[2] |
| Water | Insoluble | Insoluble | APExBIO[3] |
| Aqueous Buffers | Sparingly Soluble | Sparingly Soluble | Cayman Chemical[11] |
Note: For aqueous solutions, it is recommended to first dissolve GSK 690693 in DMSO or DMF and then dilute with the aqueous buffer.[11] Aqueous solutions should not be stored for more than one day.[11] To achieve higher concentrations, warming the solution at 37°C for 10 minutes or using an ultrasonic bath may be helpful.[3]
Experimental Protocols
1. Preparation of Stock Solutions
A concentrated stock solution is typically prepared in DMSO. Below is a general protocol for preparing a 50 mM stock solution.
Materials:
-
GSK 690693 Hydrochloride powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile tips
Protocol:
-
Equilibrate the GSK 690693 Hydrochloride powder to room temperature before opening the vial.
-
Weigh the required amount of GSK 690693 Hydrochloride powder. For example, to prepare 1 mL of a 50 mM stock solution (assuming a molecular weight of 425.48 g/mol ), you would need 21.27 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (37°C) or sonication can aid in dissolution.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for several months.[3]
2. In Vitro Kinase Assay
This protocol outlines a general procedure to assess the inhibitory activity of GSK 690693 on Akt kinases.
Materials:
-
Recombinant active Akt1, Akt2, or Akt3 enzyme
-
GSK 690693 stock solution
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM CHAPS, 50 mM KCl)[3][10]
-
ATP solution
-
Peptide substrate (e.g., Biotin-aminohexanoicacid-ARKR-ERAYSFGHHA-amide)[3][10]
-
[γ-³³P]ATP
-
96-well plates
-
Plate reader or scintillation counter
Protocol:
-
Prepare serial dilutions of GSK 690693 from the stock solution in the kinase buffer.
-
Add the diluted GSK 690693 and the active Akt enzyme to the wells of a 96-well plate.
-
Incubate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[3][10]
-
Initiate the kinase reaction by adding a mixture of ATP, [γ-³³P]ATP, and the peptide substrate.
-
Incubate the reaction at room temperature for 45 minutes.[3][10]
-
Terminate the reaction by adding a stop solution (e.g., PBS with EDTA).
-
Quantify the incorporation of ³³P into the peptide substrate using a suitable detection method, such as a Viewlux Imager with Leadseeker beads.[3][10]
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
3. Cell-Based Proliferation Assay
This protocol describes how to evaluate the anti-proliferative effects of GSK 690693 on cancer cell lines.
Materials:
-
Complete cell culture medium
-
GSK 690693 stock solution
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the assay.
-
Incubate the cells overnight to allow for attachment.
-
Prepare serial dilutions of GSK 690693 in complete cell culture medium. The final concentration of DMSO should be kept constant and low (e.g., <0.1%) across all wells.
-
Remove the old medium from the cells and add the medium containing the different concentrations of GSK 690693.
-
Incubate the cells for 72 hours.[10]
-
Measure cell proliferation using a suitable reagent according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vitro study using GSK 690693.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK-690693 hydrochloride, ATP-competitive pan-Akt kinase inhibitor (CAS 937174-76-0) | Abcam [abcam.com]
- 3. apexbt.com [apexbt.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: GSK690693 Hydrochloride in Cancer Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of GSK690693 hydrochloride, a potent pan-Akt inhibitor, in cancer cell research. The information presented herein is intended to assist in the design and execution of experiments to evaluate the therapeutic potential of this compound.
Introduction
GSK690693 is an ATP-competitive inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3), which are key components of the PI3K/Akt signaling pathway.[1][2] This pathway is frequently hyperactivated in various human cancers, playing a crucial role in promoting cell survival, proliferation, and resistance to apoptosis.[3][4] By inhibiting Akt, GSK690693 can suppress the phosphorylation of downstream targets, leading to the induction of apoptosis and inhibition of tumor cell growth.[2][3] This document outlines recommended concentrations, experimental protocols, and the underlying signaling pathway.
Mechanism of Action: The PI3K/Akt Signaling Pathway
GSK690693 targets the serine/threonine kinase Akt. In cancer, this pathway is often constitutively activated through various mechanisms, including mutations in PI3K or loss of the tumor suppressor PTEN.[3] Activated Akt phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation. GSK690693 competitively binds to the ATP-binding pocket of Akt, preventing its kinase activity and the subsequent phosphorylation of its targets.[3]
References
In Vivo Application of GSK690693 Hydrochloride in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK690693 Hydrochloride is a potent, ATP-competitive, pan-Akt kinase inhibitor targeting all three isoforms (Akt1, Akt2, and Akt3) with IC50 values in the low nanomolar range (2 nM for Akt1, 13 nM for Akt2, and 9 nM for Akt3).[1][2][3] By inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, GSK690693 plays a crucial role in regulating cell survival, proliferation, and metabolism, making it a valuable tool for preclinical cancer research.[4][5][6] This document provides detailed application notes and protocols for the in vivo use of GSK690693 in various mouse models of cancer.
Mechanism of Action
GSK690693 binds to and inhibits Akt kinases, preventing the phosphorylation of downstream substrates.[4] This leads to the inhibition of tumor cell proliferation and the induction of apoptosis.[4] The inhibition of the Akt pathway can be monitored in vivo by assessing the phosphorylation status of downstream targets such as GSK3β, PRAS40, and FoxO transcription factors.[1][2]
Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the inhibitory action of GSK690693.
Recommended Mouse Models
GSK690693 has demonstrated efficacy in a variety of genetically defined and xenograft mouse models with hyperactivated Akt signaling.[5][6][7]
| Mouse Model | Cancer Type | Key Features | Reference |
| Genetically Defined Models | |||
| Lck-MyrAkt2 Transgenic | Thymic Lymphoma | Expresses a constitutively active form of Akt2. | [5][6][7] |
| Pten+/- Knockout | Endometrial Tumors | Heterozygous loss of the tumor suppressor PTEN leads to Akt activation. | [5][6][7] |
| TgMISIIR-TAg-DR26 | Ovarian Carcinomas | SV40 T antigen expression drives tumor development with Akt hyperactivation. | [5][6][7] |
| Xenograft Models | |||
| BT474 (Human Breast Carcinoma) | Breast Cancer | HER2-positive, PIK3CA mutant. | [1] |
| SKOV-3 (Human Ovarian Carcinoma) | Ovarian Cancer | PTEN null. | [1] |
| LNCaP (Human Prostate Carcinoma) | Prostate Cancer | PTEN null. | [1] |
| Osteosarcoma Xenografts | Osteosarcoma | Various patient-derived xenografts. | [8] |
Quantitative Data Summary
The following tables summarize the in vivo efficacy of GSK690693 across different mouse models.
Table 1: Inhibition of Tumor Growth in Xenograft Models
| Cell Line | Cancer Type | Dose and Schedule | Maximal Tumor Growth Inhibition (%) | Reference |
| SKOV-3 | Ovarian | 30 mg/kg/day, i.p. | 58 | [1][3] |
| LNCaP | Prostate | 30 mg/kg/day, i.p. | 75 | [1][3] |
| BT474 | Breast | 30 mg/kg/day, i.p. | 75 | [1][3] |
| HCC-1954 | Breast | 30 mg/kg/day, i.p. | 58 | [1][3] |
Table 2: Pharmacodynamic Effects in BT474 Xenografts
| Parameter | Dose | Time Post-Dose | Effect | Reference |
| p-GSK3β | 30 mg/kg | 2 hours | Significant Inhibition | [1] |
| p-PRAS40 | 30 mg/kg | 2 hours | Reduction | [1] |
| p-FKHR/FKHRL1 | 30 mg/kg | 2 hours | Reduction | [1] |
| Blood Glucose | 30 mg/kg | 2-4 hours | Acute Increase | [1] |
| Blood Glucose | 30 mg/kg | 8-10 hours | Return to Baseline | [1] |
Experimental Protocols
A generalized experimental workflow for an in vivo efficacy study is presented below.
Caption: A typical experimental workflow for evaluating GSK690693 in mouse models.
Protocol 1: In Vivo Efficacy Study in Xenograft Models
-
Animal Husbandry: Use immunodeficient mice (e.g., nude or SCID) housed in a pathogen-free environment.[2] All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).[2]
-
Cell Culture and Implantation: Culture human tumor cells (e.g., BT474, SKOV-3) under standard conditions. Inject cells subcutaneously into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by caliper measurements at least twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Drug Formulation and Administration:
-
Prepare GSK690693 Hydrochloride in a vehicle such as 4% DMSO/40% hydroxypropyl-β-cyclodextrin in water (pH 6.0) or 5% dextrose (pH 4.0).[2]
-
Administer GSK690693 intraperitoneally (i.p.) at a dose of approximately 30 mg/kg/day.[1][3] The treatment schedule can be daily for 5 days a week for several weeks.[6]
-
-
Data Collection: Record tumor volumes, body weights, and any signs of toxicity throughout the study.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other tissues for pharmacodynamic analysis.
Protocol 2: Pharmacodynamic Analysis
-
Western Blotting:
-
Homogenize tumor tissue samples in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against total and phosphorylated forms of Akt, GSK3β, PRAS40, and FoxO1/3a.
-
Use appropriate secondary antibodies and a chemiluminescence detection system.
-
-
Immunohistochemistry (IHC):
-
Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut sections and perform antigen retrieval.
-
Incubate sections with primary antibodies against markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Use a suitable detection system and counterstain with hematoxylin.
-
Quantify staining using image analysis software.
-
Safety and Toxicology
In mouse models, GSK690693 has been associated with some toxicity at a dose of 30 mg/kg, leading to the exclusion of some sensitive xenograft models from studies.[8] A notable on-target effect is a transient, acute increase in blood glucose levels, which typically returns to baseline within 8 to 10 hours after administration.[1] Careful monitoring of animal health, including body weight and clinical signs, is essential during treatment.
Conclusion
GSK690693 Hydrochloride is a valuable research tool for investigating the role of the Akt signaling pathway in cancer. The protocols and data presented here provide a comprehensive guide for its in vivo application in mouse models. Successful study design and execution will depend on the careful selection of the appropriate animal model, dose, and schedule, as well as rigorous pharmacodynamic and efficacy assessments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. GSK690693 delays tumor onset and progression in genetically defined mouse models expressing activated Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of LSD1 using GSK 690 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). Its involvement in various cellular processes, including differentiation, and its dysregulation in numerous cancers have made it a significant target for therapeutic intervention. GSK 690 Hydrochloride is a potent, reversible inhibitor of LSD1 with a reported binding affinity (Kd) of 9 nM and a biochemical half-maximal inhibitory concentration (IC50) of 37 nM.[1][2] This document provides detailed application notes and protocols for the use of this compound in the western blot analysis of LSD1 and its downstream targets.
Mechanism of Action of this compound
This compound acts as a reversible inhibitor of LSD1's demethylase activity.[1][2] By binding to LSD1, it prevents the demethylation of its primary substrates, H3K4me1/2, leading to an accumulation of these histone marks at specific gene promoters. This, in turn, alters gene expression, often leading to the de-repression of tumor suppressor genes and genes involved in cell differentiation.
Data Presentation
| Parameter | Value | Compound | Notes |
| Biochemical IC50 | 37 nM | GSK 690 | In vitro enzymatic assay.[1][2] |
| Binding Affinity (Kd) | 9 nM | GSK 690 | [1][2] |
| Cellular IC50 | Varies (cell line dependent) | GSK 690 | Effective concentrations in cell-based assays are reported in the low micromolar range (e.g., 1-10 µM).[3] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the general procedure for treating cultured cells with this compound prior to western blot analysis.
Materials:
-
Cell line of interest (e.g., human cancer cell line)
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scraper or trypsin-EDTA
Procedure:
-
Cell Seeding: Plate cells at a suitable density in a multi-well plate or flask to achieve 70-80% confluency at the time of harvesting.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C for long-term storage.
-
Cell Treatment: On the day of treatment, dilute the this compound stock solution to the desired final concentrations in fresh, pre-warmed complete cell culture medium. A suggested starting concentration range is 1-10 µM.[3] Include a vehicle control (DMSO) at the same final concentration as the highest concentration of this compound used.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control. Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting: After the incubation period, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Proceed to Lysate Preparation (Protocol 2).
Protocol 2: Lysate Preparation for Western Blot Analysis
This protocol describes the preparation of whole-cell lysates suitable for western blot analysis of LSD1 and its downstream targets.
Materials:
-
Treated and control cells from Protocol 1
-
RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
BCA protein assay kit
-
Laemmli sample buffer (4X)
Procedure:
-
Lysis Buffer Preparation: Immediately before use, add protease and phosphatase inhibitors to the required volume of RIPA lysis buffer.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer to the washed cell monolayer (e.g., 100-200 µL for a 6-well plate well).
-
Scraping and Collection: Scrape the cells from the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Sonication: Incubate the lysate on ice for 30 minutes, with occasional vortexing. To shear genomic DNA and improve protein extraction, sonicate the lysate briefly on ice.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Sample Preparation for SDS-PAGE: Add 1/3 volume of 4X Laemmli sample buffer to the desired amount of protein lysate (e.g., 20-30 µg).
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.
-
Storage: Use the samples immediately for western blotting or store at -20°C or -80°C for future use.
Protocol 3: Western Blot Analysis of LSD1
This protocol provides a step-by-step guide for the detection of LSD1 protein by western blotting.
Materials:
-
Prepared protein samples from Protocol 2
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against LSD1 (see table below for recommendations)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Recommended Primary Antibodies for LSD1:
| Antibody | Host | Applications | Supplier | Catalog # |
| LSD1 Antibody | Rabbit Polyclonal | WB, IP, IF, F, ChIP | Cell Signaling Technology | #2139[4] |
| Anti-KDM1/LSD1 antibody [EPR6825] | Rabbit Monoclonal | WB, Flow, IP, IHC, ICC/IF, ChIP | Abcam | ab129195 |
| LSD1 Antibody (1B2E5) | Mouse Monoclonal | WB, IHC, ELISA, Simple Western, ChIP | Novus Biologicals | NB100-1762 |
Procedure:
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder. Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-LSD1 antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The recommended starting dilution is typically 1:1000.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using appropriate software. Normalize the LSD1 band intensity to a loading control (e.g., β-actin or GAPDH) to compare protein levels between samples.
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationship
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LSD1 Inhibition Promotes Epithelial Differentiation through Derepression of Fate-Determining Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Systemic LSD1 Inhibition Prevents Aberrant Remodeling of Metabolism in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK690693 Hydrochloride in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK690693 is a potent, ATP-competitive, small-molecule inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2] The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a common feature in many human cancers, including various hematologic malignancies.[3][4][5] Constitutive activation of Akt promotes cell survival and proliferation while inhibiting apoptosis.[3][6] GSK690693 has been shown to induce growth inhibition and apoptosis in acute lymphoblastic leukemia (ALL) cell lines, making it a valuable tool for preclinical research and a potential therapeutic agent.[3][4][7] These application notes provide detailed protocols for utilizing GSK690693 in leukemia cell line research.
Mechanism of Action
GSK690693 competitively binds to the ATP-binding pocket of Akt, preventing its kinase activity. This inhibition leads to a reduction in the phosphorylation of downstream Akt substrates, such as GSK3β, PRAS40, and FOXO transcription factors.[3][8] The dephosphorylation of these substrates ultimately results in the induction of cell cycle arrest and apoptosis in sensitive leukemia cell lines.[6][8] Interestingly, treatment with GSK690693 can lead to a feedback mechanism that increases the phosphorylation of Akt itself at Ser473 and Thr308, although this is not sufficient to rescue the phosphorylation of its downstream targets.[8]
Data Presentation
In Vitro Efficacy of GSK690693 in Leukemia Cell Lines
The following table summarizes the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values of GSK690693 in various leukemia cell lines from different studies. These values represent the concentration of the compound required to inhibit cell proliferation or viability by 50%.
| Cell Line | Cell Type | Assay Duration | IC50/EC50 (µM) | Reference |
| MOLT-4 | T-cell ALL | 24 hours | 0.31 | [9][10] |
| JURKAT | T-cell ALL | 24 hours | 0.21 | [9][10] |
| CEM-R | T-cell ALL | 24 hours | 7 | [9][10] |
| CEM-S | T-cell ALL | 24 hours | 5 | [9][10] |
| PEER | T-cell ALL | 24 hours | >15 | [9] |
| BE-13 | T-cell ALL | 24 hours | >15 | [9] |
| RCH-ACV | B-cell precursor ALL | Not Specified | Sensitive | [6] |
| MOLT-16 | T-cell ALL | Not Specified | Sensitive | [6] |
| JEKO-1 | Mantle Cell Lymphoma | Not Specified | Sensitive | [6] |
| A3 | T-ALL | 72 hours | <1 | [3] |
Sensitivity was defined in some studies as an EC50 value less than 1 µM.[3][4][5]
Experimental Protocols
Protocol 1: Cell Proliferation Assay (CellTiter-Glo®)
This protocol is for determining the effect of GSK690693 on the proliferation of leukemia cell lines using a luminescent cell viability assay.
Materials:
-
Leukemia cell lines
-
Appropriate cell culture medium with 10% Fetal Bovine Serum (FBS)
-
GSK690693 hydrochloride (dissolved in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed leukemia cells in a 96-well opaque-walled plate at a density that allows for logarithmic growth over 72 hours. The optimal seeding density should be determined for each cell line.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of GSK690693 in culture medium. A typical concentration range is 1.5 nM to 30 µM.[3][11] Include a DMSO-only control.
-
Add the GSK690693 dilutions or DMSO control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3][11]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well.
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the half-maximal effective concentration (EC50) by plotting the percentage of viable cells relative to the DMSO control against the log concentration of GSK690693.
Protocol 2: Western Blot Analysis of Akt Signaling Pathway
This protocol is for assessing the effect of GSK690693 on the phosphorylation status of Akt and its downstream targets.
Materials:
-
Leukemia cell lines
-
Appropriate cell culture medium
-
GSK690693 hydrochloride (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β (Ser9), anti-total GSK3β, anti-phospho-PRAS40 (Thr246), anti-total PRAS40, and a loading control like β-actin or tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate leukemia cells and treat with various concentrations of GSK690693 or DMSO for a specified time (e.g., 1 to 6 hours).[3]
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the ECL substrate and visualize the protein bands using an imaging system.
Protocol 3: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by GSK690693 using flow cytometry.
Materials:
-
Leukemia cell lines
-
Appropriate cell culture medium
-
GSK690693 hydrochloride (dissolved in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Plate leukemia cells and treat with GSK690693 or DMSO for a specified time (e.g., 72 hours).[8]
-
Harvest the cells, including any floating cells, by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK690693 - Chemietek [chemietek.com]
- 3. ashpublications.org [ashpublications.org]
- 4. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. axonmedchem.com [axonmedchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Triple Akt inhibition as a new therapeutic strategy in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Apoptosis Induction by GSK690693 Hydrochloride in Rhabdomyosarcoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the induction of apoptosis by GSK690693 hydrochloride, a potent pan-Akt inhibitor, in rhabdomyosarcoma (RMS) cells. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of targeting the PI3K/Akt signaling pathway in this pediatric soft tissue sarcoma.
Introduction
Rhabdomyosarcoma (RMS) is the most common soft tissue sarcoma in children, with two main subtypes: embryonal (ERMS) and alveolar (ARMS).[1] A critical signaling pathway often hyperactivated in RMS is the PI3K/Akt/mTOR cascade, which plays a pivotal role in promoting cell proliferation, survival, and resistance to apoptosis.[2][3] The serine/threonine kinase Akt is a central node in this pathway, and its inhibition represents a promising therapeutic strategy.[4] GSK690693 hydrochloride is an ATP-competitive pan-Akt kinase inhibitor with potent activity against Akt1, Akt2, and Akt3.[5][6] By inhibiting Akt, GSK690693 can block downstream signaling, leading to cell cycle arrest and induction of apoptosis in cancer cells.[4][7] These notes provide protocols to assess the efficacy of GSK690693 in inducing apoptosis in RMS cell lines.
Data Presentation
Table 1: Inhibitory Activity of GSK690693 Against Akt Isoforms
| Target | IC₅₀ (nM) |
| Akt1 | 2 |
| Akt2 | 13 |
| Akt3 | 9 |
Data sourced from cell-free assays.[6]
Table 2: Effect of GSK690693 on Cell Viability in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| T47D | Breast Cancer | 72 |
| ZR-75-1 | Breast Cancer | 79 |
| BT474 | Breast Cancer | 86 |
| HCC1954 | Breast Cancer | 119 |
| LNCaP | Prostate Cancer | 147 |
Note: The IC₅₀ values in rhabdomyosarcoma cell lines are yet to be definitively established. The provided data from other cancer types suggest a potent anti-proliferative effect in the nanomolar range.[8]
Table 3: Expected Outcomes of Apoptosis Assays in Rhabdomyosarcoma Cell Lines Treated with GSK690693
| Rhabdomyosarcoma Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| RD (ERMS) | Vehicle Control | Expected Baseline | Expected Baseline |
| GSK690693 (e.g., 1 µM) | Expected Increase | Expected Increase | |
| Rh30 (ARMS) | Vehicle Control | Expected Baseline | Expected Baseline |
| GSK690693 (e.g., 1 µM) | Expected Increase | Expected Increase |
This table presents a template for expected results. Actual percentages will vary based on experimental conditions.
Mandatory Visualizations
Signaling Pathway
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. PDK-1/AKT pathway as a novel therapeutic target in rhabdomyosarcoma cells using OSU-03012 compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V Staining Protocol [bdbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. Susceptibility of rhabdomyosarcoma cells to macrophage-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis in rhabdomyosarcoma cells through down-regulation of PAX proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
Application Notes and Protocols for GSK 690 Hydrochloride in Histone Demethylase Activity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK 690 Hydrochloride is a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key enzyme in epigenetic regulation.[1][2] LSD1 mediates the demethylation of mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), thereby playing a crucial role in the regulation of gene expression. Dysregulation of LSD1 activity has been implicated in the pathogenesis of various cancers, making it a promising target for therapeutic intervention. This compound, the salt form of GSK 690, offers enhanced water solubility and stability, facilitating its use in a variety of experimental settings.[2] These application notes provide detailed protocols for the use of this compound in studying histone demethylase activity, including in vitro enzymatic assays and cell-based analyses.
Mechanism of Action
GSK 690 acts as a reversible inhibitor of LSD1.[2] By binding to the enzyme, it prevents the demethylation of its histone substrates, primarily H3K4me1/2 and H3K9me1/2. This inhibition leads to the accumulation of these methylation marks at specific genomic loci, resulting in the de-repression of LSD1 target genes. The functional consequences of LSD1 inhibition by GSK 690 include the induction of cell differentiation, cell cycle arrest, and apoptosis in cancer cells.
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Value | Target | Notes |
| Biochemical IC50 | 37 nM | LSD1 | Half-maximal inhibitory concentration in a biochemical assay.[2] |
| Binding Affinity (Kd) | 9 nM | LSD1 | Dissociation constant, indicating high-affinity binding to the target enzyme.[2] |
| Cellular Activity | 1-10 µM | Various Cancer Cell Lines | Effective concentration range for inducing cell death in rhabdomyosarcoma (RMS) cell lines when used in combination with JNJ-26481585.[2] |
Signaling Pathways
The inhibition of LSD1 by this compound can impact multiple downstream signaling pathways that are crucial for cancer cell proliferation and survival. LSD1 is known to be a component of several transcriptional repressor complexes. Its inhibition can lead to the reactivation of tumor suppressor genes and the modulation of key oncogenic pathways.
Caption: LSD1 Inhibition by GSK 690 and its Downstream Effects.
Experimental Protocols
In Vitro Histone Demethylase Activity Assay
This protocol is designed to measure the inhibitory effect of this compound on the enzymatic activity of recombinant LSD1.
Materials:
-
Recombinant human LSD1 protein
-
Biotinylated histone H3 (1-21) peptide with dimethylated lysine 4 (H3K4me2) as substrate
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT
-
FAD (flavin adenine (B156593) dinucleotide)
-
Streptavidin-coated 96-well plates
-
Primary antibody specific for H3K4me1 (post-demethylation product)
-
HRP-conjugated secondary antibody
-
TMB or other suitable HRP substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to obtain a range of desired concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant LSD1 and biotinylated H3K4me2 peptide in cold Assay Buffer containing FAD to the desired working concentrations. Optimal concentrations should be determined empirically.
-
Inhibitor Incubation: Add the diluted this compound solutions or vehicle control (DMSO) to the wells of the streptavidin-coated plate. Add the diluted LSD1 enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Enzymatic Reaction: Initiate the demethylase reaction by adding the biotinylated H3K4me2 substrate to each well. Incubate the plate at 37°C for 1-2 hours with gentle shaking.
-
Detection:
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.
-
Add the primary antibody against H3K4me1 diluted in a suitable blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add the TMB substrate and incubate until a color change is observed.
-
Stop the reaction with the stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a plate reader. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
Caption: Workflow for In Vitro LSD1 Inhibition Assay.
Cell-Based Assay: Western Blot Analysis of Histone Methylation
This protocol describes how to assess the effect of this compound on the levels of histone H3 methylation in cultured cancer cells.
Materials:
-
Cancer cell line of interest (e.g., rhabdomyosarcoma, colon cancer)
-
This compound
-
Cell culture medium and reagents
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (a higher percentage, e.g., 15%, is recommended for better resolution of histones)
-
PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me2, anti-H3K9me2, and anti-total Histone H3 (as a loading control). The optimal dilution for each antibody should be determined from the manufacturer's datasheet or empirically.
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates or flasks and grow to 70-80% confluency.
-
Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined duration (e.g., 24, 48, or 72 hours).
-
-
Histone Extraction or Whole-Cell Lysis:
-
For specific analysis of histones, perform an acid extraction protocol.
-
For general analysis, lyse the cells in RIPA buffer on ice.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (10-20 µg of total lysate or histone extract) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands and normalize the levels of H3K4me2 and H3K9me2 to the total Histone H3 loading control.
-
Caption: Workflow for Western Blot Analysis of Histone Methylation.
Conclusion
This compound is a valuable tool for investigating the role of LSD1 in various biological processes and for exploring its therapeutic potential. The protocols provided herein offer a comprehensive guide for researchers to design and execute robust experiments to study histone demethylase activity. As with any experimental system, optimization of specific parameters such as inhibitor concentration, incubation times, and antibody dilutions is recommended for each specific cell line and experimental setup.
References
Application Notes: Determining Cell Viability with the Pan-Akt Inhibitor GSK690690 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK690690 hydrochloride is a potent, ATP-competitive, pan-Akt inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3), key components of the PI3K/Akt signaling pathway.[1][2] This pathway is crucial for regulating cell survival, proliferation, and metabolism. Its dysregulation is a hallmark of many cancers, making Akt an attractive target for therapeutic intervention. These application notes provide a detailed protocol for assessing the effect of GSK690690 hydrochloride on cell viability in cancer cell lines, a critical step in preclinical drug evaluation.
Mechanism of Action: The Akt Signaling Pathway
The PI3K/Akt signaling cascade is a central regulator of normal cellular processes. Upon activation by growth factors or other extracellular stimuli, phosphatidylinositol 3-kinase (PI3K) phosphorylates lipids in the plasma membrane, leading to the recruitment and activation of Akt. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival by inhibiting apoptosis and regulating cell cycle progression. By inhibiting Akt, GSK690690 hydrochloride can block these pro-survival signals, leading to decreased cell proliferation and induction of apoptosis in cancer cells with a dependency on this pathway.[2][3]
References
Application Notes and Protocols for GSK 690 Hydrochloride in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK 690 Hydrochloride (also known as GSK690693) is a potent, ATP-competitive, small molecule inhibitor of all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3).[1][2][3] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell proliferation, survival, metabolism, and apoptosis.[2][4] Dysregulation of this pathway is a common feature in many human cancers, making Akt an attractive therapeutic target.[2] this compound serves as a valuable tool for investigating the role of Akt signaling in both normal physiology and disease states, and for the high-throughput screening (HTS) of potential anticancer agents. These application notes provide detailed protocols and data for the use of this compound in HTS assays.
Mechanism of Action
This compound is a pan-Akt inhibitor that binds to the ATP-binding site of Akt1, Akt2, and Akt3, thereby preventing their catalytic activity.[5] Inhibition of Akt leads to a reduction in the phosphorylation of its downstream substrates, including but not limited to GSK3β, PRAS40, and the FOXO family of transcription factors.[5][6] This ultimately results in the induction of apoptosis and inhibition of cell proliferation in sensitive cell lines.[1][6]
Signaling Pathway
The following diagram illustrates the central role of Akt in the PI3K signaling pathway and the inhibitory action of this compound.
Caption: The PI3K/Akt signaling pathway and the inhibitory effect of this compound.
Quantitative Data
In Vitro Kinase Inhibitory Activity
This compound is a potent inhibitor of Akt isoforms and also shows activity against other kinases, particularly within the AGC kinase family.[5][6]
| Kinase Target | IC50 (nM) | Kinase Family |
| Akt1 | 2 | AGC |
| Akt2 | 13 | AGC |
| Akt3 | 9 | AGC |
| PKA | 24 | AGC |
| PrkX | 5 | AGC |
| PKC (isozymes) | 2-21 | AGC |
| AMPK | 50 | CAMK |
| DAPK3 | 81 | CAMK |
| PAK4 | 10 | STE |
| PAK5 | 52 | STE |
| PAK6 | 6 | STE |
Data compiled from multiple sources.[5][6]
Cellular Antiproliferative Activity
The antiproliferative effects of this compound have been evaluated in various cancer cell lines.[6]
| Cell Line | Cancer Type | IC50 (nM) |
| T47D | Breast Carcinoma | 72 |
| ZR-75-1 | Breast Carcinoma | 79 |
| BT474 | Breast Carcinoma | 86 |
| HCC1954 | Breast Carcinoma | 119 |
| LNCaP | Prostate Carcinoma | 147 |
| MDA-MB-453 | Breast Carcinoma | 975 |
Data from Selleck Chemicals.[6]
High-Throughput Screening Protocols
The following protocols are designed for the high-throughput screening of compounds like this compound to assess their impact on cell viability and target engagement.
Experimental Workflow for HTS
Caption: A generalized workflow for a high-throughput cell viability screen.
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is designed to measure cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., BT474, LNCaP)
-
Complete cell culture medium
-
384-well white, clear-bottom microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a concentration gradient (e.g., 30 µM to 1.5 nM).[6]
-
Cell Seeding: Seed cells in a 384-well plate at a density that allows for logarithmic growth over the 72-hour assay period. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[6]
-
Assay Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Target Engagement Assay (Phospho-GSK3β ELISA)
This protocol measures the inhibition of Akt activity in cells by quantifying the phosphorylation of its direct downstream substrate, GSK3β.[5]
Materials:
-
This compound
-
Cancer cell line of interest (e.g., BT474)
-
Complete cell culture medium
-
96-well microplates
-
Lysis buffer
-
Phospho-GSK3β (Ser9) ELISA kit
-
Microplate reader capable of measuring absorbance
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound for 1 hour.[5]
-
Cell Lysis: Aspirate the culture medium and lyse the cells according to the lysis buffer protocol.
-
ELISA:
-
Add cell lysates to the wells of the ELISA plate pre-coated with a capture antibody for GSK3β.
-
Incubate to allow the antibody to bind to the GSK3β protein.
-
Wash the wells to remove unbound material.
-
Add a detection antibody that specifically recognizes phosphorylated GSK3β (Ser9).
-
Wash the wells again.
-
Add a substrate that will be converted by the enzyme-linked detection antibody to produce a colorimetric signal.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition of GSK3β phosphorylation relative to the vehicle-treated control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration.
Conclusion
This compound is a well-characterized pan-Akt inhibitor that serves as an essential tool for cancer research and drug discovery. The protocols and data presented here provide a framework for the implementation of high-throughput screening assays to identify and characterize novel inhibitors of the PI3K/Akt signaling pathway. These assays can be adapted for various cell lines and experimental endpoints to further elucidate the role of Akt in cancer and to discover new therapeutic agents.
References
- 1. Facebook [cancer.gov]
- 2. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSK 690693 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Navigating GSK690693 Hydrochloride Solubility: A Technical Support Guide
Welcome to the Technical Support Center for GSK690693 Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the solubility of GSK690693 Hydrochloride. Our aim is to help you overcome common challenges encountered during your experiments and ensure the reliable and effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of GSK690693 Hydrochloride in common laboratory solvents?
A1: GSK690693 Hydrochloride exhibits good solubility in organic solvents but is practically insoluble in aqueous solutions. The solubility can vary slightly between different batches and suppliers. Below is a summary of reported solubility data.
Q2: I am observing precipitation when preparing my GSK690693 Hydrochloride stock solution in DMSO. What should I do?
A2: Precipitation can occur for several reasons. Here are some troubleshooting steps:
-
Ensure Fresh, Anhydrous DMSO: GSK690693 Hydrochloride's solubility is significantly impacted by moisture. Use fresh, high-quality, anhydrous DMSO (Dimethyl Sulfoxide).[1]
-
Gentle Warming: Warm the solution at 37°C for 10-15 minutes.[2] Some protocols even suggest heating up to 60°C.[3]
-
Sonication: Use an ultrasonic bath to aid in dissolution.[2][4]
-
Check Concentration: Ensure you are not exceeding the maximum solubility of the compound in DMSO.
Q3: Can I dissolve GSK690693 Hydrochloride directly in aqueous buffers or cell culture media?
A3: No, GSK690693 Hydrochloride is insoluble in water and aqueous buffers.[2] You must first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into your aqueous medium for experiments. Be aware that high concentrations of the DMSO stock in the final aqueous solution may cause the compound to precipitate.
Q4: How should I store my GSK690693 Hydrochloride stock solution?
A4: Store the stock solution in tightly sealed aliquots at -20°C or -80°C to prevent degradation and minimize freeze-thaw cycles.[3] When stored at -20°C, the solution is typically stable for up to 6 months, and at -80°C, it can be stable for up to a year.[3]
Q5: My compound precipitated out of the cell culture medium after I diluted my DMSO stock. How can I prevent this?
A5: This is a common issue when the final concentration of the organic solvent is not sufficient to maintain solubility. To address this:
-
Lower the Final Concentration: You may need to work with a lower final concentration of GSK690693 Hydrochloride in your experiment.
-
Increase the Final DMSO Concentration: If your experimental system allows, you can slightly increase the final percentage of DMSO. However, be mindful of potential solvent toxicity to your cells.
-
Use a Surfactant: For in vivo studies, formulations often include surfactants like Tween-80 or PEG300 to improve solubility and stability in aqueous environments.[1][4]
Data Summary: Solubility of GSK690693 Hydrochloride
| Solvent | Reported Solubility (Concentration) | Reported Solubility (Mass/Volume) |
| DMSO | >10 mM[2], 20 mM[5], ~47 mM, ~49 mM[1], 50 mM[6][7], ~59 mM[1], ~94 mM[1] | 20 mg/mL[3], 21 mg/mL[1], 21.25 mg/mL[2], 21.27 mg/mL[7], 25 mg/mL[1], 40 mg/mL[1] |
| Ethanol | 60 mM[5] | |
| Water | Insoluble[2] |
Note: The molecular weight of GSK690693 Hydrochloride is approximately 425.48 g/mol . Conversions between molarity and mass/volume are estimates.
Experimental Protocols
Protocol for Preparing a 10 mM DMSO Stock Solution of GSK690693 Hydrochloride
-
Weigh the Compound: Accurately weigh the required amount of GSK690693 Hydrochloride powder. For 1 mL of a 10 mM stock solution, you will need 4.25 mg.
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO.
-
Dissolve: Vortex the solution briefly. If the compound does not fully dissolve, proceed with the following steps.
-
Warm the Solution: Place the vial in a 37°C water bath for 10-15 minutes.
-
Sonicate: If necessary, place the vial in an ultrasonic bath for 5-10 minutes.
-
Visually Inspect: Ensure the solution is clear and free of any visible particulates.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Visual Guides
Experimental Workflow for Solubilizing GSK690693 Hydrochloride
Caption: Workflow for preparing GSK690693 Hydrochloride stock solution.
Signaling Pathway of GSK690693
Caption: GSK690693 inhibits the Akt signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. GSK-690693 hydrochloride, ATP-competitive pan-Akt kinase inhibitor (CAS 937174-76-0) | Abcam [abcam.com]
- 6. GSK690693 | CAS 937174-76-0 | AKT kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 7. GSK 690693 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
Optimizing GSK 690 Hydrochloride dosage for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK690693 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of GSK690693 hydrochloride?
A1: GSK690693 hydrochloride is a potent, ATP-competitive, pan-Akt inhibitor.[1][2][3] It targets all three Akt isoforms (Akt1, Akt2, and Akt3), thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, and metabolism.[4][5][6] Inhibition of Akt leads to reduced phosphorylation of its substrates, such as GSK3β, PRAS40, and the FOXO family of transcription factors.[7][8] This ultimately results in cell cycle arrest and apoptosis in sensitive cell lines.[5][9]
Q2: What are the recommended storage conditions and solvent for GSK690693 hydrochloride?
A2: GSK690693 hydrochloride powder should be stored at -20°C for long-term stability (up to 3 years).[7] For experimental use, it is soluble in DMSO, with stock solutions typically prepared at concentrations of 10 mM to 50 mM.[3][8][10] It is recommended to aliquot stock solutions and store them at -80°C for up to one year to avoid repeated freeze-thaw cycles.[7] For short-term storage, solutions can be kept at -20°C for up to one month.[7][10] The compound is insoluble in water and ethanol.[7]
Q3: What is a typical effective concentration range for in vitro cell-based assays?
A3: The effective concentration of GSK690693 hydrochloride in vitro is highly dependent on the cell line. IC50 values for cell proliferation inhibition can range from the low nanomolar (e.g., 6.5 nM in COG-LL-317 T-cell ALL) to the micromolar range.[4] For many sensitive cancer cell lines, such as BT474 and LNCaP, IC50 values are typically below 200 nM.[5][7] It is recommended to perform a dose-response curve starting from approximately 1 nM up to 10 µM to determine the optimal concentration for your specific cell line and assay.[4]
Q4: What is a commonly used dosage for in vivo animal studies?
A4: A frequently cited dosage for in vivo studies in mice is 30 mg/kg, administered intraperitoneally (i.p.).[4][7][8] This dosage has been shown to inhibit tumor growth in xenograft models of various cancers, including breast, prostate, and ovarian carcinomas.[1][7] The dosing schedule can vary, with common regimens being daily administration for 5 days a week for several weeks.[4][8]
Troubleshooting Guides
Problem 1: Inconsistent or no inhibition of Akt signaling observed in Western blot.
-
Possible Cause 1: Suboptimal inhibitor concentration.
-
Possible Cause 2: Insufficient incubation time.
-
Solution: The time required to observe inhibition of downstream Akt targets can vary. A time-course experiment (e.g., 1, 4, 8, and 24 hours) is recommended to determine the optimal incubation period.[8]
-
-
Possible Cause 3: Poor compound solubility or stability in media.
-
Solution: Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.1%) to avoid solvent-induced toxicity and ensure the compound remains in solution. Prepare fresh dilutions from a concentrated DMSO stock for each experiment.
-
-
Possible Cause 4: Cell line resistance.
-
Solution: Some cell lines are inherently resistant to Akt inhibition. This could be due to mutations in downstream effectors or activation of compensatory signaling pathways. Confirm the sensitivity of your cell line by testing a known sensitive cell line (e.g., BT474) in parallel.
-
Problem 2: High background or non-specific effects in cell viability assays.
-
Possible Cause 1: Solvent toxicity.
-
Solution: High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your assay is consistent across all wells, including the vehicle control, and is at a non-toxic level (typically below 0.5%).
-
-
Possible Cause 2: Off-target effects at high concentrations.
-
Possible Cause 3: Assay interference.
-
Solution: Some assay reagents, like MTT, can interact with chemical compounds. If you suspect interference, consider using an alternative cell viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo) or direct cell counting.[7]
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of GSK690693 Hydrochloride
| Target | IC50 (nM) | Assay Type |
| Akt1 | 2 | Cell-free assay |
| Akt2 | 13 | Cell-free assay |
| Akt3 | 9 | Cell-free assay |
| PKA | 24 | Cell-free assay |
| PrkX | 5 | Cell-free assay |
| PKC isozymes | 2-21 | Cell-free assay |
| AMPK | 50 | Cell-free assay |
| DAPK3 | 81 | Cell-free assay |
Data compiled from multiple sources.[7][11]
Table 2: In Vitro Anti-proliferative Activity of GSK690693 Hydrochloride in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| BT474 | Breast Carcinoma | 86 |
| T47D | Breast Carcinoma | 72 |
| HCC1954 | Breast Carcinoma | 119 |
| ZR-75-1 | Breast Carcinoma | 79 |
| MDA-MB-453 | Breast Carcinoma | 975 |
| LNCaP | Prostate Cancer | 147 |
| COG-LL-317 | T-cell ALL | 6.5 |
Data compiled from multiple sources.[4][7]
Experimental Protocols
1. Protocol for In Vitro Cell Proliferation Assay (CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well opaque-walled plate at a density that allows for logarithmic growth over the course of the experiment (typically 3 days). Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of GSK690693 hydrochloride in DMSO. Further dilute these stock solutions in cell culture medium to achieve the final desired concentrations. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%.
-
Treatment: Remove the old medium from the cell plates and add the medium containing the various concentrations of GSK690693. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[7]
-
Luminescence Measurement: After incubation, allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes. Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
2. Protocol for Western Blot Analysis of Akt Pathway Inhibition
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the desired concentrations of GSK690693 hydrochloride or vehicle control (DMSO) for the determined optimal time.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β (Ser9), total GSK3β, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.
Mandatory Visualizations
Caption: GSK690693 inhibits Akt, blocking downstream pro-survival signaling.
Caption: Workflow for analyzing Akt pathway inhibition by Western blot.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. GSK690693 | CAS 937174-76-0 | AKT kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 4. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Selleck Chemical LLC GSK690693 50mg 937174-76-0, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
Technical Support Center: GSK 690 Hydrochloride - Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance on the potential off-target effects of GSK 690 Hydrochloride, a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1). Understanding the selectivity profile of this compound is critical for accurate experimental design and interpretation of results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent, reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] It has a biochemical half-maximal inhibitory concentration (IC50) reported to be between 37 nM and 90 nM, with a dissociation constant (Kd) of 9 nM.[1][2]
Q2: What are the known or potential off-targets of this compound?
Due to structural similarities in the flavin adenine (B156593) dinucleotide (FAD)-binding domain, the primary potential off-targets for LSD1 inhibitors are other FAD-dependent amine oxidases. For GSK 690, the most well-characterized off-target is Monoamine Oxidase A (MAO-A). It has been shown to be highly selective for LSD1 over MAO-A, with a reported IC50 for MAO-A greater than 200 μM.[3][4]
Q3: Has this compound been profiled against a broad panel of kinases?
Currently, a comprehensive public kinome scan or broad kinase selectivity profile for this compound is not available. Therefore, its effects on other kinases are largely unknown. If your experimental system involves signaling pathways that are heavily regulated by kinases, it is advisable to perform a kinase screening panel to assess for any potential off-target effects.
Q4: I am observing a cellular phenotype that doesn't seem to be related to LSD1 inhibition. What should I do?
This could potentially be due to an off-target effect. Here is a troubleshooting workflow to help you investigate:
-
Confirm On-Target Engagement: First, verify that GSK 690 is engaging with LSD1 in your cellular model. This can be done by assessing the methylation status of known LSD1 substrates, such as an increase in H3K4me2 or H3K9me2 levels, via Western blotting.
-
Dose-Response Correlation: Determine if the unexpected phenotype is dose-dependent and correlates with the IC50 for LSD1 inhibition in your cellular assay. Off-target effects often manifest at higher concentrations.
-
Use a Structurally Different LSD1 Inhibitor: Employ an LSD1 inhibitor with a distinct chemical scaffold. If the on-target effects are recapitulated but the unexpected phenotype is not, this suggests the phenotype is a specific off-target effect of GSK 690.
-
Genetic Knockdown/Knockout: The most definitive way to confirm an on-target effect is to use genetic approaches like siRNA or CRISPR/Cas9 to knockdown or knockout LSD1. The resulting phenotype should mimic the effects of GSK 690 if it is acting on-target.
Troubleshooting Guides
Guide 1: Unexpected Cellular Toxicity or Reduced Viability
-
Problem: You observe significant cytotoxicity at concentrations intended to inhibit LSD1.
-
Possible Cause: This could be an off-target effect, as high concentrations of inhibitors can lead to unintended cellular consequences.
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the cytotoxic concentration (CC50) and compare it to the cellular IC50 for LSD1 inhibition.
-
If the CC50 is close to the IC50, consider using a lower concentration of GSK 690 for a longer duration.
-
Investigate the mechanism of cell death (e.g., apoptosis, necrosis) to understand the underlying pathway.
-
As mentioned in the FAQs, use a structurally unrelated LSD1 inhibitor to see if the toxicity is recapitulated.
-
Guide 2: Discrepancy Between Biochemical and Cellular Potency
-
Problem: The IC50 of GSK 690 in your cellular assay is significantly higher than the reported biochemical IC50.
-
Possible Cause: This can be due to several factors, including poor cell permeability, active efflux from the cell, or compound degradation.
-
Troubleshooting Steps:
-
Cell Permeability: Assess the intracellular concentration of GSK 690 using techniques like LC-MS/MS.
-
Efflux Pumps: Investigate if your cell line expresses high levels of drug efflux pumps (e.g., P-glycoprotein). Co-incubation with an efflux pump inhibitor may clarify this.
-
Compound Stability: Ensure the stability of GSK 690 in your cell culture media over the course of the experiment.
-
Quantitative Data Summary
| Target | IC50 | Fold Selectivity (vs. LSD1) |
| LSD1 | 37 - 90 nM | - |
| MAO-A | > 200 μM | > 2222 - 5405 |
| MAO-B | Data not available | Data not available |
| LSD2 | Data not available | Data not available |
Experimental Protocols
The following are generalized protocols based on the methodologies described in the literature for determining the inhibitory activity of compounds like GSK 690. For specific details, please refer to the original publication by Hitchin et al. in MedChemComm, 2013, 4, 1513.
LSD1 Biochemical Assay (Amplex Red)
This assay measures the hydrogen peroxide (H2O2) produced during the LSD1-mediated demethylation reaction.
Materials:
-
Recombinant human LSD1 enzyme
-
Dimethylated histone H3 peptide substrate (e.g., H3K4me2)
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
Procedure:
-
Prepare a reaction mixture containing LSD1 enzyme and the H3K4me2 peptide substrate in the assay buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the Amplex® Red/HRP working solution.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
MAO-A Biochemical Assay
This assay measures the activity of MAO-A through a coupled-enzyme reaction that produces a fluorescent product.
Materials:
-
Recombinant human MAO-A enzyme
-
MAO-A substrate (e.g., kynuramine (B1673886) or p-tyramine)
-
Horseradish peroxidase (HRP)
-
Amplex® Red reagent
-
This compound
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
Procedure:
-
Add varying concentrations of this compound to the wells of a microplate.
-
Add the MAO-A enzyme and incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Initiate the reaction by adding the MAO-A substrate and the Amplex® Red/HRP solution.
-
Immediately measure the fluorescence at regular intervals.
-
Calculate the rate of the reaction (slope of the fluorescence versus time curve).
-
Determine the percent inhibition at each GSK 690 concentration and calculate the IC50.
Visualizations
Caption: A logical workflow for troubleshooting unexpected cellular phenotypes observed with GSK 690.
Caption: Simplified signaling pathway of LSD1 inhibition by GSK 690.
References
- 1. US10166221B2 - Formulations of an LSD1 inhibitor - Google Patents [patents.google.com]
- 2. Structural insight into inhibitors of flavin adenine dinucleotide-dependent lysine demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the triazole-fused pyrimidine derivatives as highly potent and reversible inhibitors of histone lysine specific demethylase 1 (LSD1/KDM1A) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting GSK 690 Hydrochloride experiments
Welcome to the technical support center for GSK 690 Hydrochloride experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments involving this potent pan-Akt inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Compound Handling and Storage
Question: How should I prepare a stock solution of this compound and how should it be stored?
Answer:
This compound is soluble in DMSO up to at least 20 mM and in ethanol (B145695) up to 60 mM. For most in vitro experiments, a stock solution in DMSO is recommended.
Stock Solution Preparation (DMSO): To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound in DMSO. For example, for 1 mg of the compound (assuming a molecular weight of 425.48 g/mol ), you would add approximately 235 µL of DMSO. It is recommended to warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath to ensure complete dissolution.[1][2]
Storage:
-
Solid Compound: Store under desiccating conditions at -20°C. When stored properly, the solid compound is stable for up to 6 months from the date of receipt.[2]
-
Stock Solutions: Once prepared, stock solutions should be aliquoted into tightly sealed vials to avoid repeated freeze-thaw cycles and stored at -20°C or below.[2][3] It is recommended to use the stock solution within one month.[2] For optimal results, some sources suggest that solutions should be made fresh for each use whenever possible.[2]
Experimental Design & Execution
Question: I am not observing the expected inhibition of my target protein. What are some possible reasons?
Answer:
Several factors could contribute to a lack of target inhibition. Here is a troubleshooting workflow to help identify the issue:
Detailed Troubleshooting Steps:
-
Compound Integrity and Concentration:
-
Degradation: Ensure the compound has been stored correctly. Improper storage can lead to degradation.
-
Concentration: Double-check the calculations for your stock solution and final experimental concentrations. Serial dilutions should be prepared fresh for each experiment.
-
-
Cell Line Sensitivity:
-
The sensitivity of different cell lines to this compound varies significantly. The IC50 can range from low nanomolar to micromolar concentrations.[1][4][5] Confirm the reported IC50 for your specific cell line if available.
-
If you are using a new cell line, it is advisable to perform a dose-response experiment to determine the IC50.
-
-
Treatment Conditions:
-
Incubation Time: For some effects, a longer incubation time may be necessary. For instance, apoptosis may be observed after 24-48 hours of treatment.[6]
-
Dose: The concentration of this compound should be appropriate for the cell line being used. Treatment with concentrations greater than 100 nM is often required to induce apoptosis.[4]
-
-
Downstream Pathway Activation:
-
Inhibition of Akt can sometimes lead to feedback activation of the pathway.[7] An increase in the phosphorylation of Akt at Ser473 and Thr308 has been observed following treatment with this compound.[7] It is crucial to assess the phosphorylation status of downstream targets of Akt, such as GSK3β, PRAS40, and FOXO transcription factors, to confirm target engagement.[4][8]
-
Question: I am observing unexpected or off-target effects in my experiment. Why is this happening?
Answer:
While this compound is a potent pan-Akt inhibitor, it is not entirely specific and can inhibit other kinases, which may lead to off-target effects.[9]
Known Off-Target Kinases: this compound has been shown to inhibit other members of the AGC kinase family, including PKA and PKC isozymes, as well as AMPK and DAPK3 from the CAMK family, and PAK4, 5, and 6 from the STE family, with IC50 values often below 100 nM.[9]
Physiological Effects:
-
Hyperglycemia: A common on-target effect of Akt inhibition is an acute increase in blood glucose levels.[4][9] This is due to the role of Akt in glucose metabolism.[10]
-
Liver Toxicity: Pan-Akt inhibitors have been associated with potential liver injury and inflammation in some studies.[11]
Mitigation Strategies:
-
Use the lowest effective concentration of this compound to minimize off-target effects.
-
Employ additional, more specific inhibitors for other kinases to delineate the observed effects.
-
When possible, use genetic approaches like siRNA or CRISPR to validate that the observed phenotype is due to Akt inhibition.
Data Interpretation
Question: How do I interpret changes in the phosphorylation of Akt and its downstream targets after treatment with this compound?
Answer:
This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of Akt, preventing the phosphorylation of its substrates.[3]
Expected Observations:
-
p-Akt: You might observe a compensatory increase in Akt phosphorylation at Ser473 and Thr308 due to feedback mechanisms, even though the kinase activity is inhibited.[7]
-
p-GSK3β, p-PRAS40, p-FOXO: A decrease in the phosphorylation of these downstream substrates is a key indicator of successful Akt inhibition.[4]
-
Cellular Outcomes: Successful inhibition of Akt signaling is expected to lead to decreased cell proliferation and/or induction of apoptosis.[8][10]
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| T47D | Breast Cancer | 72 | [4] |
| ZR-75-1 | Breast Cancer | 79 | [4] |
| BT474 | Breast Cancer | 86 | [4] |
| HCC1954 | Breast Cancer | 119 | [4] |
| LNCaP | Prostate Cancer | 147 | [4] |
| MDA-MB-453 | Breast Cancer | 975 | [4] |
| COG-LL-317 | T-cell ALL | 6.5 | [5] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Family | IC50 (nM) |
| Akt1 | AGC | 2 |
| Akt2 | AGC | 13 |
| Akt3 | AGC | 9 |
| PKA | AGC | 24 |
| PrkX | AGC | 5 |
| PKC isozymes | AGC | 2-21 |
| AMPK | CAMK | 50 |
| DAPK3 | CAMK | 81 |
| PAK4 | STE | 10 |
| PAK5 | STE | 52 |
| PAK6 | STE | 6 |
| Data compiled from multiple sources.[4][9][12] |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol is adapted from methodologies described in the literature.[6][7]
Objective: To determine the effect of this compound on cell viability and proliferation.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Detergent solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the 72-hour incubation period (e.g., 5,000 cells/well). Incubate overnight to allow for cell attachment.
-
Treatment: The next day, treat the cells with a range of concentrations of this compound (e.g., from 1.5 nM to 30 µM).[4] Include a vehicle control (DMSO) at the same final concentration as in the treated wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the detergent solution to each well to solubilize the formazan (B1609692) crystals. Incubate for at least 4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 595 nm using a plate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Plot the data and calculate the IC50 value using appropriate curve-fitting software.
In Vivo Tumor Xenograft Studies
This protocol provides a general framework for in vivo studies based on published research.[4][5] All animal experiments must be conducted in accordance with institutional and national guidelines.
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Human tumor cells
-
This compound
-
Vehicle for formulation (e.g., 5% w/v mannitol (B672) in saline)[5]
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flanks of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Treatment Administration:
-
Formulation: Prepare this compound in a suitable vehicle. For example, dissolve in 5% (w/v) mannitol in saline.[5]
-
Dosing: Administer this compound via intraperitoneal (IP) injection. A common dosing regimen is 30 mg/kg, once daily, 5 days a week for several weeks.[5] The control group should receive the vehicle only.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
Monitor for potential side effects such as hyperglycemia.[9]
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or as defined by the experimental protocol.
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups. Statistical analysis should be performed to determine the significance of any observed anti-tumor effects.
References
- 1. apexbt.com [apexbt.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Facebook [cancer.gov]
- 11. AKT inhibition: a bad AKT inhibitor in liver injury and tumor development? - Joy - Translational Cancer Research [tcr.amegroups.org]
- 12. selleckchem.com [selleckchem.com]
GSK 690 Hydrochloride stability and storage conditions
This technical support guide provides detailed information on the stability and storage of GSK 690 Hydrochloride, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid powder of this compound?
For long-term storage, the solid powder of this compound should be stored at -20°C for up to three years.[1] It is important to keep the container tightly sealed and protected from moisture.
Q2: What is the best way to prepare and store stock solutions of this compound?
It is recommended to prepare stock solutions in high-quality, anhydrous DMSO. This compound is soluble in DMSO at a concentration of 125 mg/mL (307.94 mM); sonication may be required to fully dissolve the compound.[1] Due to the hygroscopic nature of DMSO, it is advisable to use a fresh, unopened bottle to prevent solubility issues.[2]
Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[2] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1]
Q3: Can I store this compound in aqueous solutions or cell culture media?
While the hydrochloride salt form of GSK 690 generally has better water solubility and stability compared to the free base, long-term storage in aqueous solutions is not recommended.[3] It is best practice to prepare fresh working solutions from your DMSO stock for each experiment. If temporary storage of an aqueous solution is necessary, it should be for the shortest time possible, and the solution should be kept on ice.
Q4: My this compound solution has precipitated. What should I do?
Precipitation can occur if the solubility limit is exceeded or if the stock solution has been stored improperly. If you observe precipitation, gentle warming and/or sonication of the solution may help to redissolve the compound.[2] Always ensure your DMSO is anhydrous, as absorbed moisture can reduce the solubility of the compound.
Q5: What are the shipping conditions for this compound?
This compound is typically shipped at ambient room temperature.[1] The solid compound is stable for several weeks under these conditions.
Data Summary
Storage and Stability
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Keep tightly sealed and away from moisture.[1] |
| Stock Solution in DMSO | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2] | |
| Aqueous Solution | Not Recommended | N/A | Prepare fresh for each use. |
Solubility
| Solvent | Maximum Solubility | Molar Concentration | Notes |
| DMSO | 125 mg/mL | 307.94 mM | Sonication may be required.[1] Use anhydrous DMSO.[2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare a 10 mM solution from 1 mg of this compound (MW: 405.92), add 246.35 µL of DMSO.
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath until the compound is fully dissolved.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Troubleshooting and Visual Guides
Troubleshooting Common Experimental Issues
References
Interpreting unexpected results with GSK 690 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with GSK 690 Hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, helping you interpret unexpected results and refine your experimental approach.
Q1: I am observing an increase in phosphorylated Akt (p-Akt) levels after treating my cells with this compound, an Akt inhibitor. Is this expected?
A1: Yes, this is a documented phenomenon. Treatment with this compound can lead to a compensatory feedback mechanism that results in an increase in the phosphorylation of Akt at both Ser-473 and Thr-308 sites.[1][2] This feedback activation, however, does not typically rescue the phosphorylation of downstream Akt substrates.[1] Therefore, it is crucial to assess the phosphorylation status of downstream targets like GSK3β, PRAS40, and FOXO transcription factors to confirm the inhibitory activity of this compound.[1][3][4]
Q2: My in vitro cell proliferation results with this compound do not correlate with the in vivo efficacy I'm observing in my xenograft model. Why might this be?
A2: Discrepancies between in vitro and in vivo results are not uncommon. Several factors could contribute to this:
-
Different Growth Conditions: The availability of growth factors and the nature of cell adhesion differ significantly between 2D cell culture and the 3D tumor microenvironment in vivo.[5]
-
Pharmacokinetics and Drug Delivery: The formulation, administration route, and metabolism of this compound in the animal model will affect its concentration and duration of action at the tumor site.
-
Host-Tumor Interactions: The complex interplay between the tumor and the host's biological systems in vivo can influence the drug's efficacy.
One study noted that SKOV-3 ovarian cancer xenografts appeared more sensitive to GSK690693 than what was suggested by in vitro proliferation assays.[5] It is recommended to perform pharmacodynamic studies in your in vivo model to confirm target engagement by assessing the phosphorylation of downstream Akt targets in the tumor tissue.
Q3: I am seeing significant variability in the sensitivity of different cell lines to this compound. What could be the reason for this?
A3: The sensitivity of cancer cell lines to this compound is highly variable.[6] This can be attributed to the complex and diverse genetic and signaling landscapes of different cancer types. The antiproliferative effect of the inhibitor is not solely dependent on the inhibition of Akt kinase activity.[7] Even in cell lines that are less sensitive to the growth-inhibitory effects, you may still observe a reduction in the phosphorylation of downstream Akt substrates.[7] The primary mechanism of action can also differ, with some cell lines undergoing apoptosis while others primarily show an anti-proliferative effect.[4]
Q4: I am having trouble dissolving this compound for my experiments. What are the recommended solvents and storage conditions?
A4: For in vitro studies, this compound can be dissolved in DMSO.[1][8] For in vivo experiments, various formulations have been used, including:
-
10% DMSO and 90% Corn Oil.[9]
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[9]
-
5% dextrose (pH 4.0).[1]
-
5% (w/v) mannitol (B672) in saline or acetate (B1210297) buffer.[6]
It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[9] For storage, the powder form is stable at -20°C for up to 3 years.[8] Stock solutions in solvent can be stored at -80°C for up to a year, though some sources recommend shorter periods of 1-6 months.[8][10] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[10]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound contains the active compound GSK690693, which is an ATP-competitive, pan-Akt inhibitor.[9][11] It targets all three Akt isoforms (Akt1, Akt2, and Akt3), leading to the inhibition of downstream signaling pathways involved in cell proliferation, survival, and apoptosis.[4][11]
Q2: What are the known off-target effects of this compound?
A2: While GSK690693 is selective for Akt isoforms against a broad range of kinases, it does show activity against other members of the AGC kinase family, including PKA and PKC isozymes.[3][5] It can also inhibit AMPK and DAPK3 from the CAMK family and PAK4, 5, and 6 from the STE family.[5] Researchers should be aware of these potential off-target effects when interpreting their results.
Q3: What are the typical concentrations of this compound used in cell-based assays?
A3: The effective concentration of this compound can vary widely depending on the cell line. IC50 values for cell proliferation have been reported to range from as low as 6.5 nM to over 10 µM.[6] For inhibiting the phosphorylation of downstream targets like GSK3β, IC50 values in cells typically range from 43 to 150 nM.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: What are some key downstream targets to measure to confirm Akt inhibition by this compound?
A4: To confirm the inhibition of the Akt signaling pathway, it is recommended to measure the phosphorylation status of well-established downstream substrates. These include:
A decrease in the phosphorylation of these proteins is a reliable indicator of Akt inhibition by this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of GSK690693
| Target | IC50 (nM) | Assay Type |
| Akt1 | 2 | Cell-free |
| Akt2 | 13 | Cell-free |
| Akt3 | 9 | Cell-free |
| PKA | 24 | Cell-free |
| PKCα | 2 | Cell-free |
| PKCβI | 19 | Cell-free |
| PKCβII | 2 | Cell-free |
| PKCγ | 2 | Cell-free |
| PKCδ | 14 | Cell-free |
| PKCε | 21 | Cell-free |
| PKCη | 2 | Cell-free |
| PKCθ | 2 | Cell-free |
| AMPK | 50 | Cell-free |
| DAPK3 | 81 | Cell-free |
Data compiled from multiple sources.[3][5][9]
Table 2: Anti-proliferative Activity of GSK690693 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| BT474 | Breast Carcinoma | 86 |
| T47D | Breast Carcinoma | 72 |
| ZR-75-1 | Breast Carcinoma | 79 |
| HCC1954 | Breast Carcinoma | 119 |
| MDA-MB-453 | Breast Carcinoma | 975 |
| LNCaP | Prostate Carcinoma | 147 |
| COG-LL-317 | T-cell ALL | 6.5 |
Data compiled from multiple sources.[3][6]
Experimental Protocols
Protocol 1: General In Vitro Cell Proliferation Assay
-
Cell Plating: Plate cells in 96- or 384-well plates at a density that allows for logarithmic growth of untreated cells over a 3-day period. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 1.5 nM to 30 µM).[3]
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Measurement: Measure cell proliferation/viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[3]
-
Data Analysis: Analyze the data using a curve-fitting software to determine the IC50 value.[3]
Protocol 2: Western Blotting for Phosphorylated Akt Substrates
-
Cell Treatment: Plate cells and treat with this compound at the desired concentrations for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of downstream targets (e.g., p-GSK3β, GSK3β, p-PRAS40, PRAS40).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for interpreting unexpected results with this compound.
References
- 1. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Histone Demethylase | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Facebook [cancer.gov]
Technical Support Center: Overcoming Resistance to GSK690693 Hydrochloride in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with GSK690693 hydrochloride, a potent pan-Akt inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GSK690693?
GSK690693 is an ATP-competitive pan-Akt inhibitor that targets all three Akt isoforms (Akt1, Akt2, and Akt3).[1] By binding to the ATP pocket of Akt, it prevents the phosphorylation of downstream substrates crucial for cell survival, proliferation, and growth, such as GSK3β, PRAS40, and the FOXO family of transcription factors.[2] Inhibition of the Akt signaling pathway ultimately leads to cell cycle arrest and apoptosis in sensitive cancer cells.
Q2: My cancer cells are showing reduced sensitivity to GSK690693. What are the potential resistance mechanisms?
Resistance to GSK690693 can arise from several mechanisms:
-
Feedback Activation of Akt: A common intrinsic resistance mechanism involves a feedback loop where inhibition of the Akt pathway leads to an increase in Akt phosphorylation at both Ser-473 and Thr-308 sites. While this may not always rescue downstream signaling, it can contribute to reduced drug efficacy.
-
Upregulation of Bypass Signaling Pathways: Cancer cells can develop acquired resistance by activating alternative signaling pathways to bypass the dependency on Akt. A key mechanism is the upregulation of receptor tyrosine kinases (RTKs) such as EGFR and HER2.[3] Activation of these RTKs can maintain downstream signaling, promoting cell survival and proliferation despite Akt inhibition.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump GSK690693 out of the cell, reducing its intracellular concentration and thereby its efficacy.[4][5] While not specifically documented for GSK690693 in the provided results, this is a common mechanism of multidrug resistance.[4][5]
Q3: How can I experimentally determine if my resistant cells have upregulated receptor tyrosine kinases (RTKs)?
You can investigate RTK upregulation using the following methods:
-
Western Blotting: This is the most direct method to assess the protein expression and phosphorylation status of key RTKs like EGFR and HER2. Compare the levels of total and phosphorylated (activated) forms of these receptors in your sensitive and resistant cell lines. An increase in the phosphorylated form in resistant cells is a strong indicator of pathway activation.
-
Phospho-RTK Array: A phospho-RTK array allows for the simultaneous screening of the phosphorylation status of a wide range of RTKs, providing a broader view of potential bypass pathways activated in your resistant cells.
Q4: Are there any known combination therapies to overcome GSK690693 resistance?
Yes, several combination strategies have shown promise in overcoming resistance:
-
Combination with Doxorubicin (B1662922): Co-treatment with the chemotherapeutic agent doxorubicin has been shown to be synergistic in overcoming resistance in some cancer cell lines.[6][7]
-
Combination with 14-3-3 Inhibitors: Small-molecule inhibitors of 14-3-3 protein-protein interactions have been found to sensitize multidrug-resistant cancer cells to GSK690693.[8][9]
-
Combination with Radiotherapy: GSK690693 can potentiate the effects of radiotherapy, suggesting a potential combination strategy for radioresistant tumors.
Troubleshooting Guides
Problem 1: Decreased efficacy of GSK690693 in my cell line over time.
| Possible Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response curve (IC50 determination) to quantify the shift in sensitivity compared to the parental cell line. 2. Investigate Bypass Pathways: Use Western blotting to check for upregulation and phosphorylation of key RTKs (e.g., p-EGFR, p-HER2) in the resistant cells compared to the sensitive parental line. 3. Assess Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) to compare its accumulation in sensitive versus resistant cells. Reduced accumulation in resistant cells may indicate increased efflux. |
| Drug Instability | 1. Proper Storage: Ensure GSK690693 is stored as recommended (typically at -20°C or -80°C). 2. Fresh Working Solutions: Prepare fresh working dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell Culture Conditions | 1. Consistent Seeding Density: Ensure consistent cell seeding densities across experiments, as this can affect drug response.[10] 2. Mycoplasma Contamination: Test your cell lines for mycoplasma contamination, which can alter cellular responses to drugs. |
Problem 2: High background or non-specific effects observed with GSK690693 treatment.
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects at High Concentrations | 1. Dose-Response Curve: Determine the optimal concentration range where GSK690693 specifically inhibits Akt signaling without causing widespread cytotoxicity. Use concentrations around the IC50 value for your cell line. 2. Confirm Target Engagement: Perform a Western blot to verify the inhibition of downstream Akt targets (e.g., p-GSK3β, p-PRAS40) at the concentrations used in your experiments.[2] |
| Solvent Effects | 1. Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated samples to account for any solvent-induced effects. 2. Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) low (typically ≤ 0.1%) to minimize its impact on cell viability and signaling. |
Experimental Protocols
Protocol 1: Western Blot Analysis of RTK Upregulation in Resistant Cells
This protocol details the steps to detect changes in the expression and phosphorylation of EGFR and HER2 in GSK690693-resistant cancer cells.
Materials:
-
Sensitive and GSK690693-resistant cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR, anti-p-HER2 (Tyr1248), anti-HER2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Lysis:
-
Plate sensitive and resistant cells and grow to 70-80% confluency.
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels for each RTK.
-
Normalize all values to the loading control to ensure equal protein loading.
-
Protocol 2: In Vitro Combination Therapy with GSK690693 and Doxorubicin
This protocol outlines a method to assess the synergistic effect of combining GSK690693 and doxorubicin on cancer cell viability.
Materials:
-
GSK690693-resistant cancer cell line
-
GSK690693 and Doxorubicin
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Methodology:
-
Cell Seeding:
-
Seed the resistant cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of GSK690693 and doxorubicin.
-
Treat the cells with:
-
GSK690693 alone
-
Doxorubicin alone
-
A combination of both drugs at various concentration ratios (e.g., fixed ratio or checkerboard).
-
-
Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[11]
-
-
Cell Viability Assay:
-
Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of GSK690693 Action and Resistance
Caption: GSK690693 inhibits Akt, blocking pro-survival signals. Resistance can occur via bypass pathways or drug efflux.
Experimental Workflow for Investigating GSK690693 Resistance
Caption: A logical workflow for diagnosing and addressing GSK690693 resistance in cancer cell lines.
Logical Relationship for Combination Therapy Decision
Caption: Decision tree for selecting a combination therapy strategy based on the identified resistance mechanism.
References
- 1. Chemically stable inhibitors of 14-3-3 protein–protein interactions derived from BV02 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Resistance to receptor tyrosine kinase inhibition in cancer: molecular mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Function and Inhibitory Mechanisms of Multidrug Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 14-3-3 protein-protein interaction inhibitors that sensitize multidrug-resistant cancer cells to doxorubicin and the Akt inhibitor GSK690693 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 11. selleckchem.com [selleckchem.com]
Technical Support Center: Minimizing In Vivo Toxicity of GSK690693 Hydrochloride
Welcome to the technical support center for researchers utilizing GSK690693 hydrochloride in in vivo experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential challenges related to toxicity, ensuring the successful execution of your research while maintaining animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of GSK690693 hydrochloride?
A1: GSK690693 is a potent, ATP-competitive pan-Akt inhibitor, targeting all three Akt isoforms (Akt1, Akt2, and Akt3).[1] By inhibiting Akt, GSK690693 disrupts downstream signaling pathways crucial for cell proliferation, survival, and metabolism, which are often dysregulated in cancer.[2][3]
Q2: What is the most common on-target toxicity observed with GSK690693 in vivo?
A2: The most frequently reported on-target toxicity is hyperglycemia.[4][5] This occurs because Akt plays a vital role in insulin (B600854) signaling and glucose metabolism. Inhibition of Akt leads to peripheral insulin resistance and an increase in glucose production by the liver.[4][5]
Q3: What are the potential off-target effects of GSK690693?
A3: While GSK690693 is highly selective for Akt isoforms, it can inhibit other kinases at higher concentrations, particularly within the AGC kinase family such as PKA and PKC.[1][6] It can also inhibit AMPK and DAPK3 from the CAMK family.[1] These off-target activities could contribute to the overall toxicity profile.
Q4: Are there any general signs of toxicity in animal models that I should monitor for?
A4: Yes, beyond hyperglycemia, researchers should monitor for general signs of distress in animal models, which may include weight loss, lethargy, changes in stool consistency (diarrhea), and reduced food and water intake. In some preclinical studies, excessive toxicity has led to the exclusion of certain xenograft models from analysis.[2] One study reported a 9.6% mortality rate in the GSK690693 treatment arm, compared to 0.7% in the control arm.[2]
Troubleshooting Guides
Issue 1: Managing Hyperglycemia
Symptoms: Elevated blood glucose levels, often acute and transient, returning to baseline within 8-10 hours after a single dose.[1]
Troubleshooting Steps:
-
Blood Glucose Monitoring: Implement a regular blood glucose monitoring schedule. Samples can be taken from the tail vein. Monitoring is best performed on conscious animals to avoid anesthesia-induced hyperglycemia.[7]
-
Dietary Modification: A low-carbohydrate (7%) or no-carbohydrate diet provided after GSK690693 administration can effectively reduce diet-induced hyperglycemia.[4][5]
-
Fasting: Fasting animals for 16 hours prior to drug administration can lower baseline liver glycogen (B147801) levels and subsequently attenuate the hyperglycemic response.[4][5]
-
Dosing Schedule Modification: Consider intermittent dosing schedules, which have been shown to be better tolerated for Akt inhibitors.[3] While specific intermittent schedules for GSK690693 are not well-documented in the provided results, this is a general strategy for mitigating toxicities of this class of inhibitors.
Issue 2: Gastrointestinal Toxicity
Symptoms: Diarrhea, weight loss, and signs of dehydration.
Troubleshooting Steps:
-
Stool Consistency Monitoring: Regularly observe and score the stool consistency of the animals.
-
Supportive Care: Provide supportive care, including fluid and electrolyte replacement, to prevent dehydration in animals with severe diarrhea.
-
Dose Reduction: If gastrointestinal toxicity is severe, consider a dose reduction of GSK690693.
-
Histopathological Analysis: At the end of the study, intestinal tissues can be collected for histopathological analysis to assess for mucosal injury and inflammation.
Issue 3: Unexpected Mortality or Severe Systemic Toxicity
Symptoms: A significant number of animal deaths or severe, multi-organ toxicity.
Troubleshooting Steps:
-
Dose-Response Evaluation: The majority of in vivo studies with GSK690693 have utilized a dose of 30 mg/kg.[2][8][9] If significant toxicity is observed at this dose, a dose-escalation or de-escalation study may be necessary to determine the maximum tolerated dose (MTD) in your specific animal model and experimental conditions.
-
Vehicle Formulation Review: The vehicle used to dissolve and administer GSK690693 can impact its solubility, bioavailability, and toxicity. Several formulations have been reported, including:
-
5% (w/v) mannitol (B672) in saline[10]
-
5% (w/v) mannitol in acetate (B1210297) buffer[10]
-
4% DMSO/40% hydroxypropyl-β-cyclodextrin in water (pH 6.0)[6]
-
5% dextrose (pH 4.0)[6] Ensure the chosen vehicle is appropriate and well-tolerated by the animals. A vehicle-only control group is essential to rule out any vehicle-related toxicity.
-
-
Intermittent Dosing: As mentioned for hyperglycemia, intermittent dosing schedules (e.g., 5 days on, 2 days off) have been used in preclinical studies and may reduce cumulative toxicity.[10]
Quantitative Data Summary
| Parameter | Value | Animal Model | Dosing Regimen | Source |
| Mortality Rate | 9.6% (43/450) | Mice with xenografts | 30 mg/kg daily, 5 days on/2 days off for 6 weeks | [2] |
| Control Mortality | 0.7% (3/445) | Mice with xenografts | Vehicle | [2] |
| Hyperglycemia Onset | Acute | Mice | Single 30 mg/kg dose | [1] |
| Hyperglycemia Duration | Returns to baseline in 8-10 hours | Mice | Single 30 mg/kg dose | [1] |
| Liver Glycogen Reduction | ~90% | Mice | Single 30 mg/kg dose | [4][5] |
Experimental Protocols
Protocol 1: Blood Glucose Monitoring and Management
Objective: To monitor and mitigate GSK690693-induced hyperglycemia in mice.
Materials:
-
Glucometer and test strips
-
Lancets for tail vein puncture
-
Restraining device for mice
-
Standard, low-carbohydrate (7%), and no-carbohydrate diets
Procedure:
-
Baseline Measurement: Before the first dose of GSK690693, measure and record the baseline blood glucose of each animal.
-
Drug Administration: Administer GSK690693 at the desired dose and route.
-
Post-Dose Monitoring: Measure blood glucose at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) after administration to characterize the hyperglycemic peak and duration.
-
Dietary Intervention (if necessary): If significant hyperglycemia is observed, switch the animals to a low-carbohydrate or no-carbohydrate diet immediately after drug administration.
-
Fasting Protocol (alternative): For subsequent doses, fast the animals for 16 hours before administering GSK690693. Provide food immediately after dosing.
Protocol 2: General Toxicity Monitoring
Objective: To monitor for general signs of toxicity in animals treated with GSK690693.
Procedure:
-
Daily Observations: At least once daily, carefully observe each animal for any changes in appearance or behavior, including:
-
General posture and activity level
-
Condition of fur (piloerection)
-
Signs of dehydration (e.g., sunken eyes, skin tenting)
-
Presence of diarrhea or abnormal stool
-
-
Body Weight Measurement: Record the body weight of each animal daily or at least three times per week.
-
Food and Water Intake: Monitor and record food and water consumption, if possible.
-
Humane Endpoints: Establish clear humane endpoints for the study. If an animal reaches these endpoints (e.g., significant weight loss, severe lethargy, or distress), it should be euthanized according to approved institutional protocols.
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of GSK690693.
Caption: Experimental workflow for in vivo studies with GSK690693, including toxicity monitoring and mitigation.
Caption: Logical workflow for troubleshooting in vivo toxicity with GSK690693.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. benchchem.com [benchchem.com]
- 9. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An allosteric Akt inhibitor effectively blocks Akt signaling and tumor growth with only transient effects on glucose and insulin levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]
GSK 690 Hydrochloride quality control and purity assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK690693 Hydrochloride.
Frequently Asked Questions (FAQs)
1. What is GSK690693 Hydrochloride and what is its primary mechanism of action?
GSK690693 Hydrochloride is a potent, ATP-competitive, pan-Akt kinase inhibitor.[1][2][3][4][5] It targets all three isoforms of the Akt kinase (Akt1, Akt2, and Akt3), a key component of the PI3K/Akt/mTOR signaling pathway that regulates cell survival, proliferation, and metabolism.[2][3] By inhibiting Akt, GSK690693 can induce apoptosis and inhibit the growth of various tumor cells.[2][5][6]
2. What are the recommended storage and handling conditions for GSK690693 Hydrochloride?
For long-term stability, GSK690693 Hydrochloride powder should be stored at -20°C for up to three years.[4] Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C for up to one year to avoid repeated freeze-thaw cycles.[4] For short-term storage of up to one month, stock solutions can be kept at -20°C.[4][7] It is recommended to prepare working solutions fresh on the day of use.[1]
3. How do I dissolve GSK690693 Hydrochloride?
GSK690693 Hydrochloride is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of up to 25 mg/mL.[5][8] To aid dissolution, you can warm the solution to 37°C for 10 minutes or use an ultrasonic bath.[6] For in vivo studies, formulations in 4% DMSO/40% hydroxypropyl-β-cyclodextrin in water or 5% dextrose have been used.[2]
4. What is the expected purity of GSK690693 Hydrochloride?
Commercial sources typically provide GSK690693 Hydrochloride with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[7][8] It is crucial to verify the purity of each new batch to ensure the reliability of experimental results.
Quality Control and Purity Assessment
Consistent and reliable experimental outcomes depend on the quality and purity of GSK690693 Hydrochloride. Below are key quality control parameters and detailed protocols for their assessment.
Purity Assessment Data
| Parameter | Specification | Analytical Method |
| Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Solubility | ≥21 mg/mL | Visual Inspection in DMSO |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of GSK690693 Hydrochloride.
Workflow for HPLC Purity Assessment
Caption: A simplified workflow for determining the purity of GSK690693 Hydrochloride using HPLC.
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for reverse-phase HPLC is a gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid or trifluoroacetic acid.
-
Standard Solution Preparation: Accurately weigh and dissolve a reference standard of GSK690693 Hydrochloride in DMSO to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare a solution of the GSK690693 Hydrochloride batch to be tested at the same concentration as the standard solution.
-
HPLC System: Use a reverse-phase C18 column (e.g., 2.1 x 150 mm, 5 µm particle size).[9]
-
Chromatographic Conditions:
-
Data Analysis:
-
Inject the standard and sample solutions.
-
Identify the peak corresponding to GSK690693 Hydrochloride based on the retention time of the standard.
-
Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol is for confirming the molecular weight of GSK690693.
Methodology:
-
Sample Preparation: Prepare a dilute solution of GSK690693 Hydrochloride in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer.
-
Analysis: Infuse the sample solution into the mass spectrometer.
-
Data Interpretation: The expected molecular weight of GSK690693 is 425.48 g/mol .[4] The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at approximately m/z 426.5.
Troubleshooting Guide
Problem 1: Inconsistent or lower than expected potency in cell-based assays.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting: Ensure proper storage of both the powder and stock solutions as recommended (-20°C for powder, -80°C for aliquoted stock solutions).[4] Avoid multiple freeze-thaw cycles. Prepare fresh working dilutions for each experiment.
-
-
Possible Cause 2: Incorrect Concentration.
-
Troubleshooting: Verify the initial weighing and dilution calculations. Confirm the concentration of your stock solution using a spectrophotometer if a reference extinction coefficient is available.
-
-
Possible Cause 3: Purity Issues.
-
Troubleshooting: Assess the purity of your GSK690693 Hydrochloride batch using HPLC as described in Protocol 1. Impurities can interfere with the compound's activity.
-
Problem 2: Unexpected off-target effects or cellular toxicity.
-
Possible Cause 1: Inhibition of other kinases.
-
Troubleshooting: GSK690693 is known to inhibit other kinases in the AGC kinase family, such as PKA and PKC, as well as AMPK and PAKs, although with lower potency than for Akt.[2][4][5] Be aware of these potential off-target effects when interpreting your data. Consider using a more selective Akt inhibitor if these off-target effects are a concern for your specific experimental question.
-
-
Possible Cause 2: High Compound Concentration.
-
Troubleshooting: Perform a dose-response experiment to determine the optimal concentration range for your cell line. High concentrations can lead to non-specific toxicity. The IC50 for inhibition of cell proliferation varies between cell lines, ranging from nanomolar to micromolar concentrations.[3][6]
-
Problem 3: Difficulty in observing inhibition of downstream Akt signaling.
-
Possible Cause 1: Insufficient Treatment Time or Concentration.
-
Troubleshooting: Optimize the treatment time and concentration of GSK690693. A time-course and dose-response experiment is recommended. Inhibition of downstream targets like GSK3β phosphorylation can be observed after a single administration.[2]
-
-
Possible Cause 2: Feedback Activation of Akt.
-
Troubleshooting: Inhibition of the Akt pathway can sometimes lead to a feedback mechanism that results in increased phosphorylation of Akt itself.[10] It is important to measure the phosphorylation status of downstream Akt substrates like GSK3β, PRAS40, and FOXO proteins to accurately assess the inhibitory effect of GSK690693.[2][11]
-
Signaling Pathway
GSK690693 Inhibition of the PI3K/Akt Signaling Pathway
Caption: GSK690693 inhibits Akt, leading to downstream effects on cell proliferation, survival, and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. apexbt.com [apexbt.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. GSK 690693 | Akt (Protein Kinase B) | Tocris Bioscience [tocris.com]
- 9. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Inhibitory Effect of GSK 690 Hydrochloride on LSD1: A Comparative Guide
For researchers and professionals in drug development, understanding the precise inhibitory action of small molecules on epigenetic targets is paramount. This guide provides a comparative analysis of GSK 690 Hydrochloride, a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), against other notable LSD1 inhibitors. The data presented herein is supported by established experimental protocols to aid in the validation of its effects.
Introduction to LSD1 and GSK 690
Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) is a flavin-dependent amine oxidase that plays a critical role in transcriptional regulation by removing mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9).[1][2][3] Its activity is crucial for various cellular processes, and its overexpression is implicated in numerous cancers, making it a significant therapeutic target.[4][5] LSD1 often functions within larger protein complexes, most notably the CoREST complex, which is essential for its activity on nucleosomal substrates.[6][7][8]
This compound has been identified as a reversible inhibitor of LSD1.[9] It is important to distinguish this compound from GSK690693, a well-documented pan-Akt inhibitor. This guide will focus exclusively on the validation of GSK 690 as an LSD1 inhibitor.
Comparative Analysis of LSD1 Inhibitors
The efficacy of this compound is best understood when compared with other tool compounds and clinical candidates targeting LSD1. The following table summarizes the biochemical potency and mechanism of action of selected LSD1 inhibitors.
| Compound | Mechanism of Action | Target | Biochemical IC50 | Reference(s) |
| GSK 690 | Reversible | LSD1 | 37 nM / 90 nM | [9] |
| Tranylcypromine (TCP) | Irreversible (Covalent) | LSD1 / MAO-A / MAO-B | ~20.7 µM (LSD1) | [10][11] |
| GSK-LSD1 | Irreversible (Covalent) | LSD1 | 16 nM | [12][] |
| Iadademstat (B609776) (ORY-1001) | Irreversible (Covalent) | LSD1 | 12 nM / 18 nM | [14][15] |
| Seclidemstat (SP-2577) | Reversible (Noncompetitive) | LSD1 | 13 nM - 50 nM | [16][17][18] |
Experimental Validation Protocols
To validate the inhibitory effect of this compound on LSD1, both biochemical and cell-based assays are recommended.
Biochemical Inhibition Assay: Horseradish Peroxidase (HRP) Coupled Assay
This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LSD1 demethylation reaction.[19][20]
Principle: LSD1-mediated demethylation of a substrate (e.g., H3K4me2 peptide) produces H₂O₂. In the presence of HRP, H₂O₂ reacts with a fluorogenic or chromogenic substrate (e.g., Amplex Red) to produce a detectable signal. The signal intensity is proportional to LSD1 activity.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5).
-
LSD1 Enzyme: Dilute recombinant human LSD1/CoREST complex to a final concentration of approximately 20-40 nM in assay buffer.
-
Substrate: Prepare a solution of dimethylated histone H3K4 peptide (H3K4me2, e.g., ARTKQTARK(me2)STGGKAPRKQLA) at a concentration near its Km value.
-
Inhibitor Solutions: Prepare a serial dilution of this compound and control inhibitors in DMSO, then dilute further in assay buffer. Ensure the final DMSO concentration is ≤1%.
-
Detection Mix: Prepare a solution containing Horseradish Peroxidase (HRP) and a suitable substrate like Amplex Red in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add 10 µL of the diluted LSD1 enzyme solution to all wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the H3K4me2 peptide substrate solution.
-
Incubate the plate for 60-90 minutes at 37°C.
-
Stop the reaction and detect the signal by adding 10 µL of the HRP/Amplex Red detection mix.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the fluorescence or absorbance using a plate reader (e.g., excitation/emission of 530-540 nm / 585-595 nm for Amplex Red).[7]
-
-
Data Analysis:
-
Subtract the background signal (no enzyme) from all measurements.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based Target Engagement Assay: Western Blot for Histone Marks
This assay confirms that the inhibitor engages LSD1 within a cellular context by measuring the accumulation of its substrate, H3K4me2.[21][22]
Principle: Inhibition of LSD1 in cells will prevent the demethylation of H3K4, leading to a measurable increase in the levels of H3K4me2.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed a cancer cell line known to be sensitive to LSD1 inhibition (e.g., acute myeloid leukemia cell line MV4-11) in 6-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 24-48 hours.
-
-
Histone Extraction:
-
Harvest the cells and wash with PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Isolate total protein or perform an acid extraction specific for histones.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel (e.g., 15% acrylamide).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K4me2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for H3K4me2.
-
To normalize for loading, strip the membrane and re-probe with an antibody against total Histone H3.
-
Calculate the ratio of H3K4me2 to total H3 for each treatment condition to determine the relative change in histone methylation.
-
Visualizing Pathways and Workflows
LSD1's Role in Transcriptional Repression
LSD1 is recruited to specific gene promoters by transcription factors. As part of the CoREST complex, which includes HDAC1, it removes activating methyl marks (H3K4me2) and acetyl groups from histones, leading to chromatin compaction and gene silencing. This process is critical in phenomena like the epithelial-to-mesenchymal transition (EMT), where LSD1 is recruited by the transcription factor SNAIL to repress epithelial genes like E-cadherin.[2][23]
Caption: LSD1-mediated transcriptional repression pathway and the point of inhibition by GSK 690.
Experimental Workflow for IC50 Determination
The process of determining the half-maximal inhibitory concentration (IC50) for an LSD1 inhibitor involves a systematic series of steps from compound preparation to data analysis.
Caption: Workflow for determining the biochemical IC50 of an LSD1 inhibitor like GSK 690.
References
- 1. Identification of downstream metastasis-associated target genes regulated by LSD1 in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of lysine-specific demethylase 1 (LSD1) in homeostasis and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 4. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. Thermodynamic Characterization of the Binding Interaction between the Histone Demethylase LSD1/KDM1 and CoREST - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of the LSD1/CoREST histone demethylase bound to its nucleosome substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Crosstalk between the LSD1 Demethylase and HDAC1 Deacetylase in the CoREST Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. axonmedchem.com [axonmedchem.com]
- 14. The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iris.uniroma1.it [iris.uniroma1.it]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. ascopubs.org [ascopubs.org]
- 19. benchchem.com [benchchem.com]
- 20. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. tandfonline.com [tandfonline.com]
A Comparative Guide to GSK 690 Hydrochloride and Other Leading LSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK 690 Hydrochloride with other prominent Lysine-Specific Demethylase 1 (LSD1) inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
A Note on Compound Nomenclature
It is important to clarify a potential point of confusion regarding GlaxoSmithKline (GSK) inhibitors. The compound This compound is a potent and reversible inhibitor of LSD1. It should not be confused with GSK-J4 , which is a well-known inhibitor of the KDM6 histone demethylases (JMJD3/UTX) and does not target LSD1.[1][2][3][4] This guide will focus on the comparison of the LSD1 inhibitor GSK 690 with other compounds targeting the same enzyme.
Introduction to LSD1 and Its Inhibition
Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation. It primarily removes mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2), marks associated with active gene transcription.[5][6] By removing these activating marks, LSD1 generally acts as a transcriptional repressor. However, in certain contexts, it can also demethylate H3K9, a repressive mark, leading to gene activation.[7]
Dysregulation and overexpression of LSD1 are implicated in various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where it contributes to a block in cell differentiation and enhanced proliferation.[5][8] This has made LSD1 an attractive therapeutic target, leading to the development of numerous inhibitors. These inhibitors can be broadly categorized as either irreversible (forming a covalent bond with the FAD cofactor) or reversible.[5]
Quantitative Comparison of LSD1 Inhibitors
The following tables summarize the biochemical potency, selectivity, and cellular activity of this compound and other key LSD1 inhibitors that are in various stages of preclinical and clinical development.
Table 1: Biochemical Potency and Selectivity of LSD1 Inhibitors
| Inhibitor | Company/Origin | Mechanism | LSD1 IC50 (nM) | Selectivity vs. MAO-A | Selectivity vs. MAO-B | Selectivity vs. LSD2 |
| GSK 690 | GSK | Reversible | 37[9][10] | >200 µM (highly selective)[5] | Data not available | Data not available |
| GSK2879552 | GSK | Irreversible | 24[11] | >1000-fold[12] | >1000-fold[12] | >1000-fold[12] |
| Iadademstat (ORY-1001) | Oryzon Genomics | Irreversible | 18[5] | >1000-fold[13] | >1000-fold[13] | >100-fold[13] |
| Seclidemstat (SP-2577) | Salarius Pharma | Reversible | 13 - 50[14][15][16] | No activity[17] | No activity[17] | Data not available |
| Bomedemstat (IMG-7289) | Imago BioSciences | Irreversible | Data not available | Data not available | Data not available | Data not available |
| INCB059872 | Incyte | Irreversible | Data not available | Data not available | Data not available | Data not available |
| Pulrodemstat (CC-90011) | Celgene | Reversible | 0.25 - 0.3[18][19] | >10 µM (highly selective)[19] | >10 µM (highly selective)[19] | >10 µM (highly selective)[19] |
IC50 values can vary depending on the specific assay conditions.
Table 2: Cellular Activity of LSD1 Inhibitors
| Inhibitor | Cell Line | Assay Type | Cellular EC50/Effect |
| GSK 690 | THP-1 (AML) | Clonogenic Activity | ~70% inhibition at 10 µM[11] |
| MV4-11 (AML) | Clonogenic Activity | ~80% inhibition at 10 µM[11] | |
| GSK2879552 | SCLC/AML lines | Proliferation | Significant inhibition[11] |
| Iadademstat (ORY-1001) | MLL-AF9 cells | Differentiation (CD11b) | Sub-nanomolar activity[5] |
| Seclidemstat (SP-2577) | Ewing Sarcoma | Proliferation | Potent cytotoxicity[20] |
| INCB059872 | SCLC lines | Proliferation | EC50: 47 to 377 nM |
| Pulrodemstat (CC-90011) | Kasumi-1 (AML) | Proliferation | EC50: 2 nM[19] |
| THP-1 (AML) | Differentiation (CD11b) | EC50: 7 nM[19] |
Signaling Pathways and Experimental Workflows
The inhibition of LSD1 leads to complex downstream effects on cellular signaling, ultimately impacting cell fate. The provided diagrams illustrate the core mechanism of LSD1 action and a general workflow for evaluating its inhibitors.
Caption: Simplified signaling pathway of LSD1 and its inhibitors.
Caption: General workflow for LSD1 inhibitor testing.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of drug efficacy. Below are representative protocols for key assays used in the evaluation of LSD1 inhibitors.
Protocol 1: LSD1 Biochemical HTRF Assay
This assay quantitatively measures the enzymatic activity of LSD1 and the inhibitory potential of compounds in a high-throughput format.[18]
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is used to detect the product of the demethylation reaction. The assay measures the change in FRET signal between a europium cryptate-labeled antibody that recognizes the demethylated product and a streptavidin-conjugated fluorophore that binds to the biotinylated histone peptide substrate.
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT). The final DMSO concentration should be kept constant (e.g., <1%).
-
Enzymatic Reaction: In a 384-well white plate, add the inhibitor dilutions or vehicle control. Add recombinant human LSD1 enzyme to each well. Initiate the reaction by adding a mixture of biotinylated H3K4me1/2 peptide substrate and the FAD cofactor.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection mix containing Eu3+-cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated streptavidin.
-
Signal Reading: After a further incubation period (e.g., 60 minutes), read the TR-FRET signal on a compatible plate reader (excitation: 320 nm; emission: 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) and determine the percent inhibition relative to a no-inhibitor control. Plot a dose-response curve to calculate the IC50 value.[18]
Protocol 2: Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of an LSD1 inhibitor on the viability and proliferation of cancer cells.[11]
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells. A decrease in ATP levels correlates with a reduction in cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., THP-1, MV4-11) in a 96-well clear-bottom white plate at a density of 5,000-10,000 cells per well and allow them to adhere or stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of the LSD1 inhibitor in complete culture medium. Add the various concentrations to the wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the vehicle control (set as 100% viability) and plot the normalized viability against the logarithm of the inhibitor concentration to determine the EC50 value.[11]
Protocol 3: Western Blot for H3K4me2 Levels
This protocol assesses the intracellular target engagement of an LSD1 inhibitor by measuring the levels of H3K4me2, a primary substrate of LSD1. An increase in H3K4me2 indicates successful inhibition of LSD1's demethylase activity.[14]
Methodology:
-
Cell Treatment and Lysis: Treat cells with the LSD1 inhibitor at various concentrations for a defined period (e.g., 24-48 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H3K4me2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Normalization: To ensure equal histone loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.
-
Data Analysis: Quantify the band intensities to determine the relative increase in H3K4me2 levels upon inhibitor treatment.
Conclusion
The landscape of LSD1 inhibitors is rapidly evolving, with several promising candidates, including this compound, demonstrating potent and selective activity. GSK 690 is a reversible inhibitor with a biochemical IC50 of 37 nM and high selectivity over MAO-A.[5][9][10] It stands alongside other potent inhibitors, both reversible (like Pulrodemstat and Seclidemstat) and irreversible (like GSK2879552 and Iadademstat), which are advancing through clinical trials.
The choice of an appropriate LSD1 inhibitor for research or therapeutic development will depend on the specific context, including the desired mechanism of action (reversible vs. irreversible), the cancer type, and the desired selectivity profile. The experimental protocols and comparative data provided in this guide serve as a valuable resource for making informed decisions in the investigation and application of this important class of epigenetic modulators.
References
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone demethylase LSD1 controls the phenotypic plasticity of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanisms of carcinogenic activity triggered by lysine-specific demethylase 1A [frontiersin.org]
- 5. moleculardevices.com [moleculardevices.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. GSK-LSD1 | Structural Genomics Consortium [thesgc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. LSD1 inhibition induces differentiation and cell death in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 16. Drug: GSK-LSD1-2HCl - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 17. Tying up tranylcypromine: Novel selective histone lysine specific demethylase 1 (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
A Head-to-Head Efficacy Analysis: GSK690693 Hydrochloride vs. GSK2879552
In the landscape of targeted cancer therapy, small molecule inhibitors targeting critical cellular pathways have become paramount. This guide provides a comprehensive comparison of two such inhibitors from GlaxoSmithKline: GSK690693 Hydrochloride, a pan-Akt inhibitor, and GSK2879552, an irreversible inhibitor of lysine-specific demethylase 1 (LSD1). This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, preclinical efficacy, and the experimental protocols used to evaluate them.
Mechanism of Action and Target Pathways
GSK690693 Hydrochloride is an ATP-competitive pan-Akt inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3)[1][2]. The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its aberrant activation is a common feature in many cancers[3][4]. By inhibiting Akt, GSK690693 aims to suppress these pro-tumorigenic processes, leading to cell cycle arrest and apoptosis[2][5][6].
GSK2879552 , on the other hand, is a potent and selective irreversible inhibitor of lysine-specific demethylase 1 (LSD1), also known as KDM1A[7][8]. LSD1 is a histone demethylase that plays a critical role in regulating gene expression by removing methyl groups from histones H3K4me1/2 and H3K9me1/2[9]. In many cancers, particularly small cell lung cancer (SCLC) and acute myeloid leukemia (AML), LSD1 is overexpressed and contributes to oncogenesis by repressing tumor suppressor genes and blocking cellular differentiation[7][9][10]. GSK2879552's irreversible inhibition of LSD1 leads to the re-expression of silenced genes, promoting differentiation and inhibiting cancer cell proliferation[7][8].
Interestingly, some studies suggest a potential interplay between these two pathways. For instance, LSD1 has been shown to activate the PI3K/Akt signaling pathway in prostate cancer cells, suggesting that LSD1 inhibition could also indirectly impact Akt signaling[11][12][13][14].
Preclinical Efficacy: A Comparative Look
In Vitro Efficacy
GSK690693 has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines, particularly those with a dependency on the PI3K/Akt pathway. GSK2879552 has shown significant activity in SCLC and AML cell lines.
Table 1: In Vitro Efficacy of GSK690693 Hydrochloride
| Cell Line | Cancer Type | IC50 (nM) for Proliferation Inhibition | Reference |
| LNCaP | Prostate Cancer | 20 | [1] |
| BT474 | Breast Cancer | 50 | [1] |
| T47D | Breast Cancer | 72 | |
| ZR-75-1 | Breast Cancer | 79 | |
| HCC1954 | Breast Cancer | 119 | |
| MDA-MB-453 | Breast Cancer | 975 |
Table 2: In Vitro Efficacy of GSK2879552
| Cell Line Type | Key Finding | Reference |
| SCLC cell lines | Potent, predominantly cytostatic, anti-proliferative activity in a subset of cell lines. | [7] |
| AML cell lines | Potent anti-proliferative effects in the majority of cell lines tested (average EC50 = 38 nM). | [8] |
| Primary AML patient samples | Inhibited AML blast colony formation in 4 out of 5 bone marrow samples (average EC50 = 205 nM). | [8] |
In Vivo Efficacy
In vivo studies in xenograft models have demonstrated the anti-tumor activity of both compounds.
Table 3: In Vivo Efficacy of GSK690693 Hydrochloride
| Xenograft Model | Cancer Type | Dosing | Efficacy | Reference |
| SKOV-3 | Ovarian Cancer | 30 mg/kg/day (i.p.) | 58% maximal inhibition | [1] |
| LNCaP | Prostate Cancer | 30 mg/kg/day (i.p.) | 75% maximal inhibition | [1] |
| BT474 | Breast Cancer | 30 mg/kg/day (i.p.) | 75% maximal inhibition | [1] |
| HCC-1954 | Breast Cancer | 30 mg/kg/day (i.p.) | 65% maximal inhibition | [1] |
Table 4: In Vivo Efficacy of GSK2879552
| Xenograft Model | Cancer Type | Efficacy | Reference |
| NCI-H1417 | SCLC | 83% tumor growth inhibition | |
| NCI-H526 | SCLC | 57% tumor growth inhibition | |
| Patient-derived SCLC | SCLC | Efficacy demonstrated in models with a specific DNA methylation signature. | [7] |
| MLL-AF9 induced AML | AML | Prolonged survival in a mouse model. | [8][15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for key assays used to evaluate the efficacy of these inhibitors.
In Vitro Cell Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density that allows for logarithmic growth during the assay period and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the inhibitor (GSK690693 or GSK2879552) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified duration (e.g., 72 hours for GSK690693, or longer for the cytostatic effects of GSK2879552).
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well according to the manufacturer's instructions. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated control wells and calculate the IC50 values using appropriate curve-fitting software.
Western Blot Analysis for Pathway Modulation
-
Cell Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies specific to the target proteins (e.g., phospho-Akt, total Akt, H3K4me2) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., BT474 for GSK690693, or SCLC cell lines for GSK2879552) into the flanks of the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the inhibitor (formulated in an appropriate vehicle) or vehicle control to the respective groups at the specified dose and schedule (e.g., intraperitoneal injection daily).
-
Efficacy Evaluation: Measure tumor volume with calipers at regular intervals. At the end of the study, calculate tumor growth inhibition.
-
Pharmacodynamic Analysis: Tumors can be excised at specific time points for analysis of target modulation by western blot or immunohistochemistry.
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AKT inhibitor, GSK690693, induces growth inhibition and apoptosis in acute lymphoblastic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Causal reasoning identifies mechanisms of sensitivity for a novel AKT kinase inhibitor, GSK690693 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT signaling pathway as a critical regulator of epithelial-mesenchymal transition in colorectal tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK690693 Delays Tumor Onset and Progression in Genetically-Defined Mouse Models Expressing Activated Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor activity of LSD1 inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LSD1/KDM1A inhibitors in clinical trials: advances and prospects | springermedizin.de [springermedizin.de]
- 11. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LSD1 regulates Notch and PI3K/Akt/mTOR pathways through binding the promoter regions of Notch target genes in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Assessing the Monoamine Oxidase Cross-Reactivity of GSK 690 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known inhibitory activity of GSK 690 Hydrochloride against its primary target, Lysine-Specific Demethylase 1 (LSD1), and its potential cross-reactivity with Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). Due to the limited publicly available data on the MAO-A and MAO-B inhibitory potential of this compound, this guide also furnishes a detailed experimental protocol to enable researchers to determine these activities directly.
This compound is a potent and reversible inhibitor of LSD1, with a reported IC50 of 37 nM and a Kd of 9 nM.[1][2][3] LSD1 is a key enzyme involved in histone demethylation and plays a crucial role in the regulation of gene expression. Its inhibitors are of significant interest in oncology and other therapeutic areas. However, understanding the off-target effects of any therapeutic candidate is critical for a comprehensive safety and efficacy profile. Monoamine oxidases A and B are key enzymes in the metabolism of neurotransmitters, and inhibition of these enzymes can lead to significant physiological effects.
Comparative Inhibitory Activity
The following table summarizes the available, albeit limited and unconfirmed, data on the inhibitory activity of a compound potentially identical to this compound against MAO-A and MAO-B, alongside its established activity against LSD1.
| Target | IC50 (nM) | Notes |
| LSD1 | 37 | Potent and primary target.[1][2][3] |
| MAO-A | 3000 | Weak inhibition. |
| MAO-B | 9800 | Very weak inhibition. |
*Disclaimer: The IC50 values for MAO-A and MAO-B are derived from a single data entry in the BindingDB database for a compound referenced as BDBM153469. The identity of this compound as this compound has not been definitively confirmed by publicly available literature. Therefore, this data should be considered preliminary and requires experimental validation.
Experimental Protocol: In Vitro Fluorometric MAO-A and MAO-B Inhibition Assay
To definitively assess the cross-reactivity of this compound, a direct in vitro enzymatic assay is recommended. The following protocol describes a fluorometric method for determining the IC50 values against both MAO-A and MAO-B. This method is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the monoamine oxidase-catalyzed deamination of a substrate like tyramine (B21549).[4][5]
1. Materials and Reagents:
-
Human recombinant MAO-A and MAO-B enzymes
-
This compound
-
MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Tyramine (MAO substrate)
-
Horseradish Peroxidase (HRP)
-
A fluorescent probe (e.g., Amplex Red or equivalent)
-
Known selective inhibitors for positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
DMSO for compound dilution
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities (e.g., Ex/Em = 535/587 nm)
2. Reagent Preparation:
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in MAO Assay Buffer to obtain a range of concentrations for testing. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
Enzyme Working Solutions: Dilute the MAO-A and MAO-B enzyme stocks to their optimal working concentrations in cold MAO Assay Buffer immediately before use.
-
Substrate Working Solution: Prepare a working solution of tyramine in MAO Assay Buffer.
-
Detection Reagent Mixture: Prepare a mixture containing the fluorescent probe and HRP in MAO Assay Buffer. This should be protected from light.
3. Assay Procedure:
-
Plate Setup:
-
Add 20 µL of MAO Assay Buffer to all wells.
-
Add 10 µL of the serially diluted this compound or control inhibitors to the respective wells.
-
For the 100% activity control, add 10 µL of MAO Assay Buffer with the same final DMSO concentration as the test compound wells.
-
For the blank (no enzyme) control, add 10 µL of MAO Assay Buffer.
-
-
Enzyme Addition and Pre-incubation:
-
Add 20 µL of the appropriate MAO enzyme working solution (MAO-A or MAO-B) to all wells except the blank.
-
Add 20 µL of MAO Assay Buffer to the blank wells.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 50 µL of the detection reagent mixture containing the substrate (tyramine) to all wells.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every minute for 30-60 minutes.
-
4. Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the slope of the blank control from all other wells.
-
Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x (1 - (Rate of test well / Rate of 100% activity control))
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for in vitro fluorometric MAO inhibition assay.
Conclusion
While this compound is a well-characterized inhibitor of LSD1, its cross-reactivity with MAO-A and MAO-B is not well-documented in peer-reviewed literature. The preliminary data available suggests a significantly lower affinity for these monoamine oxidases. However, for a comprehensive understanding of the pharmacological profile of this compound, direct experimental validation is crucial. The provided experimental protocol offers a robust method for researchers to determine the IC50 values for MAO-A and MAO-B, thereby enabling a definitive comparison of its activity against these off-targets relative to its primary target, LSD1. This information is essential for the continued development and characterization of this and other epigenetic modulators.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of GSK690693 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of GSK690693 Hydrochloride, a potent, ATP-competitive pan-Akt inhibitor. The document details its performance both in vitro and in vivo, and presents a comparative analysis with other notable pan-Akt inhibitors, AZD5363 (Capivasertib) and GDC-0068 (Ipatasertib). The information is compiled from various preclinical studies to assist researchers in evaluating these compounds for their drug development programs.
Introduction to GSK690693 and the Akt Signaling Pathway
GSK690693 is a small molecule inhibitor that targets all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3), a central node in the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is crucial for regulating cell proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many human cancers.[3][4] By competitively binding to the ATP-binding pocket of Akt, GSK690693 prevents the phosphorylation of downstream substrates, thereby inhibiting tumor cell proliferation and inducing apoptosis.[1][5]
At a Glance: Comparative Efficacy of Pan-Akt Inhibitors
The following tables summarize the in vitro and in vivo efficacy of GSK690693 and its comparators, AZD5363 and GDC-0068.
Table 1: In Vitro Efficacy (IC₅₀) of Pan-Akt Inhibitors Against Akt Isoforms
| Compound | Akt1 (nM) | Akt2 (nM) | Akt3 (nM) | Reference(s) |
| GSK690693 | 2 | 13 | 9 | [1] |
| AZD5363 | 3 | 8 | 8 | [6] |
| GDC-0068 | 5 | 18 | 8 | [7] |
Table 2: In Vitro Anti-proliferative Activity (IC₅₀) in Various Cancer Cell Lines
| Cell Line | Cancer Type | GSK690693 (nM) | AZD5363 (nM) | GDC-0068 (nM) | Reference(s) |
| BT474 | Breast | 69 | ~300-800 | 208 (pPRAS40) | [1][5] |
| LNCaP | Prostate | 147 | ~60 (pGSK3β) | 157 (pPRAS40) | [1][7][8] |
| COG-LL-317 | T-cell ALL | 6.5 | - | - | [1] |
| Multiple Lines | Various | 6.5 - >10,000 | <3,000 (41/182 lines) | - | [1][2] |
Note: IC₅₀ values can vary depending on the assay conditions and duration of treatment. Some values for AZD5363 and GDC-0068 reflect inhibition of downstream targets as a measure of cellular potency. The table provides a comparative overview based on available data.
Table 3: In Vivo Antitumor Activity in Xenograft Models
| Compound | Xenograft Model | Dose and Schedule | Key Findings | Reference(s) |
| GSK690693 | Solid Tumor & ALL Xenografts | 30 mg/kg, daily x 5, for 6 weeks | Significant increase in EFS in 11 of 34 solid tumors; modest single-agent activity. | [1] |
| AZD5363 | Various tumor types | 50-150 mg/kg, twice daily (continuous) or 100-200 mg/kg, twice daily (intermittent) | Dose-dependent tumor growth inhibition. | [2] |
| GDC-0068 | Multiple tumor types | Up to 100 mg/kg, daily (oral) | Tumor growth delay, stasis, or regression in models with activated Akt pathway. | [1][3] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating Akt inhibitors.
Caption: PI3K/Akt signaling pathway and the mechanism of inhibition by GSK690693.
Caption: A generalized workflow for assessing the in vitro and in vivo efficacy of an Akt inhibitor.
Detailed Experimental Protocols
In Vitro Cell Proliferation Assay
This assay measures the effect of the inhibitor on the viability and growth of cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96- or 384-well plates at a density that allows for logarithmic growth of untreated cells over the course of the assay (typically 3 days).
-
Compound Treatment: After overnight incubation to allow for cell adherence, cells are treated with a range of concentrations of the Akt inhibitor (e.g., GSK690693, typically from nanomolar to micromolar concentrations) for 72 hours. A vehicle-only (e.g., DMSO) control is included.
-
Viability Assessment: Cell proliferation is measured using a reagent such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read on a plate reader. The data is normalized to the vehicle control, and IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of cell growth) are calculated using a suitable curve-fitting software.
Western Blot Analysis for Phospho-Akt and Downstream Targets
This method is used to assess the pharmacodynamic effects of the inhibitor on the Akt signaling pathway.
-
Cell Lysis: Cancer cells are treated with the Akt inhibitor for a specified time (e.g., 1-24 hours). Cells are then washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-GSK3β, etc.). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that allows for detection.
-
Detection: A chemiluminescent substrate is added to the membrane, and the signal is captured using an imaging system. The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of the inhibitor in a living organism.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Drug Administration: The Akt inhibitor (e.g., GSK690693) is administered to the treatment group at a specified dose and schedule (e.g., daily oral gavage or intraperitoneal injection). The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).
-
Data Analysis: The average tumor volume over time for each group is plotted to assess the antitumor efficacy of the inhibitor. Tumor growth inhibition (TGI) or other metrics like event-free survival (EFS) are calculated.
Conclusion
GSK690693 Hydrochloride is a potent pan-Akt inhibitor with demonstrated in vitro and in vivo anti-cancer activity, particularly in tumors with a dysregulated PI3K/Akt pathway. When compared to other leading pan-Akt inhibitors such as AZD5363 and GDC-0068, GSK690693 shows a comparable preclinical profile in terms of its low nanomolar inhibition of Akt isoforms and its ability to inhibit the proliferation of sensitive cancer cell lines. The choice of inhibitor for a specific research or therapeutic application will likely depend on the desired isoform specificity, the genetic context of the cancer, and the route of administration. The experimental data and protocols provided in this guide offer a solid foundation for researchers to make informed decisions and design further investigations into the promising field of Akt inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AZD5363 [openinnovation.astrazeneca.com]
- 3. Targeting activated Akt with GDC-0068, a novel selective Akt inhibitor that is efficacious in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
Synergistic Potential of GSK-690693 Hydrochloride with Epigenetic Modifiers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential synergistic effects of the pan-Akt inhibitor, GSK-690693 Hydrochloride, in combination with various epigenetic modifiers for cancer therapy. While direct preclinical or clinical studies on the combination of GSK-690693 with epigenetic modifiers are limited, a strong scientific rationale for such combinations exists based on the significant crosstalk between the PI3K/Akt signaling pathway and epigenetic regulatory mechanisms. This guide will explore this rationale, present relevant data from studies combining other inhibitors of the Akt pathway with epigenetic drugs, and provide detailed experimental protocols for evaluating such synergies.
Rationale for Synergy: The Interplay between Akt Signaling and Epigenetics
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that is frequently hyperactivated in a wide range of human cancers, driving tumor cell proliferation, survival, and metabolic reprogramming. GSK-690693 is an ATP-competitive pan-Akt kinase inhibitor with potent activity against Akt1, Akt2, and Akt3 isoforms.
Epigenetic modifications, including histone acetylation and DNA methylation, are also fundamentally dysregulated in cancer, leading to altered gene expression profiles that promote tumorigenesis. Epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors and DNA methyltransferase (DNMT) inhibitors, aim to reverse these aberrant epigenetic marks.
The PI3K/Akt pathway and epigenetic machinery are intricately linked. Activated Akt can influence the activity of several epigenetic regulators. Conversely, epigenetic modifiers can impact the expression and activity of key components of the Akt pathway. This crosstalk provides a strong basis for combining Akt inhibitors like GSK-690693 with epigenetic drugs to achieve synergistic antitumor effects. For instance, HDAC inhibitors have been shown to modulate the PI3K/Akt signaling pathway in oral cancer cells.
Comparative Analysis of Preclinical Data
Direct experimental data on the synergistic effects of GSK-690693 with epigenetic modifiers is not yet widely available in published literature. However, studies on the combination of other inhibitors targeting the Akt pathway with HDAC inhibitors provide compelling evidence for potential synergy.
Panobinostat (B1684620) (Pan-HDAC Inhibitor) in Combination with a PI3K/mTOR Inhibitor
A relevant preclinical study investigated the combinatorial effect of the pan-HDAC inhibitor panobinostat (PAN) with BEZ235, a dual PI3K/mTOR inhibitor that also targets the Akt pathway, in a prostate cancer model. The findings from this study offer valuable insights into the potential outcomes of combining an Akt pathway inhibitor with an HDAC inhibitor.
Table 1: In Vitro Efficacy of Panobinostat and BEZ235 Combination in Prostate Cancer Cells [1]
| Treatment Group | Cell Viability (% of Control) | Apoptosis (Fold Change vs. Control) |
| Panobinostat (PAN) | Decreased | Increased |
| BEZ235 | Decreased | Increased |
| PAN + BEZ235 | Significantly Decreased (Synergistic) | Significantly Increased (Synergistic) |
Table 2: In Vivo Antitumor Efficacy in a Prostate Cancer Xenograft Model [1]
| Treatment Group | Tumor Growth Inhibition (%) | Change in Proliferation Marker (Ki-67) |
| Panobinostat (PAN) | Moderate | Decreased |
| BEZ235 | Moderate | Decreased |
| PAN + BEZ235 | Significant (Greater than additive) | Pronounced Decrease |
These data demonstrate that the combination of an HDAC inhibitor with an inhibitor of the PI3K/Akt/mTOR pathway leads to a synergistic reduction in cancer cell viability and a significant attenuation of tumor growth in vivo.[1] This synergy is associated with increased apoptosis and reduced cell proliferation.[1]
Experimental Protocols
To facilitate further research in this promising area, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with GSK-690693, an epigenetic modifier (e.g., vorinostat (B1683920) or panobinostat), or the combination at various concentrations for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compounds of interest as described for the cell viability assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Annexin V/PI Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis
Western blotting is used to detect and quantify the expression of specific proteins.
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-Akt, total Akt, acetyl-histone H3, PARP, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
In Vivo Xenograft Tumor Model
Animal models are crucial for evaluating the in vivo efficacy of drug combinations.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize mice into treatment groups and administer GSK-690693, the epigenetic modifier, the combination, or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, western blotting).
Visualizing the Molecular Rationale and Experimental Design
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PI3K/Akt Pathway and HDAC Crosstalk.
Caption: Experimental Workflow for Synergy Assessment.
References
A Comparative Guide to the Reproducibility of Experiments Using GSK 690 Hydrochloride, an LSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK 690 Hydrochloride, a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), with alternative LSD1 inhibitors. The focus is on the reproducibility of experimental outcomes, supported by published data and detailed experimental protocols.
Introduction to this compound and LSD1 Inhibition
This compound is a reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine (B10760008) 4 and 9.[1][2] Dysregulation of LSD1 activity has been implicated in various cancers, making it a significant target for therapeutic intervention. GSK 690 has a reported biochemical half-maximal inhibitory concentration (IC50) of 37 nM and a dissociation constant (Kd) of 9 nM.[1][2] Another study reports an in vitro IC50 of 90 nM.[3] This guide compares this compound with other well-characterized LSD1 inhibitors to provide a framework for experimental design and data interpretation.
Comparative Analysis of LSD1 Inhibitors
The reproducibility of experiments with small molecule inhibitors depends on consistent performance and well-defined biochemical and cellular activity. Below is a comparison of this compound with key alternative LSD1 inhibitors, including both reversible and irreversible compounds.
Data Presentation
Table 1: Biochemical Potency of LSD1 Inhibitors
| Compound | Type | Target | IC50 | Kd | Notes |
| This compound | Reversible | LSD1 | 37 nM / 90 nM[1][3] | 9 nM[1][2] | Reversible inhibitor. |
| Tranylcypromine (TCP) | Irreversible | LSD1, MAO-A/B | ~200 µM | - | Non-selective, also inhibits monoamine oxidases. |
| ORY-1001 (Iadademstat) | Irreversible | LSD1 | < 20 nM | - | Highly potent and selective. Currently in clinical trials.[3] |
| SP-2509 (Seclidemstat) | Reversible | LSD1 | ~13-2500 nM | - | Reversible, non-competitive inhibitor. |
| GSK-LSD1 | Irreversible | LSD1 | 16 nM | - | Potent and highly selective irreversible inhibitor.[4] |
Table 2: Cellular Activity of LSD1 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Assay | Result | Concentration |
| GSK 690 | THP-1 (Leukemia) | Clonogenic Assay | ~70% inhibition | 10 µM[3] |
| GSK 690 | MV4-11 (Leukemia) | Clonogenic Assay | ~80% inhibition | 10 µM[3] |
| ORY-1001 (Iadademstat) | Various AML cells | Differentiation Assay | Sub-nanomolar activity | Sub-nanomolar[3] |
| SP-2509 (Seclidemstat) | Ewing Sarcoma cells | Proliferation Assay | Potent anti-proliferative effects | - |
| GSK-LSD1 | Glioblastoma Stem Cells | Cell Viability | Cytotoxic effects | 250-750 µM[5] |
Note: Direct comparison of cellular activities is challenging due to variations in experimental setups across different studies. The lack of extensive, publicly available cellular data for GSK 690 in a wide range of cancer cell lines limits a direct head-to-head comparison with more clinically advanced inhibitors.
Experimental Protocols
To ensure the reproducibility of experiments involving LSD1 inhibitors, standardized and detailed protocols are essential. Below are methodologies for key assays used to characterize the activity of these compounds.
Biochemical LSD1 Inhibition Assay (HTRF)
This assay quantifies the enzymatic activity of LSD1 and the potency of inhibitors.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in an appropriate assay buffer.
-
Enzyme Incubation: In a 384-well plate, add recombinant human LSD1 enzyme to each well containing the diluted compound or vehicle control. Incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Reaction Initiation: Add a substrate mix containing a biotinylated histone H3 peptide (e.g., H3K4me1 or H3K4me2) and the cofactor FAD.
-
Enzymatic Reaction: Incubate the plate at 37°C to allow the demethylation reaction to proceed.
-
Detection: Stop the reaction and add HTRF detection reagents (e.g., a europium-labeled anti-demethylated H3 antibody and a streptavidin-conjugated fluorophore).
-
Signal Reading: Read the plate on an HTRF-compatible microplate reader.
-
Data Analysis: Calculate the HTRF ratio and plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value.
Cellular Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of LSD1 inhibitors on the proliferation and viability of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the LSD1 inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay: Add CellTiter-Glo® reagent to each well, which measures ATP levels as an indicator of cell viability.
-
Signal Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the percentage of cell viability and calculate the EC50 value from the dose-response curve.
Western Blot for Histone Methylation
This method confirms the target engagement of the LSD1 inhibitor within the cell by measuring changes in histone methylation levels.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the LSD1 inhibitor for a specified duration. Harvest and lyse the cells to extract total protein or histones.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size on an SDS-PAGE gel and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the histone mark of interest (e.g., H3K4me2 or H3K9me2) and a loading control (e.g., total Histone H3).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities to determine the relative change in histone methylation upon inhibitor treatment.
Mandatory Visualizations
LSD1 Signaling Pathway
Caption: Simplified signaling pathway of LSD1 and its inhibition by this compound.
Experimental Workflow for Comparing LSD1 Inhibitor Potency
Caption: Experimental workflow for the comparative evaluation of LSD1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Comparison of pharmacological inhibitors of lysine-specific demethylase 1 in glioblastoma stem cells reveals inhibitor-specific efficacy profiles [frontiersin.org]
- 5. Comparison of pharmacological inhibitors of lysine-specific demethylase 1 in glioblastoma stem cells reveals inhibitor-specific efficacy profiles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of GSK 690 Hydrochloride
For laboratory professionals engaged in drug development and scientific research, the proper handling and disposal of chemical compounds are paramount to ensuring a safe work environment and minimizing environmental impact. This guide provides a comprehensive overview of the recommended disposal procedures for GSK 690 Hydrochloride, a reversible inhibitor of lysine-specific demethylase 1 (LSD1), intended for research use only.[1][2][3] Adherence to these guidelines is crucial for maintaining laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or aerosols. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
In the event of a spill, the area should be evacuated, and the spill should be managed by trained personnel wearing appropriate PPE. Solid spills should be carefully swept or scooped to avoid dust generation, and the area should be decontaminated. Liquid spills should be absorbed with an inert, non-combustible material. All contaminated materials must be collected in a designated, labeled hazardous waste container for proper disposal.
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Segregation: All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials, gloves), and spill cleanup materials, must be collected in a dedicated and clearly labeled hazardous waste container.
-
Containerization: The hazardous waste container must be chemically compatible with the compound, in good condition, and kept securely closed when not in use. The container must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."
-
Storage: The sealed waste container should be stored in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal: The disposal of the hazardous waste must be conducted through an approved and licensed waste disposal contractor. It is essential to follow all local, state, and federal regulations governing hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
Chemical and Physical Properties
A summary of the available quantitative data for this compound is provided in the table below. This information is critical for understanding the compound's characteristics and ensuring safe handling and storage.
| Property | Value |
| Molecular Formula | C₂₄H₂₄ClN₃O |
| Molecular Weight | 405.92 g/mol |
| IC₅₀ | 37 nM |
| K | 9 nM |
| Solubility in DMSO | 125 mg/mL (307.94 mM)[1] |
| Storage (Powder) | -20°C for 3 years[1] |
| Storage (In Solvent) | -80°C for 1 year[1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
References
Essential Safety and Logistical Information for Handling GSK 690 Hydrochloride
GSK 690 Hydrochloride is a potent, reversible inhibitor of lysine-specific demethylase 1 (LSD1), requiring careful handling to ensure the safety of laboratory personnel and prevent contamination.[1][2][3] This document provides essential guidance on personal protective equipment (PPE), operational procedures, and disposal protocols for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Given the hazardous nature of potent chemical compounds, a comprehensive PPE strategy is mandatory. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for hazardous drugs.[4][5][6]
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Hands | Double Gloving (Chemotherapy-rated gloves) | Inner glove should be tucked under the gown cuff, and the outer glove should be worn over the cuff. Provides an extra layer of protection against contamination. |
| Body | Disposable, fluid-resistant gown | Should be shown to be resistant to permeability by hazardous drugs.[4][5] Prevents skin contact and contamination of personal clothing. |
| Eyes/Face | Safety goggles and a face shield | Provides protection against splashes and aerosols. A face shield offers broader protection for the entire face. |
| Respiratory | N95 or higher-rated respirator | Recommended when handling the powder form to prevent inhalation of fine particles. Use within a certified chemical fume hood. |
Operational Plan: From Receipt to Disposal
A structured operational plan is crucial for the safe handling of this compound. This workflow minimizes exposure risk and ensures the integrity of the compound.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. The compound should be stored under the recommended conditions to maintain its stability.
| Storage Condition | Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a tightly sealed container. |
| In Solvent | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. Protect from moisture.[1] |
Handling and Preparation of Solutions
All handling of this compound, especially the powder form, should be conducted in a certified chemical fume hood to minimize inhalation risk.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. Do not dispose of this chemical down the drain or in regular trash.[7]
Waste Segregation and Collection
-
Identify Contaminated Materials : This includes unused compound, stock solutions, working solutions, contaminated PPE (gloves, gown, etc.), and any labware that has come into contact with the compound (e.g., pipette tips, tubes, flasks).
-
Use Designated Hazardous Waste Containers : All waste materials should be collected in a clearly labeled, leak-proof hazardous waste container. The container must be compatible with the chemical waste it holds.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard (e.g., "Toxic").
Professional Disposal
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[7] Adhere to all local, state, and federal regulations for hazardous waste disposal.
In the event of a spill, immediately evacuate the area and alert your supervisor and EHS. Wear appropriate PPE, and if trained to do so, contain the spill using a chemical spill kit. All materials used for cleanup must also be disposed of as hazardous waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
